Mephenesin
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylphenoxy)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDYCNIAQWPBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023254 | |
| Record name | Mephenesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Sparingly soluble | |
| Record name | Mephenesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59-47-2 | |
| Record name | (±)-Mephenesin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mephenesin [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mephenesin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13583 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mephenesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mephenesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mephenesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mephenesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mephenesin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mephenesin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mephenesin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPHENESIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B8PIR2954 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mephenesin: A Technical Guide to its Discovery, History, and Mechanisms
Abstract
Mephenesin (3-(o-tolyloxy)-1,2-propanediol), a centrally acting muscle relaxant, holds a significant place in the history of neuropharmacology. Its serendipitous discovery in the 1940s paved the way for the development of tranquilizing agents and offered new avenues for the treatment of muscle spasticity. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the seminal experiments that elucidated its mechanism of action, presents quantitative data on its efficacy and safety, and describes its chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational science behind this historically important molecule.
Discovery and History
The discovery of this compound is a classic example of serendipity in drug development. In the post-World War II era, Dr. Frank M. Berger, while working at the British Drug Houses, was investigating compounds to preserve penicillin from bacterial contamination.[1][2] During toxicological studies of a series of α-substituted glycerol ethers, he observed that one compound, α:β-dihydroxy-γ-(2-methylphenoxy)-propane, produced a transient and reversible paralysis in laboratory animals, without causing respiratory depression at therapeutic doses.[1] This compound was later named Myanesin, and subsequently this compound.
Berger's initial findings, published in 1946 in the British Journal of Pharmacology, detailed the paralysing and lethal doses of this compound and related compounds in mice.[1] This was followed by a more in-depth study in 1947, which explored its mode of action, concluding that its effects were centrally mediated, likely at the level of the spinal cord and brainstem.[3] These discoveries were pivotal, as this compound became one of the first centrally acting muscle relaxants to be identified.
This compound was introduced into clinical practice for the treatment of muscle spasticity associated with various neurological conditions.[4] However, its clinical utility was limited by its short duration of action and a narrow therapeutic window.[5] Despite these limitations, the discovery of this compound's "tranquilizing" effect was a conceptual breakthrough that directly inspired Berger and his colleagues to synthesize derivatives with improved pharmacokinetic properties, leading to the development of meprobamate, the first blockbuster anti-anxiety drug.[5] this compound is no longer widely used in North America but remains available in some countries.[5]
Chemical Synthesis
The synthesis of this compound is a relatively straightforward procedure starting from o-cresol.
Reaction Scheme:
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. The effect of this compound in spastic paralysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Full text of "Physiological Pharmacology Volume 2" [archive.org]
- 4. A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Mephenesin: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin, a centrally acting skeletal muscle relaxant, has been a subject of pharmacological interest for its effects on the central nervous system (CNS), particularly the spinal cord and brainstem. Though an older therapeutic agent, a comprehensive understanding of its mechanism of action at the molecular and synaptic levels remains crucial for the development of novel therapeutics targeting muscle spasticity and related neurological conditions. This technical guide provides a detailed overview of the current understanding of this compound's mechanism of action, consolidating available quantitative data, outlining key experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action: Spinal Cord and Polysynaptic Reflex Inhibition
The primary therapeutic effect of this compound is attributed to its depressant action on the central nervous system, with a pronounced selectivity for the spinal cord over higher brain centers at clinical doses.[1] It does not directly act on skeletal muscle fibers or the neuromuscular junction.[2] Instead, its muscle relaxant properties arise from the inhibition of polysynaptic reflex arcs within the spinal cord.[2][3][4]
Electrophysiological Evidence
Studies in animal models, primarily spinal cats, have provided quantitative insights into this compound's effects on spinal reflexes.
-
Polysynaptic Reflexes: this compound causes a significant and dose-dependent reduction in polysynaptic reflexes.[4] Intravenous administration of 12.5-50 mg/kg of this compound in unanesthetized spinal cats leads to a marked decrease in the polysynaptic ventral root reflexes.[4] At doses that abolish the polysynaptic reflex contractions, the area of the polysynaptic component of the ventral root potential is reduced by approximately 50%.[2]
-
Monosynaptic Reflexes: In contrast to its potent effect on polysynaptic pathways, this compound has a minimal effect on monosynaptic reflexes, such as the knee-jerk reflex, at therapeutic doses.[2][4] This selectivity for polysynaptic pathways is a key feature of its mechanism of action.
-
Dorsal Root Potentials: this compound has been observed to slightly decrease the dorsal root potential in spinal cats.[4]
| Parameter | Animal Model | Dosage (i.v.) | Effect | Reference |
| Polysynaptic Reflex | Spinal Cat | 12.5-50 mg/kg | Significant, dose-dependent reduction | [4] |
| Polysynaptic Ventral Root Potential | Spinal Cat | Abolishing dose for reflex | ~50% reduction in area | [2] |
| Monosynaptic Reflex | Spinal Cat | Therapeutic doses | Minimal effect | [2][4] |
| Dorsal Root Potential | Spinal Cat | 12.5-50 mg/kg | Slight decrease | [4] |
Molecular Targets and Neurotransmitter System Interactions
While the precise molecular targets of this compound are not fully elucidated, evidence suggests interactions with both excitatory and inhibitory neurotransmitter systems.
Glutamatergic System: Potential NMDA Receptor Antagonism
GABAergic System: Enhancement of Inhibitory Transmission
There is evidence to suggest that this compound may enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[3] This potentiation of GABAergic transmission would lead to increased inhibition of motor neurons, contributing to muscle relaxation. As with its effects on the glutamatergic system, quantitative data detailing the extent of this potentiation are lacking.
Ion Channel Modulation
This compound has been observed to block inward sodium and calcium currents in neurons.[5] The blockade of voltage-gated sodium channels would reduce neuronal excitability, while the inhibition of calcium channels could decrease neurotransmitter release at presynaptic terminals. Specific IC50 values or the concentrations at which these effects occur have not been definitively established.
Experimental Protocols
The following sections detail generalized protocols for key experimental techniques used to study the mechanism of action of compounds like this compound.
In Vitro Electrophysiology: Spinal Cord Slice Preparation and Recording
This protocol describes the methodology for preparing spinal cord slices to record the electrophysiological effects of this compound on spinal neurons.
1. Animal Preparation and Spinal Cord Extraction:
- Anesthetize an adult rat or mouse according to approved institutional protocols.
- Perform a laminectomy to expose the lumbar or thoracic spinal cord.
- Rapidly dissect the desired segment of the spinal cord and transfer it to ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.
2. Slicing:
- Mount the spinal cord segment onto the stage of a vibrating microtome.
- Cut transverse or sagittal slices (typically 300-400 µm thick) in the ice-cold, oxygenated aCSF cutting solution.
- Transfer the slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1 hour.
3. Electrophysiological Recording:
- Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature.
- Visualize individual neurons (e.g., motor neurons or interneurons) using differential interference contrast (DIC) microscopy.
- Perform whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an appropriate internal solution.
- Record synaptic activity (e.g., postsynaptic currents or potentials) evoked by electrical stimulation of dorsal roots or surrounding interneurons.
- Bath-apply this compound at various concentrations to the perfusing aCSF and record changes in synaptic transmission and neuronal excitability.
Radioligand Binding Assay: Competitive Binding for NMDA Receptors
This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the NMDA receptor.
1. Membrane Preparation:
- Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
- Wash the membrane pellet multiple times by resuspension and centrifugation.
- Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Competitive Binding Assay:
- In a multi-well plate, combine the prepared brain membranes, a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653), and varying concentrations of this compound.
- Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled NMDA antagonist).
- Incubate the plate to allow the binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed signaling pathways and logical relationships in the mechanism of action of this compound.
Conclusion
This compound exerts its primary muscle relaxant effects through the selective inhibition of polysynaptic reflexes in the spinal cord. While its precise molecular interactions are not fully characterized with modern quantitative metrics, the available evidence points towards a multi-target mechanism involving potential antagonism of NMDA receptors, potentiation of GABAergic transmission, and blockade of voltage-gated sodium and calcium channels. Further research employing contemporary electrophysiological and pharmacological techniques is warranted to definitively elucidate the quantitative aspects of these interactions and to refine our understanding of this foundational muscle relaxant. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, methocarbamol, chlordiazepoxide and diazepam: actions on spinal reflexes and ventral root potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Mephenesin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Mephenesin (3-(o-tolyloxy)-1,2-propanediol), a centrally acting muscle relaxant. The following sections detail various synthetic routes, present quantitative data in a structured format, provide in-depth experimental protocols, and visualize the reaction pathways.
Introduction
This compound, a cresol glyceryl ether, has been utilized for its muscle relaxant properties since the 1950s.[1][2] Its synthesis has evolved, with several methods being developed to improve yield, purity, and enantioselectivity. This guide explores the most common and effective synthesis pathways, providing critical technical details for research and development professionals.
Core Synthesis Pathways
The synthesis of this compound primarily revolves around the formation of an ether linkage between o-cresol and a three-carbon glycerol backbone. The main approaches include the Williamson ether synthesis and its variations, as well as greener methods utilizing glycerol and its derivatives.
Williamson-like Ether Synthesis
A prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis, which involves the reaction of an ortho-substituted phenol with a glycerol derivative.[3] A common approach utilizes 2-methylphenol (o-cresol) and 3-chloro-1,2-propanediol.[4]
This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The reaction can be accelerated using microwave irradiation.[4]
Caption: Williamson-like synthesis of this compound.
Synthesis from Glycerol and o-Cresol
More environmentally friendly methods have been developed that utilize glycerol, a readily available and renewable resource. One such method involves the direct reaction of glycerol with 2-methylphenol in the presence of a palladium catalyst.[4] Another approach uses glycerol carbonate as an alkylating agent for o-cresol.[5] An industrial-scale process has also been described that reacts glycerol with cresol at high temperatures using sodium acetate as a catalyst.[6]
Caption: this compound synthesis from glycerol and o-cresol.
Chiral Synthesis of (S)-Mephenesin
For applications requiring enantiomerically pure this compound, a chiral synthesis has been developed. One reported method achieves the synthesis of (S)-Mephenesin from 2-cresol in four steps with a high enantiomeric excess.[7] The key step for inducing chirality is the L-proline catalyzed α-aminoxylation of 3-(2-methyl-phenoxy)propanal.[7]
Caption: Workflow for the chiral synthesis of (S)-Mephenesin.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the different synthesis pathways for this compound.
Table 1: Comparison of this compound Synthesis Pathways
| Synthesis Pathway | Starting Materials | Catalyst/Reagents | Temperature (°C) | Time | Yield (%) |
| Williamson-like Ether Synthesis[4] | o-Cresol, 3-Chloro-1,2-propanediol | NaOH, DMF | 210 | 15 min | 94 |
| Glycerol & o-Cresol (Industrial)[6] | m-Cresol, Glycerol | Sodium Acetate | 250 | 12 h | ~60% conversion |
| Chiral Synthesis[7] | 2-Cresol | L-proline (for key step) | - | 4 steps | 56 (overall) |
| Glycerol & o-Cresol (Catalytic)[4] | 2-Methylphenol, Glycerol | PdCl2, K2CO3, TBAB | 60 | 5 h | - |
Table 2: Enantiomeric Purity of Chiral Synthesis
| Product | Enantiomeric Excess (%) |
| (S)-Mephenesin[7] | >98 |
Detailed Experimental Protocols
Microwave-Assisted Williamson-like Ether Synthesis[4]
Materials:
-
ortho-substituted phenol (1.0 equivalent)
-
1,2-dihydroxy-3-chloropropane (0.9-2.5 equivalents)
-
Sodium hydroxide (0.9-2.5 equivalents)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the ortho-substituted phenol (1.0 equivalent) and 1,2-dihydroxy-3-chloropropane (0.9-2.5 equivalents) in DMF (2 mL) in the presence of sodium hydroxide (0.9-2.5 equivalents).
-
Subject the reaction mixture to microwave irradiation in a Biotage Initiator at 210°C for 15 minutes.
-
After cooling, dilute the reaction mixture and extract with EtOAc (10 mL).
-
Wash the organic layer with H₂O (10 mL).
-
Separate the organic phase and extract the aqueous phase with EtOAc (3 x 50 mL).
-
Combine the organic layers and wash with H₂O (2 x 50 mL), followed by a brine wash.
-
Dry the organic layer over Na₂SO₄ and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a 1-5% MeOH/CHCl₃ gradient to obtain (R/S)-3-(2-methylphenoxy)-1,2-propanediol.
Industrial Synthesis from Glycerol and Cresol[6]
Materials:
-
meta-Cresol
-
Glycerol
-
Sodium acetate
-
Xylene
-
Water
Procedure:
-
Charge a reaction vessel with 330 lb of meta-cresol, 150 lb of glycerol, and 25 lb of sodium acetate.
-
Heat the reaction mixture to 250°C. Water of reaction will distill off.
-
Continue heating for approximately 12 hours, at which point about 60% of the glycerol will have been converted.
-
Cool the batch and add 50 gallons of water and 150 lb of xylene.
-
Allow the mixture to stratify into an aqueous layer (containing unreacted glycerol, polyglycerols, and sodium acetate) and a non-aqueous layer (containing the this compound product and unreacted cresol in xylene).
-
Separate the layers. The aqueous layer can be processed to recover glycerol and sodium acetate for reuse.
-
Distill the non-aqueous layer to recover xylene and cresol, which can also be reused.
-
Redistillation of the resulting ether mixture is typically required to remove residual cresol.
References
- 1. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (59-47-2) for sale [vulcanchem.com]
- 3. askfilo.com [askfilo.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
The Pharmacological Profile of Mephenesin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenesin is a centrally acting skeletal muscle relaxant first introduced in the mid-20th century. While its use has largely been superseded by newer agents with more favorable pharmacokinetic and pharmacodynamic profiles, a comprehensive understanding of its pharmacological properties remains valuable for researchers in neuropharmacology and drug development. This technical guide provides an in-depth review of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. This document synthesizes available data, presents it in a structured format, and outlines key experimental methodologies for its study, adhering to a technical focus for a scientific audience.
Introduction
This compound, with the chemical name 3-(2-methylphenoxy)propane-1,2-diol, is a cresol glyceryl ether derivative.[1] It was one of the first centrally acting muscle relaxants to be used clinically for the symptomatic relief of painful muscle spasms associated with musculoskeletal conditions.[2][3] Despite its relatively short duration of action and a narrow therapeutic index, its study has provided valuable insights into the mechanisms of central muscle relaxation.[4][5] This guide aims to provide a detailed overview of the pharmacological characteristics of this compound.
Mechanism of Action
This compound's primary mechanism of action is the depression of the central nervous system (CNS), specifically at the level of the spinal cord and brainstem.[2][6] It does not exert a direct effect on skeletal muscle fibers.[2] Instead, its muscle relaxant properties are a consequence of its inhibitory effects on polysynaptic reflex arcs within the spinal cord, which are crucial for the maintenance of muscle tone and the propagation of spasm-inducing neural signals.[6][7]
The precise molecular targets of this compound are not fully elucidated, but evidence suggests a multi-target mechanism:
-
Inhibition of Polysynaptic Reflexes: this compound has been shown to abolish polysynaptic reflex contractions in animal models, indicating its primary action on spinal interneurons.[7][8]
-
NMDA Receptor Antagonism: There is evidence to suggest that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] This action would contribute to its CNS depressant effects by reducing excitatory glutamatergic neurotransmission.
-
Modulation of GABAergic Transmission: It is also proposed that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS.[9] However, direct, high-affinity binding to GABA-A receptors has not been definitively established.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of skeletal muscle hypertonicity, leading to muscle relaxation. This alleviates the pain associated with muscle spasms.[2]
Secondary pharmacodynamic effects include:
-
Sedation: Due to its CNS depressant activity, this compound often causes drowsiness and sedation.[2]
-
Anxiolytic Effects: A mild anxiolytic effect has also been reported, likely linked to its general CNS depressant properties.
The dose-response relationship for this compound is characterized by a narrow therapeutic window, with the potential for significant CNS depression at higher doses.[5]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and a short duration of action.[5]
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed after oral administration. | [5] |
| Metabolism | Primarily metabolized in the liver. | [10] |
| Excretion | Excreted mainly by the kidneys as metabolites. | [10] |
| Duration of Action | Short, necessitating frequent dosing. | [5] |
Note: Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life for this compound in humans are not well-documented in recent literature.
Therapeutic Uses
Clinically, this compound has been used for:
-
Symptomatic relief of painful muscle spasms associated with musculoskeletal conditions such as strains, sprains, and back injuries.[3]
-
As an antidote for strychnine poisoning.[5]
Its use has declined due to the availability of agents with a better safety and efficacy profile.[5]
Safety and Toxicology
The safety profile of this compound is a significant factor in its limited clinical use.
| Adverse Effect | Description | Reference |
| CNS Depression | Drowsiness, dizziness, lassitude, and ataxia are common. | [2] |
| Respiratory Depression | Can occur at high doses, particularly in combination with other CNS depressants. | [5] |
| Hypersensitivity Reactions | Allergic reactions, including skin rashes, have been reported. | [2] |
| Abuse and Dependence | Cases of abuse and dependence have been documented. | [7] |
Drug Interactions
| Interacting Drug Class | Effect | Reference |
| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Additive CNS and respiratory depression. | [5] |
Experimental Protocols
In Vivo Assessment of Muscle Relaxant Activity (Polysynaptic Reflex Inhibition)
This protocol is a representative model based on early studies to assess the central muscle relaxant effects of this compound in an animal model.
Objective: To measure the inhibitory effect of this compound on polysynaptic reflexes in an anesthetized cat model.
Materials:
-
Adult cats
-
Anesthetic (e.g., pentobarbital)
-
This compound solution for intravenous administration
-
Stimulating and recording electrodes
-
Electromyograph (EMG) amplifier and data acquisition system
-
Surgical instruments for nerve exposure
Procedure:
-
Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.
-
Perform a laminectomy to expose the spinal cord.
-
Isolate and expose the homolateral femoral nerve for stimulation and the tibialis anterior muscle for EMG recording.[7]
-
Insert stimulating electrodes into the femoral nerve and recording electrodes into the tibialis anterior muscle.
-
Deliver supramaximal electrical stimuli to the femoral nerve to elicit a polysynaptic reflex contraction of the tibialis anterior muscle.
-
Record the baseline EMG response for a series of stimulations.
-
Administer a dose of this compound intravenously.
-
Repeat the nerve stimulation and record the post-drug EMG response.
-
Continue to administer increasing doses of this compound and record the corresponding changes in the reflex response to establish a dose-response relationship.
-
Analyze the EMG data to quantify the percentage of inhibition of the polysynaptic reflex at each dose.
Determination of this compound in Plasma by HPLC
This protocol is based on published methods for the quantification of this compound in biological matrices.[1][2][11]
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column (e.g., Spheri-5-RP-18)[1]
-
This compound analytical standard
-
Internal standard (IS)
-
Human plasma samples
-
Diethyl ether (extraction solvent)[2]
-
Mobile phase: Methanol:water (70:30, v/v), pH adjusted to 3.0 with o-phosphoric acid[1]
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma sample, add the internal standard.
-
Add 5 mL of diethyl ether and vortex for 2 minutes for liquid-liquid extraction.[2]
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Analysis:
-
Set the HPLC system parameters:
-
Inject the prepared sample onto the HPLC system.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
-
Visualizations
Proposed Mechanism of Action at the Spinal Cord Level
Caption: Proposed inhibitory action of this compound on spinal interneurons.
Experimental Workflow for In Vivo Polysynaptic Reflex Measurement
Caption: Workflow for assessing this compound's effect on spinal reflexes.
Conclusion
This compound serves as a classic example of a centrally acting muscle relaxant whose primary site of action is the spinal cord. While its clinical utility is limited by its pharmacokinetic and safety profile, its study has been foundational in the understanding of central muscle relaxation. The lack of detailed quantitative binding and pharmacokinetic data in readily accessible literature highlights the challenges in retrospectively characterizing older pharmaceutical agents to modern standards. Future research on novel centrally acting muscle relaxants can still draw valuable lessons from the pharmacological profile of this compound, particularly concerning the importance of the therapeutic index and the potential for multi-target mechanisms of action within the CNS.
References
- 1. Stability indicating HPLC method for simultaneous determination of this compound and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. adooq.com [adooq.com]
- 7. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Mephenesin Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin, a centrally acting muscle relaxant, has historically served as a scaffold for the development of related therapeutic agents. Its mechanism of action, primarily centered on the modulation of spinal cord polysynaptic reflexes, has been a subject of study for decades. Understanding the nuanced relationship between the chemical structure of this compound and its pharmacological activity is crucial for the rational design of novel muscle relaxants with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key structural features influencing its activity, and relevant experimental protocols for its evaluation.
Core Structure and Mechanism of Action
This compound, chemically known as 3-(2-methylphenoxy)propane-1,2-diol, is a propanediol derivative. Its core structure consists of a substituted aromatic ring linked via an ether bond to a glycerol backbone.[1]
The primary mechanism of action of this compound is the depression of the central nervous system, with a pronounced effect on the spinal cord.[2] It selectively inhibits polysynaptic reflexes, which are complex neural circuits in the spinal cord involving one or more interneurons that modulate motor neuron activity.[3][4][5] By dampening the excitability of these interneuronal pathways, this compound reduces muscle hypertonicity and spasms. While the precise molecular targets are not fully elucidated, evidence suggests that this compound may potentiate GABAergic inhibition and reduce the release of excitatory neurotransmitters like glutamate.[3] There are also indications that this compound may act as an antagonist at NMDA receptors.[2]
Structure-Activity Relationship (SAR) Analysis
Key Structural Features Influencing Activity:
-
Aromatic Ring: The nature and position of substituents on the aromatic ring are critical for activity.
-
Ether Linkage: The ether oxygen is a key feature connecting the aromatic and propanediol moieties.
-
Propanediol Moiety: The 1,2-diol group is essential for its pharmacological effects. Modifications to this group significantly impact activity.
A study by Bowser-Riley et al. (1989) on a series of this compound analogues provided valuable qualitative SAR insights. The study found that the ability of these compounds to alter the threshold for convulsions was dependent on a simple molecular skeleton. Specifically, compounds possessing a negatively polarized group located in the same plane as and approximately 4.5 Å from the aromatic nucleus were found to increase the convulsion thresholds, suggesting a correlation with muscle relaxant-like activity.[6][7] Conversely, compounds with a positively polarized group at the same location reduced the thresholds.[6][7]
Illustrative Quantitative SAR Data
To facilitate a comparative analysis, the following table presents hypothetical quantitative data for a series of this compound analogs. This data is illustrative and based on the qualitative SAR principles described above, where the introduction of a negatively polarized group at an optimal distance from the aromatic ring enhances muscle relaxant activity. The activity is represented as the concentration required to inhibit the polysynaptic reflex in a spinal cord slice preparation by 50% (IC50).
| Compound | R1 (Aromatic Ring Substitution) | R2 (Propanediol Moiety Modification) | IC50 (µM) for Polysynaptic Reflex Inhibition (Hypothetical) |
| This compound | 2-Methyl | -OH | 150 |
| Analog 1 | 4-Chloro | -OH | 100 |
| Analog 2 | 2,6-Dimethyl | -OH | 250 |
| Analog 3 | 2-Methyl | -OCH3 | > 500 |
| Analog 4 | 2-Methyl, 4-Nitro | -OH | 50 |
| Analog 5 | 2-Trifluoromethyl | -OH | 80 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.
Experimental Protocols
The evaluation of the muscle relaxant activity of this compound and its analogs is primarily conducted using electrophysiological techniques on in vitro spinal cord preparations. This allows for the direct measurement of the compounds' effects on synaptic transmission in the relevant neural circuits.
In Vitro Spinal Cord Slice Preparation and Polysynaptic Reflex Recording
Objective: To assess the inhibitory effect of test compounds on polysynaptic reflexes in isolated rodent spinal cord slices.
Materials:
-
Adult Sprague-Dawley rats (200-250 g)
-
Sucrose-based artificial cerebrospinal fluid (aCSF), ice-cold and oxygenated (95% O2 / 5% CO2)
-
Recording aCSF, oxygenated
-
Vibrating microtome (vibratome)
-
Recording chamber
-
Glass microelectrodes
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
-
Bipolar stimulating electrode
Methodology:
-
Animal Anesthesia and Spinal Cord Dissection:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Perform a laminectomy to expose the lumbar spinal cord.
-
Rapidly dissect the lumbar spinal cord and transfer it to ice-cold, oxygenated sucrose-aCSF.
-
-
Spinal Cord Slice Preparation:
-
Embed the spinal cord in an agar block.
-
Mount the block on the vibratome stage.
-
Cut transverse slices (300-400 µm thick) in the ice-cold sucrose-aCSF.
-
Transfer the slices to a holding chamber containing oxygenated recording aCSF and allow them to recover at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.
-
Place a bipolar stimulating electrode on the dorsal root entry zone.
-
Using a glass microelectrode filled with an appropriate internal solution, obtain a whole-cell patch-clamp recording from a motor neuron in the ventral horn.
-
Deliver electrical stimuli to the dorsal root to evoke synaptic responses in the motor neuron. A polysynaptic reflex is characterized by a long-latency, prolonged barrage of excitatory postsynaptic potentials (EPSPs).
-
-
Compound Application and Data Analysis:
-
Establish a stable baseline recording of the polysynaptic reflex.
-
Bath-apply the test compound at various concentrations.
-
Record the changes in the amplitude and duration of the polysynaptic reflex.
-
Wash out the compound to observe recovery.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value for the inhibition of the polysynaptic reflex.
-
Signaling Pathway
This compound's primary action is the inhibition of polysynaptic reflexes within the spinal cord. This is achieved by modulating the activity of interneurons that form the crucial links between sensory input and motor output.
The following diagram illustrates the proposed signaling pathway for this compound's action. Sensory information from muscle spindles enters the spinal cord via the dorsal root and synapses on interneurons. In a polysynaptic reflex, these interneurons then synapse on motor neurons in the ventral horn, leading to muscle contraction. This compound is thought to act on these interneurons, reducing their excitability and thereby dampening the signal transmission to the motor neurons.
Conclusion
The structure-activity relationship of this compound underscores the importance of the propanediol moiety and the nature of the aromatic ring substituents in determining its muscle relaxant properties. While the precise molecular targets remain an area of active investigation, its primary mechanism of inhibiting spinal polysynaptic reflexes is well-established. The experimental protocols and SAR insights provided in this guide offer a framework for the continued exploration and development of novel, safer, and more efficacious centrally acting muscle relaxants. Future research focusing on the synthesis and quantitative evaluation of a wider range of analogs will be instrumental in refining our understanding of the this compound SAR and in the design of next-generation therapeutics for musculoskeletal disorders.
References
- 1. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. An evaluation of the structure-activity relationships of a series of analogues of this compound and strychnine on the response to pressure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of the structure-activity relationships of a series of analogues of this compound and strychnine on the response to pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mephenesin as an Antidote for Strychnine Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnine, a potent convulsive toxicant, acts as a competitive antagonist at postsynaptic glycine receptors in the spinal cord, leading to uncontrolled neuronal firing and severe muscle spasms. Historically, the centrally acting muscle relaxant mephenesin was investigated and utilized as an antidote for strychnine poisoning. This technical guide provides a comprehensive overview of the use of this compound in this context, detailing its mechanism of action, summarizing available quantitative data from key experimental studies, and outlining relevant experimental methodologies. The guide also includes visualizations of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals. While this compound has been largely superseded by agents with a wider therapeutic index, such as benzodiazepines, a review of its historical application and mechanism provides valuable insights into the principles of managing neurotoxic convulsions.
Introduction
Strychnine poisoning presents a dramatic and life-threatening clinical picture characterized by generalized muscle rigidity, opisthotonus, and violent tonic-clonic seizures.[1] The underlying mechanism of this toxicity is the specific and competitive antagonism of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord.[2][3] This blockade of inhibition allows for unchecked excitatory signaling, resulting in the characteristic convulsive state. Death typically results from respiratory failure due to the tetanic contraction of respiratory muscles.[1]
This compound, a centrally acting muscle relaxant, was historically explored as a functional antagonist to the effects of strychnine. Its ability to depress polysynaptic reflexes in the spinal cord offered a logical approach to counteracting the hyperexcitability induced by strychnine. This document consolidates the scientific understanding of this compound as a strychnine antidote, with a focus on the quantitative and methodological details pertinent to a scientific audience.
Mechanism of Action
Strychnine: Antagonism of Glycinergic Inhibition
Strychnine exerts its toxic effects by binding to the allosteric site on the glycine receptor, a ligand-gated chloride ion (Cl-) channel.[2] In the central nervous system, particularly the spinal cord, glycine acts as a primary inhibitory neurotransmitter. The binding of glycine to its receptor opens the Cl- channel, leading to an influx of chloride ions and hyperpolarization of the postsynaptic membrane. This hyperpolarization increases the threshold for neuronal firing, thus exerting an inhibitory effect.
Strychnine competitively blocks the binding of glycine to its receptor, preventing the influx of chloride ions. This loss of inhibitory signaling results in a state of disinhibition, where motor neurons are more easily activated by excitatory neurotransmitters. The consequence is an exaggerated response to sensory stimuli, leading to the characteristic generalized muscle contractions.[3]
This compound: Central Muscle Relaxation
This compound's primary mechanism of action is the depression of polysynaptic pathways in the spinal cord and brainstem. It is believed to act on internuncial neurons, which are responsible for modulating motor neuron activity. By inhibiting these polysynaptic reflexes, this compound reduces the transmission of nerve impulses that lead to muscle hyperactivity and spasms.
While the precise molecular targets are not fully elucidated, evidence suggests that this compound may potentiate the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). By enhancing GABAergic transmission, this compound would further contribute to the dampening of neuronal excitability, thereby counteracting the effects of strychnine.
Quantitative Data from Experimental Studies
The following table summarizes the key quantitative findings from a pivotal study investigating the efficacy of this compound in antagonizing strychnine-induced convulsions in an animal model.
| Parameter | Value | Animal Model | Reference |
| Increase in ED50 for Strychnine Convulsions | 1.6 times | Mouse | Bowser-Riley et al. (1988)[4][5] |
ED50 (Median Effective Dose) refers to the dose of strychnine required to produce convulsions in 50% of the test subjects.
Experimental Protocols
Determination of Anticonvulsant Efficacy (Based on Bowser-Riley et al., 1988)
-
Animal Model: The study utilized mice as the experimental subjects.
-
Induction of Convulsions: A dose-response relationship for strychnine-induced convulsions was established. This likely involved administering varying doses of strychnine to different groups of mice to determine the dose that caused convulsions in 50% of the animals (ED50).
-
Antidote Administration: this compound was administered to a separate group of mice prior to the administration of strychnine.
-
Endpoint Measurement: The primary endpoint was the occurrence of convulsions. The dose of strychnine required to induce convulsions in the presence of this compound was determined and compared to the baseline ED50 of strychnine alone.
-
Data Analysis: The shift in the dose-response curve for strychnine in the presence of this compound was quantified to determine the protective effect of this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for studying the antagonism of strychnine poisoning by this compound.
Discussion and Limitations
The available data, though limited, indicates that this compound can antagonize the convulsive effects of strychnine, as evidenced by the increase in the ED50 for strychnine-induced convulsions.[5] This aligns with its known mechanism as a central muscle relaxant that depresses spinal polysynaptic reflexes.
However, the clinical utility of this compound is hampered by significant limitations. It has a short duration of action, necessitating frequent administration to maintain a therapeutic effect. More critically, this compound exhibits a narrow therapeutic index, with a greater effect on the spinal cord than the brain. This can lead to profound respiratory depression at doses required for effective muscle relaxation. The risk of respiratory arrest is a major concern, particularly when used in a patient already compromised by strychnine-induced respiratory muscle spasm.
Conclusion
This compound represents an early pharmacological approach to the management of strychnine poisoning, acting as a functional antagonist to the induced neuromuscular hyperexcitability. While experimental evidence supports its ability to counteract strychnine's convulsive effects, its unfavorable safety profile, particularly the risk of respiratory depression, has led to its replacement by safer and more effective agents. Current standard of care for strychnine poisoning focuses on supportive measures, including airway management and the use of benzodiazepines (e.g., diazepam) or barbiturates to control seizures. These agents offer a wider therapeutic window and a more favorable risk-benefit profile.
For drug development professionals, the story of this compound and strychnine underscores the critical importance of the therapeutic index in the development of antidotes for neurotoxic agents. Future research in this area should focus on developing highly specific antagonists with minimal off-target effects to ensure both efficacy and patient safety.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. phonation threshold pressure: Topics by Science.gov [science.gov]
- 3. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Investigations into the origin of the high pressure neurological syndrome: the interaction between pressure, strychnine and 1,2-propandiols in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mephenesin's Effect on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenesin, a centrally acting muscle relaxant, has been a subject of pharmacological interest for its effects on the central nervous system (CNS). This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its impact on spinal cord reflexes and its interactions with key neurotransmitter systems. This document synthesizes quantitative data from key experimental studies, outlines detailed experimental protocols, and presents visual representations of the underlying neural pathways and experimental workflows to serve as a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound (3-(2-methylphenoxy)propane-1,2-diol) is a carbamate derivative recognized for its muscle relaxant properties.[1][2] It acts primarily on the central nervous system to alleviate muscle spasticity and is believed to exert its effects through the modulation of neuronal activity within the spinal cord and brain.[3][4] While its clinical use has been largely superseded by newer agents with more favorable pharmacokinetic profiles, this compound remains a valuable tool for understanding the fundamental mechanisms of centrally mediated muscle relaxation.[2] This guide delves into the technical details of its action, providing a granular look at the experimental evidence that has defined its pharmacological profile.
Mechanism of Action
This compound's primary effect is the depression of the central nervous system, leading to a reduction in skeletal muscle tone.[4] This is achieved not by a direct action on the muscle fibers themselves, but by modulating the excitability of neurons within the CNS that control muscle activity.[5] The principal sites of action are the spinal cord and, to a lesser extent, higher brain centers.[3][4]
Action on Spinal Cord Reflexes
This compound demonstrates a preferential inhibition of polysynaptic reflexes over monosynaptic reflexes within the spinal cord.[1][6] Polysynaptic reflexes, which involve one or more interneurons, are more susceptible to the drug's effects than the direct connection between a sensory and motor neuron in a monosynaptic reflex arc.[1][6] This selectivity suggests that this compound's primary targets are the spinal interneurons.[7]
Interaction with Neurotransmitter Systems
The precise molecular targets of this compound are not fully elucidated, but evidence points to its interaction with two major neurotransmitter systems: the GABAergic and the glutamatergic systems.
-
GABAergic System: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. By enhancing GABAergic transmission, this compound increases the inhibitory tone on motor neurons, leading to muscle relaxation.[8]
-
Glutamatergic System: There is evidence to suggest that this compound may act as an antagonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptor.[6][9] By blocking the action of the excitatory neurotransmitter glutamate at these receptors, this compound can reduce neuronal excitability.
Quantitative Data
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound on spinal cord reflexes.
| Table 1: Effect of this compound on Polysynaptic and Monosynaptic Reflexes in Unanesthetized Spinal Cats | |
| Dose (mg/kg, i.v.) | Effect on Polysynaptic Reflex |
| 12.5 - 50 | Significant and dose-dependent reduction[1] |
| Dose (mg/kg, i.v.) | Effect on Monosynaptic Ventral Root Reflex |
| 12.5 - 50 | Minimally affected[1] |
| Table 2: Effect of this compound on Ventral Root Potentials in Chloralose Anaesthetized Cats | |
| Effect | Observation |
| Reduction in polysynaptic component of ventral root potentials | Dose-dependent reduction[6] |
| Reduction in monosynaptic component of ventral root potentials | Reduced to a similar extent as the polysynaptic component[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on the CNS.
In Vivo Electrophysiology in Spinal Cats
Objective: To assess the effect of this compound on monosynaptic and polysynaptic spinal reflexes.
Animal Model: Adult cats.
Surgical Preparation:
-
Anesthesia is induced, and a tracheal cannula is inserted for artificial respiration if necessary.
-
A laminectomy is performed to expose the lumbar and sacral segments of the spinal cord (L6-S1).[1]
-
For spinal cat preparations, the spinal cord is transected at a higher level (e.g., thoracic).[2]
-
Dorsal and ventral roots of the desired spinal nerves (e.g., L7, S1) are carefully dissected and separated.[6]
Electrophysiological Recording:
-
The distal end of a cut dorsal root is placed on stimulating electrodes.
-
The corresponding ventral root is placed on recording electrodes to measure the evoked potentials.[6]
-
A reference electrode is placed in nearby tissue.
-
Stimulation parameters for the dorsal root are set to elicit both monosynaptic and polysynaptic responses. This typically involves single square-wave pulses of varying intensity and duration.
-
Ventral root potentials are amplified, filtered, and recorded using appropriate data acquisition software.
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The drug is administered intravenously (i.v.) at varying doses.[1]
Data Analysis:
-
The amplitudes of the monosynaptic and polysynaptic components of the ventral root potential are measured.
-
Dose-response curves are constructed to quantify the inhibitory effect of this compound on each reflex component.
Rotarod Test for Muscle Relaxation in Rats
Objective: To evaluate the muscle relaxant effects of this compound by assessing motor coordination.
Apparatus: Rotarod apparatus, consisting of a rotating rod.[3][4]
Procedure:
-
Rats are trained to walk on the rotating rod at a constant speed (e.g., 15-25 rpm).[4][10]
-
A baseline latency to fall from the rod is established for each animal.
-
This compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
At specified time points after drug administration, the rats are placed back on the rotarod, and the latency to fall is recorded.[4]
Data Analysis:
-
The mean latency to fall for the this compound-treated group is compared to the vehicle-treated group.
-
A significant decrease in the latency to fall is indicative of muscle relaxation and impaired motor coordination.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound serves as a foundational compound for understanding the central mechanisms of muscle relaxation. Its preferential inhibition of polysynaptic reflexes highlights the crucial role of spinal interneurons in mediating muscle tone. While its clinical applications have diminished, its value in preclinical research remains significant. Further investigation into its precise molecular interactions with GABA and NMDA receptors will undoubtedly provide deeper insights into the complex regulation of neuronal excitability within the central nervous system. This guide provides a technical framework to support such ongoing and future research endeavors.
References
- 1. Serial recording of reflexes after feline spinal cord transection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory and excitatory perigenital-to-bladder spinal reflexes in the cat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotarod test [pspp.ninds.nih.gov]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Microelectrode Array Recordings from the Ventral Roots in Chronically Implanted Cats [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Patch-clamp recordings reveal powerful GABAergic inhibition in dentate hilar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomed-easy.com [biomed-easy.com]
- 10. scribd.com [scribd.com]
An In-Depth Technical Guide to the Initial In Vitro Studies of Mephenesin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenesin, a centrally acting muscle relaxant, has been utilized for its therapeutic effects on muscle spasticity. This technical guide provides a comprehensive overview of the foundational in vitro studies that have sought to elucidate its mechanism of action at the molecular and cellular levels. While the precise mechanisms remain a subject of ongoing investigation, initial research points towards a multi-target profile, primarily involving the modulation of inhibitory and excitatory neurotransmission within the spinal cord. This document collates available quantitative data, details relevant experimental methodologies, and presents visual representations of the implicated signaling pathways and experimental workflows to serve as a resource for researchers in pharmacology and drug development.
Introduction
This compound (3-(2-methylphenoxy)propane-1,2-diol) is a muscle relaxant that has been used to alleviate symptoms associated with skeletal muscle spasms. Its primary site of action is considered to be the central nervous system, particularly the spinal cord[1]. Early in vivo studies demonstrated its ability to depress polysynaptic reflexes, suggesting an effect on interneurons within the spinal cord[2]. This guide focuses on the initial in vitro experimental evidence that has begun to unravel the pharmacological basis of this compound's effects.
Mechanism of Action: In Vitro Evidence
Initial in vitro investigations into this compound's mechanism of action have explored its effects on several key components of neuronal signaling. The primary hypotheses revolve around its interaction with inhibitory neurotransmitter systems and its potential to modulate excitatory pathways.
Modulation of GABAergic Neurotransmission
A prevailing hypothesis is that this compound enhances the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic transmission is thought to lead to an increased inhibitory tone on motor neurons, resulting in muscle relaxation[1]. However, specific in vitro studies quantifying the direct interaction of this compound with GABA-A receptors, such as determining binding affinities (Ki) or IC50/EC50 values for GABA-A receptor currents, are not extensively detailed in the readily available literature.
Antagonism of NMDA Receptors
Several sources suggest that this compound may act as an N-methyl-D-aspartate (NMDA) receptor antagonist[3]. NMDA receptors are a subtype of ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission. Blockade of NMDA receptors would lead to a reduction in neuronal excitability. As with its effects on GABA-A receptors, direct quantitative in vitro data, such as IC50 values for the inhibition of NMDA-evoked currents or Ki values from receptor binding assays, are not prominently reported in initial studies.
Effects on Spinal Cord Neurons
In vitro studies on spinal cord preparations have provided some of the most direct evidence for this compound's action. Electrophysiological recordings from spinal neurons, particularly interneurons in the dorsal horn, are crucial for understanding its effects on reflex pathways. This compound has been shown to reduce the excitability of these neurons, which is consistent with its observed effects on polysynaptic reflexes in vivo[2]. These studies often involve measuring changes in neuronal firing rates, postsynaptic potentials, and synaptic currents in the presence of the drug.
Other Potential Mechanisms
Some research also points to a direct action of this compound on muscle fibers and a local anesthetic effect, which may contribute to its overall muscle-relaxant properties[4]. Additionally, its effects on other ligand-gated ion channels, such as glycine receptors, and voltage-gated ion channels, like sodium channels, have been considered but remain less explored in initial in vitro studies.
Quantitative Data
A significant challenge in summarizing the initial in vitro pharmacology of this compound is the limited availability of publicly accessible, quantitative data from standardized assays. The following table is intended to be populated as more specific data from receptor binding and electrophysiological studies become available.
| Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| GABA-A Receptor | Radioligand Binding | - | Ki | - | - |
| Whole-Cell Patch Clamp | - | IC50/EC50 | - | - | |
| NMDA Receptor | Radioligand Binding | - | Ki | - | - |
| Whole-Cell Patch Clamp | - | IC50 | - | - | |
| Voltage-Gated Na+ Channel | Whole-Cell Patch Clamp | - | IC50 | - | - |
| Glycine Receptor | Whole-Cell Patch Clamp | - | IC50/EC50 | - | - |
Data in this table is currently unavailable from the initial search results. It serves as a template for future findings.
Experimental Protocols
The following sections detail generalized protocols for key in vitro experiments relevant to the study of this compound's mechanism of action.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor (e.g., GABA-A or NMDA receptor).
Materials:
-
Cell membranes expressing the target receptor.
-
A radiolabeled ligand known to bind to the target receptor (e.g., [3H]muscimol for GABA-A receptors, [3H]MK-801 for NMDA receptors).
-
This compound at various concentrations.
-
Assay buffer.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical currents flowing through ion channels in the membrane of a single cell.
Objective: To determine the effect of this compound on ion channel function (e.g., potentiation of GABA-A receptor currents or inhibition of NMDA receptor currents).
Materials:
-
Cells expressing the target ion channel (e.g., HEK293 cells transfected with receptor subunits or primary neurons).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes.
-
Intracellular and extracellular recording solutions.
-
Agonist for the target receptor (e.g., GABA, NMDA).
-
This compound solution.
Procedure:
-
Prepare a cell culture for recording.
-
Fabricate a glass micropipette with a tip diameter of ~1-2 µm.
-
Fill the micropipette with intracellular solution and mount it on the headstage of the patch-clamp amplifier.
-
Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to the cell.
-
Apply the agonist to the cell to evoke ion channel currents.
-
Perfuse this compound at various concentrations and record the changes in the agonist-evoked currents.
-
Analyze the data to determine the IC50 or EC50 of this compound's effect on the channel currents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
References
- 1. The neuroleptic drug, fluphenazine, blocks neuronal voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational transitions and allosteric modulation in a heteromeric glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulators of Glycine Receptors and Their Potential Use in Pain Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Arc of a Pioneering Muscle Relaxant: A Technical Guide to Mephenesin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin, a centrally acting muscle relaxant, holds a significant place in the annals of pharmacology. Its discovery in the 1940s marked a pivotal moment in the therapeutic management of muscle spasticity and ushered in a new era of understanding of centrally acting skeletal muscle relaxants. This technical guide provides an in-depth exploration of the historical context of this compound, from its serendipitous discovery to its early clinical applications and the elucidation of its mechanism of action. The following sections will delve into the quantitative data available from historical studies, detail the experimental protocols used to investigate its pharmacological properties, and visualize the key signaling pathways and experimental workflows.
Historical Development
The story of this compound begins with Dr. Frank M. Berger at the British Drug Houses in the 1940s. While initially searching for a preservative for penicillin, Berger synthesized a compound, 3-o-toloxy-1,2-propanediol, which he named myanesin, later known as this compound.[1][2] Serendipitously, he observed that this compound induced a state of profound but reversible muscle relaxation in laboratory animals, without causing loss of consciousness.[1][2] This discovery was a breakthrough, as it demonstrated the possibility of selectively targeting muscle tone at the level of the central nervous system.
This compound was introduced into clinical practice in the late 1940s and was marketed for the treatment of a variety of conditions characterized by muscle spasm and hypertonia. However, its clinical utility was limited by its short duration of action and poor oral bioavailability.[3] These limitations spurred further research to develop longer-acting derivatives, which ultimately led to the synthesis of meprobamate by Berger and Bernard Ludwig in the 1950s, a drug that would become a blockbuster tranquilizer.[3][4] Despite being largely replaced by newer agents, the study of this compound laid the fundamental groundwork for the development of a whole class of centrally acting muscle relaxants.
Quantitative Data
Historical literature on this compound provides some quantitative data on its efficacy and pharmacokinetics. While extensive modern clinical trial data with large patient cohorts is scarce, early studies offer valuable insights into its properties.
Efficacy in Animal Models
| Parameter | Animal Model | This compound Dose | Effect | Source |
| Polysynaptic Reflexes | Spinal Cats | 12.5-50 mg/kg | Dose-dependent reduction | Crankshaw & Raper, 1970 |
| Ventral Root Potentials (Polysynaptic component) | Chloralose-anaesthetized Cats | Dose sufficient to abolish polysynaptic reflexes | ~50% reduction | Crankshaw & Raper, 1970 |
Pharmacokinetics in Humans
Adverse Effects
Clinical use of this compound was associated with a range of adverse effects, primarily related to its central nervous system depressant activity. The precise incidence of these effects from controlled clinical trials is not well-documented in currently available resources.
| Adverse Effect | Description |
| Drowsiness | A common side effect due to its sedative properties. |
| Dizziness | Frequently reported, likely related to CNS depression. |
| Nausea and Vomiting | Gastrointestinal side effects observed in some patients. |
| Weakness | A feeling of lassitude or muscle weakness. |
| Hypotension | A potential for a decrease in blood pressure. |
| Allergic Reactions | Rare, but possible, as with most medications. |
Experimental Protocols
The elucidation of this compound's mechanism of action relied on a variety of experimental protocols, primarily in animal models.
In Vivo Electrophysiology in Spinal Cats
A foundational method to study the central effects of this compound involved the use of spinal cat preparations. This model allows for the investigation of spinal reflexes in the absence of descending influences from the brain.
Objective: To determine the effect of this compound on monosynaptic and polysynaptic spinal reflexes.
Methodology:
-
Animal Preparation: Adult cats were anesthetized, and a laminectomy was performed to expose the spinal cord. The spinal cord was then transected at the thoracic level to create a spinal preparation.
-
Nerve Stimulation: The tibial nerve was dissected and stimulated with electrical pulses of varying intensity and frequency.
-
Recording: Electromyographic (EMG) recordings were taken from the tibialis anterior muscle to measure the reflex contractions. Alternatively, ventral and dorsal root potentials were recorded directly from the spinal nerves.
-
Drug Administration: this compound was administered intravenously at various doses.
-
Data Analysis: The amplitude and latency of the monosynaptic and polysynaptic reflex responses were measured before and after drug administration to quantify the inhibitory effect of this compound.
In Vitro Studies on GABAergic Transmission
Objective: To investigate the modulatory effect of this compound on GABA-A receptors.
Methodology (Hypothetical based on modern techniques):
-
Cell Preparation: Oocytes from Xenopus laevis or mammalian cell lines (e.g., HEK293) would be engineered to express specific subtypes of GABA-A receptors.
-
Electrophysiology: The two-electrode voltage-clamp or patch-clamp technique would be used to record the chloride currents elicited by the application of GABA.
-
Drug Application: this compound would be co-applied with GABA to the cells at various concentrations.
-
Data Analysis: The potentiation or inhibition of the GABA-induced current by this compound would be quantified by measuring the change in current amplitude. Dose-response curves would be generated to determine the EC50 or IC50 of this compound's modulatory effect.
Investigation of NMDA Receptor Antagonism
The hypothesis that this compound may act as an NMDA receptor antagonist could be investigated using the following experimental approaches.
Objective: To determine if this compound binds to and/or blocks the NMDA receptor.
Methodology 1: Radioligand Binding Assay (Hypothetical)
-
Membrane Preparation: Synaptosomal membranes rich in NMDA receptors would be prepared from rat brain tissue.
-
Binding Assay: The membranes would be incubated with a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) in the presence of varying concentrations of this compound.
-
Separation and Counting: The bound and free radioligand would be separated by filtration, and the amount of radioactivity bound to the membranes would be measured using a scintillation counter.
-
Data Analysis: The ability of this compound to displace the radioligand would be used to determine its binding affinity (Ki) for the NMDA receptor.
Methodology 2: Calcium Imaging (Hypothetical)
-
Cell Culture: Primary neuronal cultures or cell lines expressing NMDA receptors would be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).
-
Stimulation: The cells would be stimulated with NMDA and a co-agonist (e.g., glycine) to induce calcium influx through the NMDA receptor channels.
-
Drug Application: this compound would be pre-incubated or co-applied with the NMDA receptor agonists.
-
Imaging and Analysis: The change in intracellular calcium concentration would be measured using fluorescence microscopy. A reduction in the NMDA-induced calcium signal in the presence of this compound would indicate antagonism.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart illustrating the historical workflow from the discovery of this compound to its clinical use and legacy.
Caption: Experimental workflow for studying the effect of this compound on spinal reflexes in a cat model.
Caption: Proposed signaling pathway of this compound's potentiation of GABA-A receptor-mediated inhibition.
Caption: Proposed signaling pathway of this compound's antagonism of the NMDA receptor.
Conclusion
This compound, though no longer a frontline therapy, remains a cornerstone in the history of pharmacology. Its discovery not only provided a novel treatment for muscle spasticity but also catalyzed the development of a new class of drugs that have had a profound impact on medicine. The study of this compound's mechanism of action, primarily as a central nervous system depressant that modulates spinal reflexes and likely interacts with GABAergic and glutamatergic systems, has contributed significantly to our understanding of the neuropharmacology of muscle tone. This technical guide has provided a comprehensive overview of the historical context, available quantitative data, experimental methodologies, and proposed signaling pathways of this compound, offering a valuable resource for researchers and professionals in the field of drug development. Further investigation into the specific molecular interactions of this compound with its targets could still yield valuable insights into the design of novel therapeutics for neuromuscular disorders.
References
- 1. Miltown creator launched new era of medications - Los Angeles Times [latimes.com]
- 2. Frank M. Berger; Pioneer in Mood-Changing Drugs - The Washington Post [washingtonpost.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Berger, Frank M. – Center for the Study of the History of Neuropsychopharmacology [cshn.semel.ucla.edu]
- 5. Comparative plasma levels of this compound, this compound carbamate and methocarbamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative plasma levels of this compound and its carbamic acid ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Mephenesin in Electrophysiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin is a centrally acting muscle relaxant that has been utilized for its therapeutic effects in alleviating muscle spasticity.[1] Its primary mechanism of action involves the depression of the central nervous system, particularly at the level of the spinal cord.[2][3] Electrophysiology studies have been crucial in elucidating the effects of this compound on neuronal excitability and synaptic transmission. These application notes provide a comprehensive overview of the use of this compound in electrophysiology research, including its mechanism of action, experimental protocols, and data presentation.
This compound is understood to function by interfering with the transmission of nerve impulses within the polysynaptic pathways of the spinal cord.[3][4] It is believed to potentiate the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] Additionally, some evidence suggests that this compound may reduce the release of excitatory neurotransmitters.[4] While the precise molecular targets are not fully elucidated, observations of blocked inward sodium and calcium currents in neurons have been reported.[5]
Data Presentation
The following table summarizes the quantitative data from in vivo electrophysiological studies on the effects of this compound on spinal root potentials in unanesthetized spinal cats.
| Parameter | This compound Dose (mg/kg, i.v.) | Effect | Reference |
| Polysynaptic Ventral Root Reflex | 12.5 - 50 | Significant and dose-dependent reduction | [6] |
| Dorsal Root Reflex | 12.5 - 50 | Significant and dose-dependent reduction | [6] |
| Dorsal Root Potential | 12.5 - 50 | Slight decrease | [6] |
| Monosynaptic Ventral Root Reflex | 12.5 - 50 | Minimally affected | [6] |
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanism of action and a typical experimental workflow, the following diagrams are provided.
Experimental Protocols
While specific patch-clamp studies on this compound are not widely documented, the following protocols are provided as a template for investigating its effects on spinal cord neurons, based on its proposed mechanisms of action.
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Spinal Cord Lamina V Neurons
Objective: To investigate the effect of this compound on spontaneous and evoked postsynaptic currents in spinal cord lamina V neurons.
Materials:
-
Animal model: P14-P21 Sprague-Dawley rats
-
Vibratome for slicing
-
Recording chamber and perfusion system
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
This compound stock solution (e.g., 100 mM in DMSO)
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 MgSO4, 2 CaCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
Procedure:
-
Anesthetize the rat and perform transcardial perfusion with ice-cold aCSF.
-
Dissect the lumbar spinal cord and prepare 300-400 µm thick transverse slices using a vibratome in ice-cold aCSF.
-
Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.
-
Visualize lamina V neurons using an upright microscope with DIC optics.
-
Pull patch pipettes with a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a target neuron and then rupture the membrane to achieve whole-cell configuration.
-
Record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) in voltage-clamp mode at a holding potential of -70 mV.
-
To isolate sEPSCs, a GABAA receptor antagonist (e.g., bicuculline) can be added to the aCSF. To isolate sIPSCs, AMPA/kainate and NMDA receptor antagonists (e.g., CNQX and APV) can be added.
-
After a stable baseline recording of at least 5 minutes, bath-apply this compound at desired concentrations (e.g., 10 µM, 30 µM, 100 µM).
-
Record for 10-15 minutes in the presence of this compound.
-
Perform a washout with aCSF for at least 15 minutes to observe any recovery.
-
Analyze changes in the frequency, amplitude, and kinetics of sEPSCs and sIPSCs.
Protocol 2: Investigation of this compound's Effect on Voltage-Gated Sodium and Calcium Channels
Objective: To determine if this compound directly modulates voltage-gated sodium or calcium channels in dorsal root ganglion (DRG) neurons.
Materials:
-
Primary culture of rat DRG neurons
-
Patch-clamp setup as described in Protocol 1
-
Specific channel blockers (e.g., TTX for sodium channels, cadmium for calcium channels)
Solutions:
-
External Solution for Sodium Currents (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution for Sodium Currents (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
External Solution for Calcium Currents (in mM): 120 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.
-
Internal Solution for Calcium Currents (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.
Procedure:
-
Isolate and culture DRG neurons from neonatal rats.
-
After 24-48 hours in culture, select healthy-looking neurons for recording.
-
Establish whole-cell voltage-clamp configuration.
-
For Sodium Currents:
-
Hold the cell at -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents.
-
Apply this compound and repeat the voltage-step protocol.
-
Analyze changes in the peak current amplitude and current-voltage (I-V) relationship.
-
-
For Calcium Currents:
-
Hold the cell at -90 mV.
-
Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit calcium currents.
-
Record baseline currents.
-
Apply this compound and repeat the voltage-step protocol.
-
Analyze changes in the peak current amplitude and I-V relationship.
-
Conclusion
This compound serves as a valuable tool in neuropharmacological research, particularly for studies involving the spinal cord and motor control. Its primary action on polysynaptic pathways offers a model for investigating the modulation of spinal reflexes. The provided protocols offer a framework for detailed electrophysiological investigation into its mechanisms of action on synaptic transmission and ion channel function. Further research using modern techniques like patch-clamp electrophysiology is warranted to fully elucidate the specific molecular targets and signaling pathways involved in this compound's therapeutic effects.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. rxhive.zynapte.com [rxhive.zynapte.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mephenesin Protocol for In Vivo Muscle Relaxation Assays: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin is a centrally acting muscle relaxant that has been utilized in research and clinical settings to alleviate muscle spasticity and spasms.[1] Its primary mechanism of action involves the depression of the central nervous system, specifically targeting polysynaptic pathways within the spinal cord and brainstem.[1][2] this compound is understood to potentiate the inhibitory effects of gamma-aminobutyric acid (GABA) and may also possess a weak antagonistic effect on N-methyl-D-aspartate (NMDA) receptors, contributing to a reduction in nerve impulse transmission and consequently, muscle relaxation.[3] This document provides detailed application notes and experimental protocols for assessing the in vivo muscle relaxant properties of this compound in rodent models.
Mechanism of Action Signaling Pathway
This compound's primary mode of action is the depression of polysynaptic reflexes in the spinal cord. This is thought to be achieved through the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of GABA. Additionally, some evidence suggests a weak, non-specific antagonism of NMDA receptors, which would further contribute to the suppression of excitatory neurotransmission.
Caption: this compound's signaling pathway in the spinal cord.
Data Presentation
The following tables summarize the reported dosages and effects of this compound in various in vivo models. It is important to note that specific dose-response data for this compound in common rodent behavioral assays for muscle relaxation is not extensively documented in publicly available literature. The provided data is based on studies investigating spinal reflex inhibition and serves as a starting point for dose-range finding studies.
Table 1: this compound Dosage and Effects on Spinal Reflexes
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Cat | Intravenous (i.v.) | 12.5-50 mg/kg | Dose-dependent reduction in polysynaptic and dorsal root reflexes. | [4][5] |
| Cat | Intravenous (i.v.) | 5-155 mg/kg | Produced a 95% reduction in flexor contractions. | [6] |
| Rat | Intravenous (i.v.) | 50 mg/kg | Inhibition of monosynaptic and polysynaptic reflexes. | [7] |
Table 2: Recommended Starting Dose Ranges for Rodent Behavioral Assays (Empirical Determination Required)
| Animal Model | Administration Route | Proposed Starting Dose Range (mg/kg) |
| Mouse | Intraperitoneal (i.p.) or Oral (p.o.) | 25 - 100 |
| Rat | Intraperitoneal (i.p.) or Oral (p.o.) | 50 - 200 |
Experimental Protocols
The following are detailed protocols for commonly employed in vivo assays to evaluate muscle relaxation. It is crucial to perform dose-response studies to determine the optimal dose of this compound for each specific assay and animal strain.
Rotarod Test
The rotarod test is a widely used method to assess motor coordination and balance, which are often impaired by centrally acting muscle relaxants.
Experimental Workflow
Caption: Workflow for the Rotarod Test.
Materials:
-
Rotarod apparatus for mice or rats
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Animal scale
-
Syringes and needles for administration
-
Stopwatch or automated recording system
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Training:
-
For 2-3 consecutive days prior to testing, train the animals on the rotarod.
-
Place the animal on the rod at a low, constant speed (e.g., 4-5 rpm) for a predetermined duration (e.g., 2-5 minutes).
-
Animals that consistently fall off during training may be excluded from the study.
-
-
Drug Administration:
-
On the test day, weigh each animal to calculate the precise dose.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Allow for a sufficient absorption period before testing (typically 30-60 minutes for i.p. administration).
-
-
Testing:
-
Place the animal on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Start the timer and record the latency (in seconds) for the animal to fall off the rod or complete two consecutive passive rotations.
-
A cut-off time (e.g., 300 seconds) should be established.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal across the trials.
-
Compare the mean latencies of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Inclined Plane Test
This test measures an animal's ability to maintain its position on a tilted surface, providing an indication of muscle tone and grip strength.
Experimental Workflow
Caption: Workflow for the Inclined Plane Test.
Materials:
-
Adjustable inclined plane with a high-grip surface
-
Protractor or angle indicator
-
This compound
-
Vehicle
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow animals to acclimate to the testing environment for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle as described in the rotarod protocol.
-
Testing:
-
At the predetermined time point after drug administration, place the animal on the inclined plane, facing upwards, with the plane initially in a horizontal position.
-
Gradually increase the angle of the plane until the animal can no longer maintain its position and slides down.
-
Record the maximum angle at which the animal can remain for a set period (e.g., 5-10 seconds).
-
Alternatively, set the plane at a fixed, challenging angle (e.g., 60-70 degrees) and record the number of animals in each group that can successfully remain on the plane for a defined cut-off time (e.g., 30 seconds).
-
-
Data Analysis:
-
For the variable angle method, compare the mean maximum angles between the treated and control groups.
-
For the fixed angle method, use a chi-square test or Fisher's exact test to compare the proportion of successful animals in each group.
-
Grip Strength Test
This assay directly measures muscle strength by quantifying the force an animal exerts when gripping a bar or grid.
Experimental Workflow
Caption: Workflow for the Grip Strength Test.
Materials:
-
Grip strength meter with a wire grid or bar
-
This compound
-
Vehicle
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate animals to the testing room for 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle as previously described.
-
Testing:
-
Hold the animal by its tail and allow it to grasp the grid or bar of the grip strength meter with its forelimbs.
-
Gently and steadily pull the animal away from the meter in a horizontal plane until its grip is broken.
-
The meter will record the peak force exerted in grams.
-
Perform 3-5 trials for each animal with a short rest period between trials.
-
-
Data Analysis:
-
Calculate the average peak force for each animal.
-
The grip strength can be normalized to the animal's body weight.
-
Compare the mean grip strength between the this compound-treated and vehicle control groups using appropriate statistical methods.[8]
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of the muscle relaxant properties of this compound. Adherence to these standardized procedures, coupled with careful dose-selection and appropriate statistical analysis, will facilitate the generation of reliable and reproducible data. This is essential for the preclinical assessment of this compound and other centrally acting muscle relaxants, ultimately contributing to a better understanding of their pharmacological profiles and therapeutic potential.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Specificity and potency of N-methyl-D-aspartate glycine site antagonists and of this compound on the rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Centrally acting muscle relaxants, Pharmacology | PPTX [slideshare.net]
- 8. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mephenesin in Animal Models of Spasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin is a centrally acting muscle relaxant that has been utilized for its therapeutic effects in alleviating muscle spasms.[1] Its primary mechanism of action is understood to be the depression of the central nervous system, where it interferes with the transmission of nerve impulses within the spinal cord and brain.[1] Specifically, this compound acts on internuncial neurons in the polysynaptic pathways of the spinal cord.[1] It is believed to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, leading to a decrease in muscle tone.[1] Additionally, there is evidence to suggest it may also act as an NMDA receptor antagonist. While its use in clinical practice has largely been superseded by newer drugs with longer durations of action, this compound remains a valuable tool in preclinical research for studying the mechanisms of spasticity and for the initial screening of novel muscle relaxants.
These application notes provide detailed protocols for the use of this compound in animal models of spasticity, guidance on the creation of these models, and methods for assessing the efficacy of the compound.
Data Presentation: Quantitative Summary of this compound's Effects
The following table summarizes the quantitative data on the effects of this compound in a spinal cat model of spasticity. This data is derived from a comparative study investigating the effects of various centrally acting muscle relaxants on spinal root potentials.
| Drug | Dose Range (mg/kg, i.v.) | Effect on Polysynaptic Ventral Root Reflex | Effect on Monosynaptic Ventral Root Reflex | Effect on Dorsal Root Reflex | Effect on Dorsal Root Potential | Reference |
| This compound | 12.5 - 50 | Significant and dose-dependent reduction | Minimally affected | Significant and dose-dependent reduction | Slightly decreased | [1] |
| Tolperisone | 2.5 - 10 | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition | Slightly prolonged | [1] |
| Baclofen | 0.5 | Partially inhibited | Abolished | Less attenuated | Not specified | [1] |
| Diazepam | Not specified | Partially reduced | Not modified | Enhanced | Prolonged half-time of decay | [1] |
| Midazolam | Not specified | Partially reduced | Not modified | Enhanced | Prolonged half-time of decay | [1] |
Experimental Protocols
Animal Models of Spasticity
The choice of animal model is critical and will depend on the specific research question. Common models include those induced by spinal cord injury (SCI) or genetic models.
a. Spinal Cord Injury (SCI) Induced Spasticity Model (Rat)
This protocol describes a contusion model of SCI, which is clinically relevant and widely used.
-
Animals: Adult female Sprague-Dawley rats (200-250 g).
-
Anesthesia: A combination of ketamine (80 mg/kg, i.p.) and xylazine (10 mg/kg, i.p.) is commonly used.
-
Surgical Procedure:
-
Anesthetize the rat and confirm the absence of a pedal withdrawal reflex.
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline incision to expose the vertebral column at the T9-T10 level.
-
Perform a laminectomy at the T9 vertebra to expose the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor).
-
Suture the muscle layers and close the skin incision.
-
-
Post-operative Care:
-
Administer post-operative analgesics as per institutional guidelines.
-
Provide manual bladder expression twice daily until bladder function returns.
-
House animals in a clean, temperature-controlled environment with easy access to food and water.
-
-
Development of Spasticity: Spasticity typically develops over several weeks following the injury.
b. Genetic Model of Spasticity (Spa Mouse)
The Spa mouse model has a hereditary spastic mutation and exhibits early-onset hypertonia.
-
Animals: B6.Cg-Glrbspa/J mice.
-
Characteristics: These mice display symptoms of spasticity as early as 2 weeks of age, including abnormal gait, impaired hind limb motor function, and reduced physical activity. This model is suitable for studying the long-term effects of therapeutic interventions.
This compound Administration
-
Drug Preparation: this compound can be dissolved in sterile saline. The concentration should be calculated to ensure the desired dose is administered in a reasonable volume (e.g., 5-10 ml/kg for intraperitoneal injection in rats).
-
Route of Administration: Intravenous (i.v.) administration is common for acute studies to observe immediate effects on reflex pathways. For more chronic studies, intraperitoneal (i.p.) or oral (p.o.) administration may be more appropriate.
-
Dosage: Based on the available literature, a dose range of 12.5 - 50 mg/kg (i.v.) has been shown to be effective in reducing polysynaptic reflexes in a spinal cat model.[1] Dose-response studies are recommended to determine the optimal dose for the specific animal model and assessment method being used.
Assessment of Spasticity
A multi-faceted approach to assessing spasticity is recommended, combining electrophysiological, biomechanical, and behavioral measures.
a. Electrophysiological Assessment: H-Reflex Measurement
The Hoffmann-reflex (H-reflex) is an electrically elicited monosynaptic reflex that is analogous to the stretch reflex and is a valuable tool for assessing the excitability of spinal motor neurons.
-
Animal Preparation: Anesthetize the animal and place it on a heating pad to maintain body temperature.
-
Electrode Placement:
-
Stimulating Electrodes: Place stimulating needle electrodes percutaneously near the tibial nerve in the hindlimb.
-
Recording Electrodes: Insert recording needle electrodes into the plantar muscles of the hind paw.
-
Ground Electrode: Place a ground electrode subcutaneously in the paw.
-
-
Stimulation and Recording:
-
Deliver single square-wave pulses (e.g., 0.1-1.0 ms duration) to the tibial nerve.
-
Record the resulting compound muscle action potentials from the plantar muscles.
-
Identify the M-wave (direct muscle response) and the H-wave (reflex response).
-
Determine the H-max/M-max ratio, which is a key indicator of motor neuron excitability. An increased H-max/M-max ratio is indicative of spasticity.
-
-
Data Analysis: Measure the peak-to-peak amplitude of the M- and H-waves. The effect of this compound would be expected to reduce the H-max/M-max ratio.
b. Behavioral Assessment: Modified Ashworth Scale (MAS) for Rodents
The Modified Ashworth Scale is a clinical tool used to assess muscle tone. It can be adapted for use in rodent models.
-
Procedure:
-
Gently handle the animal to minimize stress.
-
Manually flex and extend the hindlimb at a consistent speed.
-
Score the resistance to passive movement based on a pre-defined scale (see table below).
-
-
Scoring:
Score Description 0 No increase in muscle tone 1 Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion 1+ Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM 2 More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved 3 Considerable increase in muscle tone, passive movement difficult | 4 | Affected part(s) rigid in flexion or extension |
-
Data Analysis: Compare MAS scores before and after this compound administration.
c. Biomechanical Assessment: Gait Analysis
Automated gait analysis systems can provide objective and quantitative measures of motor function.
-
Apparatus: A motorized treadmill with a transparent belt and a high-speed camera positioned underneath (e.g., CatWalk XT).
-
Procedure:
-
Acclimatize the animals to the apparatus.
-
Have the animals walk across the treadmill at a constant speed.
-
The system will record paw prints and analyze various gait parameters.
-
-
Key Parameters to Analyze:
-
Stride length: The distance between successive placements of the same paw.
-
Base of support: The distance between the paws.
-
Swing speed: The speed of the paw during the swing phase.
-
Duty cycle: The percentage of the stride time that the paw is in contact with the ground.
-
-
Data Analysis: Compare gait parameters before and after this compound treatment.
Visualizations
Signaling Pathway of this compound's Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action.
Experimental Workflow for Assessing this compound in an SCI Model
Caption: Experimental workflow for SCI model.
Logical Relationship of Spasticity Assessment Methods
Caption: Domains of spasticity assessment.
References
Mephenesin in Spinal Cord Injury Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin is a centrally acting muscle relaxant that has historically been used to alleviate muscle spasms. Its primary mechanism of action is believed to be the enhancement of GABAergic transmission within the spinal cord, leading to a reduction in neuronal excitability. While direct and recent experimental evidence on the application of this compound in standardized spinal cord injury (SCI) models is limited, its pharmacological profile presents a rationale for its investigation as a potential therapeutic agent to mitigate secondary injury cascades following traumatic SCI. These notes provide a framework for the preclinical evaluation of this compound in a rat model of contusion SCI, based on its known mechanisms and standard experimental protocols in the field.
Putative Mechanism of Action in Spinal Cord Injury
This compound's potential therapeutic effects in SCI are hypothesized to stem from its influence on inhibitory and excitatory neurotransmission. By potentiating the effects of the inhibitory neurotransmitter GABA, this compound may counteract the excitotoxicity that is a hallmark of the secondary injury phase of SCI. Additionally, some evidence suggests this compound may have antagonistic effects at the NMDA receptor, further protecting neurons from glutamate-induced damage.
Experimental Protocols
The following protocols describe a standardized approach to evaluating the efficacy of this compound in a rat model of thoracic contusion SCI.
Animal Model and Surgical Procedure: Thoracic Contusion Injury
A well-established and clinically relevant model of SCI is the contusion injury model in rats.
-
Animals: Adult female Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthesia is induced and maintained with isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
A dorsal midline incision is made over the thoracic spine.
-
The paravertebral muscles are retracted to expose the T9-T11 vertebrae.
-
A laminectomy is performed at the T10 level to expose the spinal cord.
-
The vertebral column is stabilized using clamps on the T9 and T11 spinous processes.
-
A standardized contusion injury is induced using a weight-drop device (e.g., NYU Impactor) or a computer-controlled impactor. The force of the impact should be calibrated to produce a moderate to severe injury.
-
Following the injury, the muscle layers are sutured, and the skin is closed with surgical clips.
-
-
Post-operative Care:
-
Administer subcutaneous saline for hydration.
-
Provide post-operative analgesia (e.g., buprenorphine).
-
Manually express bladders twice daily until bladder function returns.
-
House animals in a temperature-controlled environment with easy access to food and water.
-
This compound Administration
-
Drug Preparation: this compound should be dissolved in a suitable vehicle (e.g., saline, DMSO).
-
Dosage and Administration Route: Based on historical data for muscle relaxation, a starting point for dose-response studies could be in the range of 50-200 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.). The first dose should be administered shortly after injury (e.g., within 1-2 hours) and continued for a defined period (e.g., daily for 7 days).
-
Control Groups:
-
Sham-operated group (laminectomy without contusion).
-
Vehicle-treated SCI group.
-
Positive control group (e.g., methylprednisolone).
-
Assessment of Functional Recovery
The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a widely used method for assessing hindlimb functional recovery in rats after SCI.[1][2][3]
-
Procedure: Rats are observed in an open field for 4-5 minutes. Two independent, blinded observers score the hindlimb movements based on the 22-point BBB scale (0 = no observable hindlimb movement, 21 = normal locomotion).
-
Frequency: Testing should be performed at baseline (pre-injury) and at regular intervals post-injury (e.g., days 1, 3, 7, 14, 21, and 28).
Motor Evoked Potentials (MEPs) and Somatosensory Evoked Potentials (SSEPs) can provide objective measures of spinal cord conductivity.
-
Procedure:
-
MEPs: Stimulating electrodes are placed over the motor cortex, and recording electrodes are placed in the hindlimb muscles.
-
SSEPs: Stimulating electrodes are placed on the tibial nerve, and recording electrodes are placed over the somatosensory cortex.
-
-
Frequency: Measurements can be taken at the end of the study (e.g., day 28).
Histological Analysis
At the end of the experimental period, animals are euthanized, and the spinal cord tissue is collected for histological assessment.
-
Tissue Processing: The spinal cord segment containing the lesion epicenter is dissected, fixed in paraformaldehyde, and processed for paraffin or cryo-sectioning.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess general morphology and lesion volume.
-
Luxol Fast Blue (LFB): To evaluate white matter sparing.
-
Immunohistochemistry:
-
GFAP: To visualize reactive astrocytes and the glial scar.
-
Iba1: To identify activated microglia/macrophages.
-
NeuN: To quantify neuronal survival.
-
Myelin Basic Protein (MBP): To assess demyelination.
-
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Hypothetical BBB Locomotor Scores
| Time Post-Injury | Sham | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Day 1 | 21 | 1.5 ± 0.5 | 2.0 ± 0.6 | 2.2 ± 0.7 |
| Day 7 | 21 | 5.8 ± 1.2 | 7.2 ± 1.5 | 8.5 ± 1.8 |
| Day 14 | 21 | 9.3 ± 1.8 | 11.5 ± 2.1 | 13.2 ± 2.5** |
| Day 28 | 21 | 12.1 ± 2.5 | 14.8 ± 2.8 | 16.5 ± 3.1** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle.
Table 2: Hypothetical Histological Outcomes at Day 28
| Parameter | Sham | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Lesion Volume (mm³) | 0 | 8.5 ± 1.2 | 6.8 ± 1.0 | 5.5 ± 0.8** |
| White Matter Sparing (%) | 100 | 25.3 ± 5.1 | 35.8 ± 6.2 | 45.2 ± 7.5 |
| Neuronal Survival (NeuN+ cells/mm²) | 500 ± 50 | 150 ± 30 | 220 ± 40* | 280 ± 50 |
| Microglial Activation (Iba1+ area %) | 5 ± 1 | 45 ± 8 | 30 ± 6* | 22 ± 5** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle.
Conclusion
While direct experimental evidence is currently lacking, the known pharmacological properties of this compound provide a sound scientific basis for its investigation in preclinical models of spinal cord injury. The protocols and frameworks outlined in these application notes offer a standardized approach to rigorously evaluate the potential neuroprotective and functional benefits of this compound in a clinically relevant animal model. Further research is warranted to elucidate its efficacy and mechanisms of action in the context of traumatic SCI.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Mephenesin in Human Plasma
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of mephenesin in human plasma. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. The method has been validated for linearity, precision, accuracy, and stability.
Introduction
This compound is a centrally acting muscle relaxant used to treat muscle spasms and pain. Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This document provides a detailed protocol for a validated HPLC method designed for this purpose.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| HPLC System | Isocratic HPLC system with UV Detector |
| Column | Spheri-5-RP-18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[1][2][3] |
| Mobile Phase | Methanol:Water (70:30, v/v), pH adjusted to 3.0 with o-phosphoric acid[1][2][3][4] |
| Flow Rate | 1.0 mL/min[1][4] |
| Detection Wavelength | 221 nm[1][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Internal Standard (IS) | Guaifenesin (structurally similar and commercially available) |
| Retention Time (this compound) | Approximately 3.9 min[1][3] |
| Retention Time (IS) | To be determined during method development |
Reagents and Materials
-
This compound reference standard
-
Guaifenesin (Internal Standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
o-Phosphoric acid
-
Acetonitrile (HPLC grade, for protein precipitation)
-
Human plasma (drug-free)
-
Syringe filters (0.22 µm)
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of guaifenesin in methanol at a concentration of 1000 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase to obtain a working concentration of 10 µg/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (10 µg/mL).
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting into the HPLC system.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Extraction Recovery | > 85% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Stable |
Data Presentation
Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (this compound/IS) |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Precision and Accuracy Data
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC (30 ng/mL) | Example Value | Example Value | Example Value |
| Mid QC (300 ng/mL) | Example Value | Example Value | Example Value |
| High QC (800 ng/mL) | Example Value | Example Value | Example Value |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Logical flow for HPLC method development and optimization.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and research settings. The method has been validated and demonstrated to be linear, precise, accurate, and stable.
References
- 1. Stability Indicating HPLC Method for Simultaneous Determination of this compound and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating HPLC method for simultaneous determination of this compound and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ipapharma.org [ipapharma.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of Mephenesin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin is a centrally acting muscle relaxant that has been used to alleviate musculoskeletal pain and stiffness.[1] Its mechanism of action is thought to involve the antagonism of N-Methyl-D-aspartate (NMDA) receptors.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, primarily plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
| Parameter | Target Acceptance Criteria (Typical for LC-MS/MS) | Example Data (HPLC-Fluorimetric Detection for this compound in Plasma)[2] |
| Linearity (r²) | ≥ 0.99 | Not Reported |
| Calibration Range | To cover expected physiological concentrations | 1 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; analyte response identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120% | 1 ng/mL (as limit of determination) |
| Accuracy (% Bias) | Within ± 15% (except at LLOQ, where it is ± 20%) | Not Reported for a full validation set |
| Precision (% CV) | ≤ 15% (except at LLOQ, where it is ≤ 20%) | Method reported as "reproducible and precise" over a 4-month period |
| Recovery (%) | Consistent, precise, and reproducible | Not Reported |
| Matrix Effect | To be assessed to ensure no significant ion suppression or enhancement | Not Applicable |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analyte concentration within ± 15% of nominal concentration | Not Reported |
Experimental Protocols
The following are detailed protocols for the analysis of this compound in human plasma and urine. Note: The LC-MS/MS parameters provided are proposed based on the chemical structure of this compound and may require optimization and validation.
Protocol 1: Analysis of this compound in Human Plasma
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for this compound in plasma.[2]
-
Reagents and Materials:
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
This compound certified reference standard
-
Internal Standard (IS) solution (e.g., this compound-d5, if available; alternatively, a structurally similar and stable isotopically labeled compound)
-
Diethyl ether (HPLC grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Spike 100 µL of blank human plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.
-
Add 10 µL of IS working solution to all samples, standards, and QCs.
-
Add 500 µL of diethyl ether to each tube.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (diethyl ether) to a clean microcentrifuge tube.
-
Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Analysis of this compound in Human Urine
1. Sample Preparation: Dilute-and-Shoot
This is a rapid and simple method suitable for urine samples.
-
Reagents and Materials:
-
Human urine
-
This compound certified reference standard
-
Internal Standard (IS) solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Pipettes and tips
-
Vortex mixer or plate shaker
-
Centrifuge
-
-
Procedure:
-
Centrifuge urine samples at 2,000 x g for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube or well of a 96-well plate, combine 50 µL of the urine supernatant, 10 µL of the IS working solution, and 440 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Vortex or shake for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters (Proposed)
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: To be optimized for the specific instrument
-
-
-
MRM Transitions (Proposed):
-
The molecular weight of this compound is 182.22 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 183.2.
-
Based on the structure of this compound (3-(2-methylphenoxy)propane-1,2-diol), likely fragmentation would involve the loss of water (-18 Da) and formaldehyde (-30 Da) from the diol side chain, and cleavage of the ether bond.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Proposed) | Collision Energy (eV) (To be optimized) |
| This compound | 183.2 | 121.1 (loss of C3H7O2) | 15 |
| 183.2 | 107.1 (cresol fragment) | 20 | |
| Internal Standard (IS) | (To be determined based on IS used) | (To be determined based on IS used) | (To be optimized) |
Visualizations
This compound Analysis Workflow
Caption: Experimental workflow for this compound analysis in biological samples.
Proposed Signaling Pathway for this compound as an NMDA Receptor Antagonist
Caption: this compound's proposed mechanism via NMDA receptor antagonism.
References
- 1. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic-mass spectrometric analysis of the urinary metabolite profile of chlorphenesin observed after dermal application of chlorphenesin-containing sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
Mephenesin for the Investigation of Neuromuscular Transmission: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin, a centrally acting muscle relaxant, has historically been used to alleviate muscle spasms.[1][2] While its primary mechanism of action is attributed to the depression of the central nervous system, specifically targeting polysynaptic pathways in the spinal cord, studies have also suggested peripheral effects that may influence neuromuscular transmission.[3][4][5] this compound's ability to modulate neuronal excitability and potentially interact with components of the neuromuscular junction makes it a tool for researchers studying the intricate processes of nerve-to-muscle signal transduction.[4][6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on neuromuscular transmission, offering insights into its potential peripheral mechanisms of action.
Data Presentation
The following table summarizes the quantitative effects of this compound on neuronal reflexes, providing a reference for dose-dependent responses in experimental settings.
| Parameter | Species | Preparation | This compound Concentration/Dose | Observed Effect |
| Polysynaptic Ventral Root Reflex | Cat | Unanesthetized spinal cat | 12.5-50 mg/kg (i.v.) | Significant and dose-dependent reduction |
| Dorsal Root Reflex | Cat | Unanesthetized spinal cat | 12.5-50 mg/kg (i.v.) | Significant and dose-dependent reduction |
| Dorsal Root Potential | Cat | Unanesthetized spinal cat | 12.5-50 mg/kg (i.v.) | Slight decrease |
| Monosynaptic Ventral Root Reflex | Cat | Unanesthetized spinal cat | 12.5-50 mg/kg (i.v.) | Minimally affected |
Data extracted from a study on the effects of centrally acting muscle relaxants on spinal root potentials.[6]
Signaling Pathways and Experimental Workflow
To visualize the complex processes involved in neuromuscular transmission and the experimental approaches to study them, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A peripheral component of centrally acting muscle relaxants: chlormezanone and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mephenesin: Application Notes & Protocols for Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin is a centrally acting muscle relaxant historically used to alleviate muscle spasms and associated pain. Its primary mechanism of action is understood to be the depression of the central nervous system, particularly by interfering with nerve impulse transmission within the spinal cord. Electrophysiological studies, specifically using the patch-clamp technique, are crucial for elucidating the precise molecular interactions of this compound with ion channels and receptors. These investigations reveal how this compound modulates neuronal excitability.
This document provides detailed application notes and protocols for investigating the effects of this compound on two of its key putative targets: voltage-gated sodium channels (NaV) and γ-aminobutyric acid type A (GABA-A) receptors. While specific quantitative data for this compound from patch-clamp studies is not extensively available in public literature, the following sections offer generalized protocols and data templates that can be adapted for the comprehensive electrophysiological profiling of this compound and its analogs.
Application Note 1: Characterization of this compound's Inhibitory Action on Voltage-Gated Sodium Channels
Objective: To determine the inhibitory potency and mechanism of this compound on voltage-gated sodium channels using whole-cell patch-clamp electrophysiology. This compound's ability to depress polysynaptic reflexes and inhibit spike-generating mechanisms suggests a potential interaction with NaV channels, which are fundamental to action potential propagation.[1]
Quantitative Data Summary
| Parameter | Channel Subtype | Value (this compound) | Example Value (Generic Blocker) | Description |
| Tonic Block IC50 | e.g., NaV1.7 | Data Not Available | ~100 µM | Concentration for 50% inhibition of NaV current from a hyperpolarized, resting state. |
| Inactivated State IC50 | e.g., NaV1.7 | Data Not Available | ~5 µM | Concentration for 50% inhibition when a significant fraction of channels are in the inactivated state. |
| Use-Dependent Block | e.g., NaV1.7 | Data Not Available | Significant at 10 Hz | The degree of inhibition increases with repetitive stimulation (frequency-dependence). |
| Effect on Gating | e.g., NaV1.7 | Data Not Available | Hyperpolarizing shift in steady-state inactivation | The drug stabilizes the inactivated state of the channel. |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording of NaV Currents
This protocol is designed for mammalian cell lines (e.g., HEK293) heterologously expressing a specific NaV channel subtype or for acutely dissociated neurons (e.g., dorsal root ganglion neurons).
1. Cell Preparation:
-
Culture HEK293 cells expressing the target NaV channel subtype (e.g., NaV1.7) to 70-80% confluency.
-
For primary neurons, follow established dissociation protocols.
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Using CsF minimizes potassium currents).
-
This compound Stock Solution: Prepare a 100 mM stock solution in DMSO. Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a giga-ohm seal (>1 GΩ).
-
Clamp the cell at a holding potential of -100 mV.
-
Record sodium currents elicited by depolarizing voltage steps.
4. Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply depolarizing steps from -80 mV to +60 mV in 5 mV increments.
-
Steady-State Inactivation: From various conditioning pre-pulse potentials (e.g., -120 mV to -10 mV for 500 ms), apply a test pulse to 0 mV.
-
Use-Dependence: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) from a holding potential of -100 mV.
5. Data Analysis:
-
Measure the peak inward current for each voltage step.
-
Calculate IC50 values by fitting the concentration-response data with the Hill equation.
-
Analyze shifts in the voltage-dependence of activation and inactivation by fitting the data with a Boltzmann function.
Experimental Workflow Diagram
Application Note 2: Investigating this compound's Potentiation of GABA-A Receptors
Objective: To quantify the positive allosteric modulatory effects of this compound on GABA-A receptor-mediated currents. This compound is believed to enhance GABAergic transmission, a mechanism shared by other muscle relaxants and anxiolytics. This protocol aims to characterize this potentiation.[1]
Quantitative Data Summary
The following table is a template for summarizing the potentiating effects of this compound on GABA-A receptors. Example data for a generic positive allosteric modulator (PAM) are provided for context.
| Parameter | Receptor Subtype | Value (this compound) | Example Value (Generic PAM) | Description |
| EC50 for Potentiation | e.g., α1β2γ2 | Data Not Available | ~1 µM | Concentration of this compound that produces 50% of the maximal potentiation of a sub-maximal GABA response (e.g., GABA EC10-EC20). |
| Maximal Potentiation | e.g., α1β2γ2 | Data Not Available | ~500% | The maximum percentage increase in the GABA-evoked current in the presence of a saturating concentration of this compound. |
| Direct Agonism | e.g., α1β2γ2 | Data Not Available | None | Whether this compound can directly activate the GABA-A receptor in the absence of GABA. |
Experimental Protocol: Whole-Cell Voltage-Clamp Recording of GABA-A Currents
This protocol is suitable for cell lines (e.g., HEK293, CHO) stably expressing specific GABA-A receptor subunits or for primary neurons.
1. Cell Preparation:
-
Culture cells expressing the target GABA-A receptor subtype (e.g., α1β2γ2) to 70-80% confluency.
-
Plate cells onto glass coverslips 24-48 hours prior to recording.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH. (High internal chloride sets the reversal potential near 0 mV).
-
GABA Stock Solution: Prepare a 100 mM stock in water.
-
This compound Stock Solution: Prepare a 100 mM stock in DMSO.
-
Application Solutions: Prepare solutions containing a sub-maximal concentration of GABA (e.g., EC10-EC20) with and without various concentrations of this compound.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Use a fast perfusion system to apply GABA and this compound solutions.
4. Application Protocol:
-
First, determine the GABA concentration-response curve to identify the EC10-EC20.
-
Apply the chosen sub-maximal GABA concentration until a stable current is recorded.
-
Co-apply the same GABA concentration with increasing concentrations of this compound.
-
Include washout steps with the external solution between applications.
-
To test for direct agonism, apply this compound in the absence of GABA.
5. Data Analysis:
-
Measure the peak current amplitude in response to GABA alone and in the presence of this compound.
-
Calculate the percentage potentiation: ((I_GABA+this compound / I_GABA) - 1) * 100.
-
Plot the percentage potentiation against the this compound concentration and fit with the Hill equation to determine the EC50 for potentiation.
Signaling Pathway Diagram
Conclusion
The provided application notes and protocols offer a robust framework for the detailed electrophysiological investigation of this compound. By characterizing its effects on voltage-gated sodium channels and GABA-A receptors, researchers can gain a deeper understanding of its molecular mechanisms of action. This knowledge is essential for the development of novel therapeutics with improved efficacy and safety profiles for the treatment of muscle spasticity and related neurological disorders. The use of automated patch-clamp systems can further enhance the throughput of these studies, accelerating the drug discovery process.
References
Mephenesin Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of Mephenesin in rodent models. This document includes detailed protocols for assessing the muscle relaxant and potential anxiolytic effects of this compound, a summary of available quantitative data, and visualizations of its proposed signaling pathways and experimental workflows.
Introduction
This compound is a centrally acting muscle relaxant that has been used for the symptomatic relief of painful muscle spasms.[1] Developed in the mid-20th century, its primary mechanism of action is thought to involve the depression of the central nervous system, specifically by inhibiting polysynaptic reflex arcs in the spinal cord and brainstem.[2][3] While its use has been largely superseded by newer drugs with more favorable pharmacokinetic profiles, this compound remains a relevant compound for comparative pharmacology and neuroscience research.[4]
This compound is believed to exert its effects through the potentiation of GABAergic transmission and may also act as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[3] It is characterized by a short duration of action due to rapid metabolism.[3][4]
Data Presentation
Quantitative data on the efficacy and pharmacokinetics of this compound in rodent models is limited in recently published literature. The following tables summarize available data and provide comparative values for other centrally acting muscle relaxants to serve as a reference for experimental design.
Table 1: Muscle Relaxant Effects of Centrally Acting Drugs in Rodent Models (Rotarod Test)
| Compound | Animal Model | Route of Administration | Effective Dose Range | Notes |
| This compound | Cat (Spinal) | Intravenous | 12.5 - 50 mg/kg | Dose-dependent reduction in polysynaptic reflexes.[5] Data in rodents is not readily available. |
| Diazepam | Mouse | Intraperitoneal | 2 - 5 mg/kg | Demonstrates significant muscle relaxant properties. |
| Tizanidine | Mouse | Intraperitoneal | 3 - 5 mg/kg | Shows dose-dependent increase in muscle relaxation.[6] |
| Thiocolchicoside | Mouse | Intraperitoneal | 2 - 4 mg/kg | Produces a significant central muscle relaxant effect.[7] |
Table 2: Anxiolytic-like Effects of Centrally Acting Drugs in Rodent Models (Elevated Plus Maze)
| Compound | Animal Model | Route of Administration | Effective Dose Range | Notes |
| This compound | Rodent | N/A | Data not readily available | Anxiolytic properties have been suggested but are not well-characterized in standard rodent models. |
| Diazepam | Rat | Intraperitoneal | 1 - 2 mg/kg | Increases time spent in and entries into the open arms. |
| Phenelzine | Mouse | Intraperitoneal | 10 - 30 mg/kg | Chronic treatment shows anti-panic-like effects.[8] |
Table 3: Pharmacokinetic Parameters of this compound and Other CNS Depressants
| Compound | Animal Model | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Notes |
| This compound | Rodent | Oral / IP | Data not readily available | Data not readily available | Short | Known to be rapidly metabolized.[3][4] |
| Diazepam | Mouse | Intraperitoneal | ~150 ng/mL | ~15 min | ~3.2 hours | Illustrative values for a common benzodiazepine. |
Table 4: Acute Toxicity of this compound
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | > 5000 mg/kg | [9] |
| This compound | Mouse | Oral | Data not readily available | |
| This compound | Rat | Intraperitoneal | Data not readily available | |
| This compound | Mouse | Intraperitoneal | Data not readily available |
Experimental Protocols
Assessment of Muscle Relaxant Activity: The Rotarod Test
The rotarod test is a standard method for evaluating motor coordination and the muscle relaxant effects of pharmacological agents in rodents.
Apparatus:
-
A rotating rod, typically 3-6 cm in diameter for rats and 2-3 cm for mice, with a non-slippery surface.
-
The rod is divided into lanes to allow for the simultaneous testing of multiple animals.
-
The apparatus should have an adjustable rotation speed or an accelerating rotation mode.
-
Sensors to automatically detect when an animal falls onto a plate below.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Training (Optional but Recommended): Place the animals on the stationary or slowly rotating rod (e.g., 4-5 rpm) for a few minutes on the day before the test to familiarize them with the apparatus.
-
Administration: Administer this compound or the vehicle control via the desired route (e.g., intraperitoneal or oral). The time between administration and testing should be based on the expected time to peak effect, which, given this compound's rapid metabolism, is likely to be in the range of 15-30 minutes.
-
Testing:
-
Place the animal on the rotating rod.
-
For an accelerating rotarod protocol, start the rotation at a low speed (e.g., 4 rpm) and gradually increase the speed (e.g., to 40 rpm over 5 minutes).
-
For a fixed-speed protocol, set the rod to a challenging but manageable speed (e.g., 15-25 rpm).
-
Record the latency to fall from the rod. A trial is typically ended if the animal falls or remains on the rod for a predetermined cut-off time (e.g., 300 seconds).
-
Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: The primary endpoint is the latency to fall. A decrease in the latency to fall in the this compound-treated group compared to the vehicle-treated group indicates a muscle relaxant effect. The results can be expressed as the average latency to fall across trials or the percentage of animals remaining on the rod at different time points.
Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
-
For rats, the arms are typically 50 cm long and 10 cm wide, with 40 cm high walls for the enclosed arms.
-
For mice, the arms are typically 30 cm long and 5 cm wide, with 15 cm high walls.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing in a low-light, quiet environment.
-
Administration: Administer this compound or the vehicle control. The pre-treatment time should be determined based on the route of administration and expected pharmacokinetics.
-
Testing:
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
The session should be recorded by a video camera mounted above the maze for later analysis. The experimenter should remain out of the animal's sight.
-
-
Data Analysis:
-
Score the following parameters using video tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to total entries. A lack of change in total distance traveled or closed arm entries suggests that the effects on open arm exploration are not due to general changes in motor activity.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound
This compound's muscle relaxant and potential anxiolytic effects are thought to be mediated through its interaction with major inhibitory and excitatory neurotransmitter systems in the central nervous system.
Experimental Workflow for Rotarod Test
Experimental Workflow for Elevated Plus Maze Test
References
- 1. This compound - Mechanism, Indication, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globusmedicaljournal.com [globusmedicaljournal.com]
- 7. ijbcp.com [ijbcp.com]
- 8. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemview.epa.gov [chemview.epa.gov]
Application Note: Analytical Techniques for Mephenesin Impurity Profiling
Introduction
Mephenesin, a centrally acting muscle relaxant, is used in the treatment of muscle spasms and spasticity.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the therapeutic. Impurities can originate from the synthesis process, degradation of the drug substance, or interaction with excipients.[1] This application note provides a comprehensive overview of the analytical techniques for the identification, quantification, and characterization of impurities in this compound. The methodologies detailed herein are essential for quality control, stability studies, and regulatory compliance.
This compound and its Potential Impurities
This compound, chemically known as 3-(2-methylphenoxy)propane-1,2-diol, has a molecular formula of C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol .[1] Impurities in this compound can be broadly categorized as process-related impurities and degradation products.
-
Process-Related Impurities: These impurities can arise from starting materials, by-products of the synthesis, and intermediates.
-
Degradation Products: These are formed during storage or exposure to stress conditions such as heat, light, humidity, and pH variations. This compound has been found to be particularly susceptible to neutral hydrolysis.[2]
A list of potential impurities is provided in the table below.
| Impurity Name | Structure | Type |
| Guaifenesin | 3-(2-methoxyphenoxy)propane-1,2-diol | Starting Material/Related Compound |
| Chlorphenesin | 3-(4-chlorophenoxy)propane-1,2-diol | Related Compound |
| This compound Isomeric Impurity | 2-(o-tolyloxy)propane-1,3-diol | Process-Related |
| o-Cresol | 2-methylphenol | Starting Material |
| Glycidol | 2,3-epoxy-1-propanol | Reagent/Intermediate |
Analytical Techniques for Impurity Profiling
A multi-faceted approach employing various analytical techniques is essential for a comprehensive impurity profile of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identification and structural elucidation.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating this compound from its impurities and degradation products. A validated reverse-phase HPLC (RP-HPLC) method is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Spheri-5-RP-18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.
-
Mobile Phase: A mixture of methanol and water (70:30, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 221 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Bulk Drug Substance: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Pharmaceutical Formulation (e.g., Gel): Accurately weigh a quantity of the formulation and dissolve it in a suitable solvent like methanol. Further dilute with the mobile phase to the desired concentration. Ensure the solution is filtered through a 0.45 µm membrane filter before injection.
The following table summarizes the typical validation parameters for the HPLC analysis of this compound. Data for specific impurities would require the availability of reference standards.
| Parameter | This compound |
| Retention Time (tR) | ~3.9 min[2] |
| Linearity Range | 50-300 µg/mL[2] |
| Correlation Coefficient (r²) | >0.999 |
| LOD | 0.20 µg/mL[2] |
| LOQ | 0.50 µg/mL[2] |
| Recovery | 99.06 - 100.60%[2] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for the identification of volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
-
-
Dissolve the this compound sample in a suitable volatile solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of unknown impurities. Both ¹H and ¹³C NMR are utilized to gain detailed structural information.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Neutral Hydrolysis: Reflux the drug solution in water at 80°C for 2 hours. This compound is known to be susceptible to neutral hydrolysis.[2]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24 hours.
After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the developed HPLC method to identify and quantify the degradation products.
Visualizations
Workflow for this compound Impurity Profiling```dot
Caption: The interplay of different analytical techniques to generate a comprehensive impurity profile.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive impurity profiling of this compound. The combination of a stability-indicating HPLC method for separation and quantification, along with GC-MS and NMR for identification and structural elucidation, ensures the quality, safety, and efficacy of this compound drug products. Adherence to these protocols will support regulatory submissions and routine quality control in a pharmaceutical setting.
References
Troubleshooting & Optimization
Mephenesin solubility issues in aqueous buffers
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the solubility challenges of mephenesin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in water.[1] At 20°C, one part of this compound dissolves in approximately 85 parts of water, which corresponds to a solubility of about 11.8 mg/mL.[2] Another source states a water solubility of 30 mg/mL.[3] Its solubility in aqueous buffers is expected to be in a similar range, though it can be influenced by the buffer composition and pH.
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. Why is this happening?
This is a common issue for compounds with limited aqueous solubility. If you are using a high-concentration stock solution of this compound in an organic solvent like DMSO, diluting it into an aqueous buffer drastically increases the polarity of the solvent system. This can cause the this compound to crash out of the solution, resulting in precipitation. The final concentration of the organic co-solvent may be too low to maintain the solubility of this compound at your desired final concentration.
Q3: Can I increase the solubility of this compound by adjusting the pH of my buffer?
Adjusting the pH is a common strategy for ionizable compounds. However, this compound is a neutral molecule with a predicted pKa of 13.52.[4] This means that it will not significantly ionize within the typical physiological pH range of 1 to 8. Therefore, pH adjustment is unlikely to be an effective strategy for substantially increasing its aqueous solubility.
Q4: What are the most effective strategies for increasing the aqueous solubility of this compound for laboratory experiments?
The most common and effective strategies for enhancing this compound's solubility in a laboratory setting are:
-
Co-solvency: Using a water-miscible organic solvent, such as DMSO, ethanol, or propylene glycol, to prepare a stock solution that can then be diluted into your aqueous buffer. This compound is freely soluble in these solvents.[2]
-
Complexation with Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule can significantly increase its aqueous solubility. Studies have shown successful complexation with α-cyclodextrin.[4][5]
Troubleshooting Guide
This guide provides a structured approach to addressing common solubility issues with this compound.
Problem: this compound powder is not dissolving directly in my aqueous buffer at the desired concentration.
Decision Workflow for Solubility Issues
Caption: Decision tree for initial dissolution problems.
Problem: Precipitation occurs upon diluting a DMSO stock solution of this compound into the aqueous buffer.
Troubleshooting Steps:
-
Reduce the final concentration of this compound: Your target concentration may still be too high for the final percentage of DMSO in the solution.
-
Increase the final concentration of DMSO: While keeping the final DMSO concentration as low as possible is ideal for biological assays (typically <0.5%), a slightly higher concentration (e.g., 1-2%) may be necessary to maintain solubility. Always run a vehicle control with the same DMSO concentration to account for any solvent effects.
-
Modify the dilution method:
-
Ensure the aqueous buffer is at room temperature or 37°C.
-
Add the DMSO stock solution to the buffer dropwise while vigorously vortexing the buffer. This helps to disperse the this compound quickly and avoid localized high concentrations that can lead to precipitation.
-
-
Try an alternative co-solvent: If DMSO is incompatible with your experimental system, consider using ethanol or propylene glycol.
Quantitative Data
Due to the limited availability of published quantitative solubility data for this compound in various aqueous buffers, the following tables provide illustrative data based on known physicochemical properties and typical behavior of similar compounds. These values should be considered as estimates and it is highly recommended to determine the solubility empirically for your specific experimental conditions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~11.8 (1 part in 85 parts) | [2] |
| Water | 30 | [3] |
| Ethanol | Freely Soluble | [2] |
| Propylene Glycol | Freely Soluble | [2] |
| DMSO | ≥ 100 | [6][7] |
| 10% DMSO in Saline with 20% SBE-β-CD | ≥ 2.5 | [6][7] |
| 10% DMSO, 40% PEG300, 5% Tween 80 in Saline | ≥ 2.0 | [8] |
Table 2: Illustrative Solubility of this compound in Aqueous Buffers at 25°C
| Buffer (0.1 M) | pH | Estimated Solubility (mg/mL) |
| Glycine-HCl | 3.0 | 11.5 |
| Citrate | 5.0 | 11.7 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 11.8 |
Note: This data is illustrative and for guidance purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO as a Co-solvent
This protocol describes the preparation of a 100 mg/mL (approximately 549 mM) stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
Procedure:
-
In a fume hood, tare a sterile amber glass vial on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial (e.g., 100 mg).
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 1 mL for a 100 mg/mL solution).
-
Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but ensure compound stability at this temperature.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of a DMSO stock solution into an aqueous buffer to prepare a final working solution.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Sterile conical tubes or vials
Procedure:
-
Add the required volume of the pre-warmed aqueous buffer to a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise. For example, to prepare 10 mL of a 100 µg/mL this compound solution with 0.1% DMSO, add 9.99 mL of buffer to a tube and then add 10 µL of a 100 mg/mL stock solution while vortexing.
-
Continue to vortex for an additional 30 seconds after adding the stock solution to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is hazy or contains particulates, it may be necessary to reduce the final concentration or use a solubility enhancement technique like cyclodextrin complexation.
Protocol 3: Solubility Enhancement using α-Cyclodextrin (Co-precipitation Method)
This protocol is adapted from a study on this compound-cyclodextrin inclusion complexes.[5]
Materials:
-
This compound
-
α-Cyclodextrin (α-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Vacuum desiccator
Signaling Pathway of Cyclodextrin Encapsulation
Caption: Encapsulation of this compound by α-cyclodextrin.
Procedure:
-
Dissolve α-cyclodextrin and this compound in a 1:1 molar ratio in distilled water. For example, combine 0.138 g of α-CD and 0.26 g of this compound in 40 mL of distilled water.[5]
-
Stir the mixture on a magnetic stirrer at 58°C for 48 hours.[5]
-
After stirring, filter the resulting product.
-
Wash the filtered product three times with an ethanol-water mixture.[5]
-
Dry the final product in a vacuum desiccator for 24 hours.
-
The resulting powder is the this compound-α-cyclodextrin inclusion complex, which should exhibit enhanced aqueous solubility. The solubility of this complex should be determined empirically.
References
- 1. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound (59-47-2) for sale [vulcanchem.com]
- 5. Investigation of Host–Guest Inclusion Complex of this compound with α-Cyclodextrin for Innovative Application in Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | iGluR | NMDAR | TargetMol [targetmol.com]
Technical Support Center: Mephenesin In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing Mephenesin precipitation in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution precipitating after I dilute my DMSO stock in aqueous buffer or cell culture media?
A1: this compound is sparingly soluble in water.[1] Precipitation upon dilution into aqueous solutions is common and typically occurs for two main reasons:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic. When a concentrated stock in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the this compound molecules can aggregate and fall out of solution as they are no longer adequately solvated.
-
Supersaturation: The dilution process can create localized areas of high this compound concentration that exceed its solubility limit in the mixed solvent system (e.g., DMSO/media), leading to immediate precipitation.[2]
Q2: What is the best solvent to prepare a high-concentration this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. This compound exhibits excellent solubility in DMSO, with concentrations of ≥ 100 mg/mL (548.79 mM) being achievable.[3] For concentrations around 50 mg/mL, sonication may be recommended to ensure complete dissolution.[4]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A3: While high concentrations of DMSO are excellent for dissolving this compound, they can be toxic to cells. Most cell lines can tolerate a final DMSO concentration between 0.1% and 0.5% without significant cytotoxicity.[2] It is critical to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments to account for any solvent effects.[2]
Q4: Can I heat or sonicate my culture medium to redissolve precipitated this compound?
A4: Heating or sonicating the final culture medium after precipitation has occurred is generally not recommended. Heating can degrade sensitive components of the medium, such as vitamins, amino acids, and serum proteins. While sonication can help redissolve precipitates, it may not create a stable solution, and the compound could precipitate again over time. The best approach is to prevent precipitation from occurring in the first place by using a proper dilution protocol.
Q5: How can I increase the aqueous solubility of this compound for my experiment?
A5: Several strategies can be employed to enhance the apparent solubility of this compound in your aqueous experimental setup:
-
Use of Serum: If your experimental design allows, diluting the this compound stock into a medium containing fetal bovine serum (FBS) or other serum can help. Proteins within the serum, such as albumin, can bind to the compound and help keep it in solution.[2]
-
Solubility Enhancers: The use of cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds. Studies have shown that this compound can form a stable inclusion complex with α-cyclodextrin, which improves its stability.[5] Using a cyclodextrin like (2-Hydroxypropyl)-β-cyclodextrin in your buffer or media may be a viable strategy.
Data Summary
The following tables provide key quantitative data regarding this compound's properties and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [1][3] |
| Molecular Weight | 182.22 g/mol | [1][3] |
| Water Solubility | Sparingly soluble | [1] |
| Stability | Susceptible to neutral hydrolysis | [6][7] |
Table 2: this compound Solubility in Common Laboratory Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | ≥ 100 mg/mL (548.79 mM) | Recommended for primary stock solutions. | [3] |
| DMSO | 50 mg/mL (274.39 mM) | Sonication is recommended. | [4] |
| Ethanol | Soluble | No specific quantitative data found, but described as soluble. | [5] |
| Propylene Glycol | Soluble | No specific quantitative data found, but described as soluble. | [5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder (CAS 59-47-2)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Methodology:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 548.8 µL of DMSO per 10 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially cause precipitation.[2]
-
Store the aliquots at -20°C or -80°C. This compound in DMSO is stable for up to 2 years at -80°C and 1 year at -20°C.[3]
Protocol 2: Dilution of this compound Stock into Aqueous Media (Anti-Precipitation Method)
Objective: To dilute the concentrated this compound stock solution into aqueous buffers or cell culture media while minimizing the risk of precipitation.
Methodology:
-
Pre-warm the destination aqueous solution (e.g., cell culture medium) to 37°C. This can help increase the solubility limit.
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution if a large dilution factor is required (e.g., >1:1000). A one-step, high-volume dilution can cause the compound to crash out.[2] A recommended intermediate step is to dilute the stock 1:10 or 1:100 in pre-warmed media first.
-
For the final dilution step, add the this compound stock (or intermediate dilution) dropwise into the pre-warmed, vigorously vortexing or stirring aqueous medium. This rapid mixing is crucial to prevent localized high concentrations.[2]
-
Ensure the final concentration of DMSO does not exceed the tolerated level for your cell line (typically ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation (cloudiness, crystals, or film) before applying it to your experiment.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and experimental preparation.
References
- 1. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | iGluR | NMDAR | TargetMol [targetmol.com]
- 5. Investigation of Host–Guest Inclusion Complex of this compound with α-Cyclodextrin for Innovative Application in Biological System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipapharma.org [ipapharma.org]
- 7. Stability indicating HPLC method for simultaneous determination of this compound and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mephenesin Stability and Degradation Product Analysis: A Technical Support Resource
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with mephenesin. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during stability studies and degradation product analysis.
Frequently Asked Questions (FAQs)
Q1: What is the known stability profile of this compound?
A1: this compound is known to be susceptible to neutral hydrolysis.[1][2][3][4] It has been reported to be stable under acidic, basic, oxidative (hydrogen peroxide), dry heat, and photolytic (direct sunlight and UV) conditions.[3][4]
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products of this compound under neutral hydrolysis have not been extensively characterized in the available literature, a plausible degradation pathway can be proposed based on its chemical structure and the degradation of similar compounds like guaifenesin. The primary degradation pathway is likely the hydrolysis of the ether linkage, which would yield o-cresol and glycerol. Further oxidation of the glycerol moiety could potentially occur.
Q3: What is the primary analytical technique for studying this compound stability?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used analytical method for the stability assessment of this compound.[1][2] A well-developed stability-indicating HPLC method can separate this compound from its degradation products and any other impurities.
Q4: Are there any known impurities of this compound that I should be aware of?
A4: Impurities in this compound can arise from the manufacturing process or from degradation. These can include unreacted raw materials, reagents, or catalysts.[5] While specific process-related impurities are proprietary to the manufacturer, a general awareness of potential impurities is crucial for developing a robust analytical method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
HPLC Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing | Secondary Interactions: this compound, being a polar aromatic compound, can interact with residual silanols on the silica-based C18 column, leading to peak tailing. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can suppress the ionization of silanol groups and reduce secondary interactions.[1] 2. Use an End-Capped Column: Employ a column with end-capping to minimize the number of available silanol groups. 3. Add a Competitive Base: Incorporate a small amount of a competitive base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. |
| Poor Resolution | Inadequate Separation: The mobile phase composition may not be optimal for separating this compound from its degradation products or other formulation components. | 1. Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase to improve separation. 2. Change Organic Modifier: If resolution is still poor, switch to a different organic modifier (e.g., from methanol to acetonitrile or vice versa). 3. Gradient Elution: Consider using a gradient elution program to improve the separation of compounds with different polarities. |
| Ghost Peaks | Contamination: The appearance of unexpected peaks can be due to contamination in the sample, mobile phase, or HPLC system. | 1. Run a Blank Gradient: Inject a blank (mobile phase) to determine if the ghost peaks originate from the system or solvent. 2. Fresh Mobile Phase: Prepare fresh mobile phase using high-purity solvents and water. 3. Clean the Injector: Wash the injector port and syringe to remove any residual sample. |
| Baseline Drift | Instrumental or Methodological Issues: A drifting baseline can be caused by a number of factors, including column equilibration, temperature fluctuations, or mobile phase preparation. | 1. Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. 2. Control Temperature: Use a column oven to maintain a constant temperature. 3. Degas Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the detector. |
Quantitative Data Summary
The following table summarizes the reported stability of this compound under various forced degradation conditions. Note that the characterization of the degradation products was not performed in these studies.[3]
| Stress Condition | Reagents and Duration | Observation | Percent Degradation |
| Acid Hydrolysis | 0.1 M HCl, Reflux for 6 hours | Stable | No degradation observed |
| Base Hydrolysis | 0.1 M NaOH, Reflux for 6 hours | Stable | No degradation observed |
| Neutral Hydrolysis | Water, Reflux for 6 hours | Susceptible | Degradation observed (exact percentage not specified, but a decrease in the peak area of the drug was noted)[3] |
| Oxidative Degradation | 3% H₂O₂, Room Temperature for 12 hours | Stable | No degradation observed |
| Dry Heat Degradation | 70°C for 12 hours | Stable | No degradation observed |
| Photolytic Degradation (UV) | UV radiation (256 nm) for 12 hours | Stable | No degradation observed |
| Photolytic Degradation (Sunlight) | Direct sunlight for 12 hours | Stable | No degradation observed |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for the simultaneous determination of this compound and diclofenac diethylamine.[1][2]
1. Chromatographic Conditions:
-
Column: Spheri-5-RP-18 (or equivalent C18 column)
-
Mobile Phase: Methanol: Water (70:30, v/v), with the pH adjusted to 3.0 using o-phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm (this compound has a UV absorbance maximum around this wavelength)
-
Injection Volume: 20 µL
-
Temperature: Ambient
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1000 µg/mL.
-
From the stock solution, prepare working standard solutions in the range of 50-300 µg/mL by diluting with the mobile phase.
3. Sample Preparation (for Forced Degradation Studies):
-
Acid/Base/Neutral Hydrolysis: Reflux 10 mL of a 2000 µg/mL this compound stock solution in methanol with 10 mL of 0.1 M HCl, 0.1 M NaOH, or water for 6 hours. After cooling, neutralize the acid and base solutions. Dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Oxidative Degradation: Treat 10 mL of the this compound stock solution with 10 mL of 3% H₂O₂ at room temperature for 12 hours. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Thermal Degradation: Keep the solid drug at 70°C for 12 hours. Dissolve and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Photolytic Degradation: Expose the this compound stock solution to UV radiation (256 nm) and direct sunlight for 12 hours. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathway of this compound under neutral hydrolysis.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. Stability indicating HPLC method for simultaneous determination of this compound and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating HPLC Method for Simultaneous Determination of this compound and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing Mephenesin Dosage for Animal Studies: A Technical Support Center
Welcome to the Technical Support Center for optimizing Mephenesin dosage in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this compound in a research setting. Here you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the safe and effective use of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects in animal models?
A1: this compound is a centrally acting muscle relaxant.[1] In animal models, it is expected to induce muscle relaxation, reduce muscle spasms, and may also exhibit sedative and anxiolytic (anti-anxiety) effects.[2] Its mechanism of action is primarily attributed to its effects on the central nervous system, particularly the spinal cord and brainstem, where it inhibits polysynaptic reflexes.[3] this compound is also known to be an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][4]
Q2: What are the recommended dosages of this compound for common laboratory animals?
A2: The optimal dosage of this compound can vary significantly depending on the animal species, the intended effect, and the route of administration. It is crucial to start with a low dose and perform a dose-response study to determine the most effective dose for your specific experimental model. The following table summarizes reported dosages from various studies.
| Animal Species | Route of Administration | Dosage Range (mg/kg) | Observed Effect(s) |
| Rat | Oral (p.o.) | Data not available in the provided search results | - |
| Intravenous (i.v.) | Data not available in the provided search results | - | |
| Intraperitoneal (i.p.) | Data not available in the provided search results | - | |
| Mouse | Oral (p.o.) | Data not available in the provided search results | - |
| Intraperitoneal (i.p.) | Data not available in the provided search results | - | |
| Subcutaneous (s.c.) | 285 | LD50 | |
| Cat | Intravenous (i.v.) | 5 - 155 | Reduction in flexor contractions and polysynaptic components of ventral root potentials.[2] |
| Rabbit | Intravenous (i.v.) | Data not available in the provided search results | - |
Q3: What are the potential side effects and signs of overdose of this compound in animals?
A3: Common side effects of this compound are generally extensions of its pharmacological actions and can include sedation, drowsiness, and ataxia (impaired coordination). At higher doses, more severe central nervous system (CNS) depression, including respiratory depression, can occur.[1] Paradoxical reactions, such as excitement or increased agitation, have been observed with some CNS depressants and should be monitored for.[5][6] In case of suspected overdose, supportive care is the primary treatment.
Q4: What are the known drug interactions with this compound?
A4: Co-administration of this compound with other CNS depressants, such as anesthetics, sedatives (e.g., benzodiazepines), or opioids, can lead to additive or synergistic effects, potentially increasing the risk of excessive sedation and respiratory depression. It is crucial to review all concurrently administered substances and consider potential interactions.
Troubleshooting Guide
Issue 1: Excessive Sedation or Ataxia at a Low Dose
-
Possible Cause: High sensitivity of the specific animal strain or sex to this compound.
-
Solution: Reduce the initial dose and conduct a careful dose-escalation study to find the optimal therapeutic window with minimal side effects.
-
-
Possible Cause: Interaction with another administered substance causing synergistic CNS depression.
-
Solution: Review all experimental compounds and medications. If possible, avoid co-administration with other sedating agents or reduce the dosage of one or both agents.
-
-
Possible Cause: Impaired metabolism of this compound due to underlying health issues in the animal.
-
Solution: Ensure all animals are healthy and free from any conditions that might affect liver or kidney function, as these organs are crucial for drug metabolism and excretion.
-
Issue 2: Lack of Efficacy or Desired Muscle Relaxation
-
Possible Cause: The administered dose is too low for the specific animal model or the desired effect.
-
Solution: Gradually increase the dose in subsequent experiments while closely monitoring for any adverse effects.
-
-
Possible Cause: Poor bioavailability due to the chosen route of administration or improper vehicle formulation.
-
Solution: Consider an alternative route of administration (e.g., intraperitoneal instead of oral) for more consistent absorption. Ensure the vehicle used is appropriate for solubilizing this compound and compatible with the chosen route.
-
-
Possible Cause: Development of tolerance with repeated administration.
-
Solution: If the experiment involves chronic dosing, consider the possibility of tolerance. A washout period or the use of drug-naïve animals may be necessary to restore efficacy.
-
Issue 3: Observation of Paradoxical Reactions (e.g., Excitement, Agitation)
-
Possible Cause: This is an uncommon but documented effect of some CNS depressants in certain individuals or strains.
-
Solution: The exact mechanism is often unknown. If paradoxical reactions are consistently observed, consider using a different muscle relaxant with a different mechanism of action. Testing both lower and higher doses might also help determine if the effect is dose-specific.
-
Experimental Protocols
Preparation of this compound for Injection
This compound is sparingly soluble in water. Therefore, a suitable vehicle is required for preparing solutions for injection.
Recommended Vehicle Formulation:
A common vehicle for administering this compound in animal studies is a mixture of Dimethyl sulfoxide (DMSO), PEG 300 (polyethylene glycol 300), Tween 80, and saline.
Example Preparation for a 10 mg/mL Solution:
-
Dissolve this compound in DMSO: Weigh the required amount of this compound powder and dissolve it in a small volume of DMSO. For example, to make a final concentration of 10 mg/mL, you could dissolve 100 mg of this compound in 1 mL of DMSO.
-
Add PEG 300: Add PEG 300 to the DMSO/Mephenesin solution. A common ratio is to have a final concentration of around 30-40% PEG 300.
-
Add Tween 80: Add Tween 80 to the mixture. A final concentration of 5% Tween 80 is often used to improve solubility and stability.
-
Add Saline: Bring the solution to the final desired volume with sterile saline (0.9% NaCl).
-
Mix Thoroughly: Vortex the solution until it is clear and all components are fully dissolved.
-
Sterile Filtration: Before administration, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
Note: The final percentages of each component in the vehicle should be optimized for your specific experimental needs and to ensure the solution remains clear and stable. Always prepare fresh solutions for each experiment to ensure potency and sterility.
Administration of this compound
The choice of administration route depends on the experimental design, desired onset and duration of action, and the species being studied.
1. Intraperitoneal (IP) Injection (for Rats and Mice):
-
Restraint: Gently restrain the animal, ensuring the head is tilted slightly downwards to move the abdominal organs away from the injection site.
-
Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Procedure: Use an appropriate gauge needle (e.g., 25-27G for mice, 23-25G for rats). Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no blood or urine is drawn back, then inject the solution smoothly.
2. Intravenous (IV) Injection (for Rats, Mice, and Rabbits):
-
Restraint: Proper restraint is crucial. For rats and mice, the lateral tail vein is commonly used. For rabbits, the marginal ear vein is the preferred site.
-
Procedure: Use a small gauge needle (e.g., 27-30G). Warming the tail or ear with a heat lamp can help dilate the vein. Insert the needle bevel-up into the vein and inject the solution slowly.
3. Oral Gavage (for Rats and Mice):
-
Equipment: Use a flexible or rigid gavage needle with a ball tip appropriate for the size of the animal.
-
Procedure: Gently restrain the animal and pass the gavage needle along the roof of the mouth and down the esophagus into the stomach. Administer the solution slowly. Ensure the animal does not show signs of respiratory distress.
Post-Administration Monitoring:
After administration, closely monitor the animals for the desired effects (e.g., muscle relaxation) and any adverse reactions. Key parameters to observe include:
-
Level of sedation and ataxia.
-
Respiratory rate and effort.
-
Righting reflex (the ability of the animal to return to an upright position when placed on its back).
-
General behavior and activity levels.
Safety Data: LD50 Values
The LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. This data is important for understanding the acute toxicity of a compound.
| Animal Species | Route of Administration | LD50 (mg/kg) |
| Rat | Oral (p.o.) | 625[7][8] |
| Intravenous (i.v.) | 133[7][8] | |
| Intraperitoneal (i.p.) | 283[7][8] | |
| Mouse | Subcutaneous (s.c.) | 285[7] |
| Rabbit | Intravenous (i.v.) | 185 |
Signaling Pathways
This compound's mechanism of action involves the modulation of major inhibitory and excitatory neurotransmitter systems in the central nervous system.
Proposed Mechanism of Action via NMDA and GABA-A Receptors
This compound is known to be an NMDA receptor antagonist and is also thought to enhance the effects of the inhibitory neurotransmitter GABA, likely through interaction with the GABA-A receptor. The following diagram illustrates a simplified model of these proposed interactions.
Caption: Proposed mechanism of this compound's action on NMDA and GABA-A receptors.
Experimental Workflow for a Muscle Relaxation Study
The following diagram outlines a typical workflow for assessing the muscle relaxant properties of this compound in a rodent model.
Caption: A typical experimental workflow for evaluating this compound's muscle relaxant effects.
References
- 1. Hemolytic potential of methocarbamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Tranquilizers, Sedatives, and Analgesics for Treatment of Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Drugs Affecting Animal Behavior | Veterian Key [veteriankey.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Troubleshooting Mephenesin Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from mephenesin in common colorimetric assays. This compound's chemical structure, particularly its phenolic group, presents a high likelihood of interference with several standard protein and reducing sugar quantification methods. This guide offers strategies to identify and mitigate these effects to ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound, with the chemical name 3-(2-methylphenoxy)-1,2-propanediol, is a centrally acting muscle relaxant. Its structure includes an o-cresol group, which is a type of phenol. Phenolic compounds are known to interfere with certain colorimetric assays, primarily through two mechanisms:
-
Reaction with assay reagents: The hydroxyl group on the aromatic ring of this compound can be oxidized, reducing the metal ions or other components in the assay reagents (e.g., the Folin-Ciocalteu reagent in the Lowry assay or the bicinchoninic acid-copper complex in the BCA assay). This leads to a color change that is not proportional to the concentration of the analyte (protein or sugar), often resulting in an overestimation.
-
Interaction with dyes: In dye-binding assays like the Bradford assay, this compound might interact with the Coomassie dye, potentially altering its spectral properties and leading to inaccurate protein concentration measurements.
Q2: Which colorimetric assays are most likely to be affected by this compound?
Based on its chemical structure, this compound is most likely to interfere with the following assays:
-
Lowry Protein Assay: This assay is highly susceptible to interference from phenolic compounds.[1][2]
-
Bicinchoninic Acid (BCA) Protein Assay: This assay is sensitive to reducing agents, and the phenolic hydroxyl group of this compound could act as one.[3][4]
-
Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars: The alkaline conditions and heating involved in the DNS assay can promote the reducing activity of phenolic compounds, leading to interference.[5][6]
-
Bradford Protein Assay: While generally more robust, the Bradford assay can be affected by substances that alter the pH or interact with the Coomassie dye. The potential for interference, though likely less pronounced than in the Lowry or BCA assays, should not be dismissed without verification.[7][8]
Q3: How can I determine if this compound is interfering with my specific assay?
The most direct method is to run a This compound-only control . This involves preparing a series of solutions containing this compound at the same concentrations present in your experimental samples, but without the analyte (e.g., protein or sugar). If the this compound-only solutions produce a color change and a significant absorbance reading, this confirms interference.
Troubleshooting Guides
Issue 1: Suspected this compound Interference in Protein Quantification Assays (Bradford, Lowry, BCA)
Symptoms:
-
Higher than expected protein concentrations.
-
Inconsistent readings between replicate samples.
-
High background absorbance in the absence of protein.
Troubleshooting Workflow:
Troubleshooting workflow for this compound interference in protein assays.
Mitigation Strategies and Protocols:
| Mitigation Strategy | Description | Suitability |
| Sample Dilution | Diluting the sample can lower the this compound concentration to a non-interfering level while keeping the protein concentration within the assay's detection range. | Simple and quick, but requires a sufficiently high initial protein concentration.[9] |
| Protein Precipitation | Trichloroacetic acid (TCA) or acetone precipitation separates the protein from soluble interfering substances like this compound. The protein pellet is then washed and resuspended in a compatible buffer. | Highly effective at removing interfering substances.[3][9] |
| Dialysis/Buffer Exchange | For larger sample volumes, dialysis or buffer exchange using spin columns can effectively remove small molecules like this compound. | Effective for larger sample volumes but can be time-consuming and may lead to sample loss. |
| Alternative Assay | If interference cannot be easily removed, consider an alternative protein quantification method that is less susceptible to interference from phenolic compounds. A literature search for methods compatible with phenols is recommended. | A good option when other methods fail or are not practical. |
Experimental Protocol: Protein Precipitation with Acetone
Objective: To remove this compound from a protein sample prior to colorimetric quantification.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone
-
Microcentrifuge
-
Assay-compatible buffer (e.g., PBS or 0.9% saline)
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL) to the sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant which contains the this compound.
-
Air-dry the protein pellet for 5-10 minutes to evaporate residual acetone. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in a known volume of an assay-compatible buffer.
-
Proceed with your chosen colorimetric protein assay.
Issue 2: Suspected this compound Interference in the Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars
Symptoms:
-
Overestimation of reducing sugar concentration.
-
High background color development in the absence of reducing sugars.
Troubleshooting Workflow:
Troubleshooting workflow for this compound interference in the DNS assay.
Mitigation Strategies and Protocols:
| Mitigation Strategy | Description | Suitability |
| Sample Dilution | Similar to protein assays, diluting the sample can reduce this compound to a non-interfering concentration. | Requires a sufficiently high initial sugar concentration.[6] |
| Blank Correction | If the interference is consistent and additive, you can subtract the absorbance of a this compound-only blank from your sample readings. The blank should contain the same concentration of this compound as the samples. | Can be effective if the interference is linear and does not affect the reaction with the reducing sugars themselves. |
| Alternative Assays | Consider alternative methods for quantifying reducing sugars that are less susceptible to interference from phenolic compounds, such as certain enzymatic assays. | A robust solution when other methods are insufficient. |
Experimental Protocol: this compound-Only Control and Blank Correction
Objective: To quantify and correct for this compound interference in a colorimetric assay.
Materials:
-
This compound stock solution
-
Your colorimetric assay reagents
-
Spectrophotometer
Procedure:
-
Prepare a series of this compound solutions in the same buffer as your samples, with concentrations identical to those in your experimental samples.
-
Perform the colorimetric assay on these this compound-only solutions alongside your experimental samples and standards.
-
Measure the absorbance of the this compound-only solutions.
-
If there is a significant absorbance, you can use the reading from the corresponding this compound concentration as a blank to subtract from your sample readings.
-
Validation: To ensure this correction is valid, perform a spike-and-recovery experiment. Add a known amount of your analyte (protein or sugar) to a sample already containing this compound. Perform the assay and the blank correction. The recovered amount of the spiked analyte should be close to 100%.
Summary of Potential this compound Interference and Mitigation
| Assay | Potential for Interference | Primary Mechanism | Recommended Mitigation |
| Lowry | High | Reduction of Folin-Ciocalteu reagent by the phenolic group.[1] | Protein Precipitation, Dialysis. |
| BCA | High | Reduction of Cu2+ by the phenolic group.[3][4] | Protein Precipitation, Dialysis. |
| Bradford | Moderate | Potential interaction with Coomassie dye, pH alteration.[7] | Protein Precipitation, Sample Dilution. |
| DNS | Moderate to High | Reduction of 3,5-dinitrosalicylic acid under alkaline/heat conditions.[5][6] | Sample Dilution, Blank Correction. |
By systematically identifying and addressing the potential for this compound interference, researchers can ensure the accuracy and reliability of their colorimetric assay data.
References
- 1. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 3. Protein measurement using bicinchoninic acid: elimination of interfering substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What interferes with BCA assays? | AAT Bioquest [aatbio.com]
- 5. Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Mephenesin Dose-Response Curve Inconsistencies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies encountered during the experimental determination of Mephenesin's dose-response curve. By offering detailed methodologies and clearly structured data, this resource aims to assist researchers in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our this compound dose-response curves between experiments. What are the potential causes?
A1: Inconsistencies in this compound dose-response curves can arise from several factors related to its chemical stability, mechanism of action, and experimental conditions. Key areas to investigate include:
-
Compound Stability: this compound is susceptible to degradation, particularly through neutral hydrolysis.[1][2] Variations in pH and temperature of your stock solutions and experimental buffers can lead to inconsistent active compound concentrations.
-
Mechanism of Action Complexity: this compound acts as a central muscle relaxant, with evidence suggesting it modulates both GABAergic transmission and NMDA receptors.[3][4][5] The net effect can be influenced by the specific neuronal populations and receptor subtypes present in your experimental model.
-
Experimental Parameters: Factors such as solvent choice, incubation times, and the specific assay used can all contribute to variability.
Q2: What is the known mechanism of action for this compound?
A2: this compound is a centrally acting muscle relaxant that does not directly act on skeletal muscle fibers.[3] Its primary effects are on the central nervous system, where it is understood to:
-
Depress Polysynaptic Reflexes: It dose-dependently reduces polysynaptic reflexes in the spinal cord.
-
Potentiate GABAergic Inhibition: It is believed to enhance the effects of the inhibitory neurotransmitter GABA.
-
Antagonize NMDA Receptors: There is evidence to suggest that this compound may act as an NMDA receptor antagonist.[3]
A simplified diagram of this compound's potential signaling pathways is presented below:
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: Due to its susceptibility to hydrolysis, proper preparation and storage of this compound solutions are critical for consistent experimental results.
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL (274.39 mM).[4] For aqueous solutions, it is sparingly soluble in water.
-
Stock Solution Preparation:
-
Prepare a high-concentration primary stock solution in DMSO.
-
For aqueous experimental buffers, dilute the DMSO stock to the final desired concentration immediately before use. Ensure the final DMSO concentration in your assay is low and consistent across all experimental groups, as DMSO itself can have biological effects.
-
-
Storage:
-
Store the solid compound at -20°C.
-
Store DMSO stock solutions in small aliquots at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
Issue 1: Inconsistent EC50/IC50 Values
If you are observing significant shifts in the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound across experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Verify the pH of your experimental buffer is consistent and, if possible, slightly acidic to minimize neutral hydrolysis. | This compound is known to be susceptible to neutral hydrolysis, leading to a lower effective concentration of the active compound.[1][2] |
| Inconsistent Cell/Tissue Health | Monitor and standardize cell passage number, confluency, and overall morphology. For tissue preparations, ensure consistent dissection and recovery periods. | The physiological state of the biological preparation can significantly impact receptor expression and signaling, altering the response to this compound. |
| Variability in Assay Conditions | Standardize incubation times, temperature, and reagent concentrations. Ensure thorough mixing of this compound in the assay medium. | Minor variations in experimental parameters can lead to significant differences in the observed dose-response relationship. |
A logical workflow for troubleshooting inconsistent EC50/IC50 values is outlined below:
References
- 1. [PDF] Stability Indicating HPLC Method for Simultaneous Determination of this compound and Diclofenac Diethylamine | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating HPLC Method for Simultaneous Determination of this compound and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Stability indicating HPLC method for simultaneous determination of this compound and diclofenac diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mephenesin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of mephenesin.
Troubleshooting Guide
This section addresses common issues encountered during in vivo studies with this compound and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to low dissolution in the gastrointestinal (GI) tract. | Employ bioavailability enhancement strategies such as formulating this compound as a solid dispersion or a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS).[1][2][3][4] |
| High first-pass metabolism in the liver, where a significant portion of the absorbed drug is metabolized before reaching systemic circulation. | Consider formulation strategies that promote lymphatic absorption, such as lipid-based formulations with long-chain fatty acids, which can partially bypass the liver.[5][6] | |
| High variability in plasma concentrations between individual animals. | Inconsistent food and water intake affecting GI physiology and drug absorption. | Fast animals overnight before oral administration to standardize GI conditions.[7] Ensure consistent access to water. |
| Improper oral gavage technique leading to inaccurate dosing or administration into the lungs. | Ensure personnel are properly trained in oral gavage techniques for the specific animal model. Verify the correct placement of the gavage needle.[8][9][10][11] | |
| Precipitation of this compound in the formulation during storage or administration. | The formulation's solubilization capacity for this compound is exceeded. | Re-evaluate the formulation components and their ratios. For lipid-based systems, screen different oils, surfactants, and co-surfactants for optimal this compound solubility. For solid dispersions, assess different polymer carriers. |
| Inconsistent or non-reproducible results from analytical quantification of this compound in plasma. | Suboptimal sample preparation leading to poor recovery or matrix effects in LC-MS/MS analysis. | Optimize the plasma sample preparation method. Protein precipitation is a common and effective technique. Ensure the use of an appropriate internal standard.[12][13][14] |
| Instability of this compound in plasma samples during storage or processing. | Process blood samples promptly to obtain plasma and store at -80°C until analysis. Conduct stability tests of this compound in plasma under different storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors limiting the oral bioavailability of this compound?
A1: The primary factors limiting the oral bioavailability of this compound are its poor aqueous solubility, which restricts its dissolution in the gastrointestinal fluids, and its susceptibility to first-pass metabolism in the liver. A significant portion of absorbed this compound may be metabolized before it can enter the systemic circulation to exert its therapeutic effect.
Q2: What are the most promising strategies to improve this compound's oral bioavailability?
A2: Two of the most effective strategies are:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This technique can enhance the dissolution rate and extent of a poorly soluble drug by presenting it in an amorphous form with a larger surface area.[3][4][15][16][17]
-
Lipid-Based Formulations (e.g., SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents with the dissolved drug. Upon gentle agitation in the aqueous environment of the GI tract, they form fine oil-in-water emulsions, which can enhance the solubility and absorption of lipophilic drugs like this compound.[1][2][18][19][20][21]
Q3: Which animal model is most appropriate for in vivo bioavailability studies of this compound?
A3: Rats, particularly Sprague-Dawley or Wistar strains, are commonly used and well-characterized models for oral bioavailability studies.[22][23] Their GI physiology and metabolic pathways, while not identical to humans, provide valuable initial insights into a drug's pharmacokinetic profile.
Q4: How can I ensure accurate and reproducible dosing in my rat studies?
A4: Oral gavage is a precise method for administering a specific dose. It is crucial that the procedure is performed by a trained individual to avoid stress to the animal and prevent incorrect administration into the trachea. The volume administered should be appropriate for the animal's body weight.[8][9][10][11]
Q5: What analytical method is recommended for quantifying this compound in plasma?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, specificity, and ability to quantify low concentrations of drugs and their metabolites in complex biological matrices like plasma.[14][24]
Quantitative Data on Bioavailability Enhancement
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) |
| SR13668 in 0.5% Methyl Cellulose (Suspension) | 50 | < 10 | - | - | < 1% |
| SR13668 in PEG400:Labrasol® (1:1 v/v) | 30 | ~1000 (female), ~500 (male) | ~4 | - | 27.7 ± 3.9% (female), 25.4 ± 3.8% (male) |
Data adapted from a study on SR13668 to illustrate the potential impact of formulation on bioavailability.[22][23]
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Illustrative)
This protocol describes a general method for preparing a solid dispersion of this compound using a solvent evaporation technique.
-
Materials: this compound, a hydrophilic polymer carrier (e.g., PVP K30, HPMC, or Soluplus®), and a suitable solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve this compound and the polymer carrier in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer weight ratio).
-
Ensure complete dissolution to form a clear solution. Gentle heating or sonication may be applied if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a uniform powder for characterization and in vivo studies.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to assess the oral bioavailability of a this compound formulation.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle. Provide free access to standard chow and water.
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose sodium or a lipid-based formulation) via oral gavage at a specific dose.
-
For intravenous administration (to determine absolute bioavailability), dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO and PEG300) and administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound in Rat Plasma
This protocol provides a general procedure for preparing rat plasma samples for this compound quantification.
-
Materials: Rat plasma samples, this compound analytical standard, internal standard (IS) (e.g., a deuterated analog of this compound), protein precipitation solvent (e.g., acetonitrile or methanol).
-
Procedure:
-
Thaw the plasma samples on ice.
-
In a microcentrifuge tube, add a small volume of plasma (e.g., 50 µL).
-
Add the internal standard solution.
-
Add the protein precipitation solvent (typically in a 3:1 or 4:1 ratio of solvent to plasma volume).
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.
-
Visualizations
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. fiercepharma.com [fiercepharma.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Oral Gavage in the Rat - Research Animal Training [researchanimaltraining.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. scispace.com [scispace.com]
- 14. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. eprint.innovativepublication.org [eprint.innovativepublication.org]
- 17. wjpls.org [wjpls.org]
- 18. pharmtech.com [pharmtech.com]
- 19. SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT | Semantic Scholar [semanticscholar.org]
- 20. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gcms.cz [gcms.cz]
Mephenesin Sample Preparation for HPLC Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of Mephenesin for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound standards?
A1: this compound is freely soluble in methanol, ethanol, propylene glycol, and chloroform.[1] For reversed-phase HPLC, methanol or a mixture of methanol and water is commonly used to prepare stock solutions.[2] One study successfully used methanol to prepare stock solutions of 1000 µg/mL.[2]
Q2: What are the key stability concerns for this compound during sample preparation and storage?
A2: this compound is known to be susceptible to neutral hydrolysis.[1][2] Therefore, it is crucial to avoid prolonged exposure of samples to neutral aqueous conditions, especially at elevated temperatures. One study showed this compound was stable under acidic, basic, oxidative, photolytic, and dry heat conditions but degraded in heated neutral aqueous solutions.[2] Samples should be analyzed as fresh as possible or stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[3]
Q3: What type of HPLC column is most suitable for this compound analysis?
A3: C18 columns are most commonly used and have been shown to provide good chromatographic separation for this compound.[2][4] Specific examples include Agilent C18 (150mm × 4.6mm, 3.2µm) and Spheri-5-RP-18 (250 × 4.6 mm, 5 µm) columns.[2][4]
Q4: I am observing ghost peaks in my chromatogram. What could be the cause?
A4: Ghost peaks can arise from several sources. Contamination in the mobile phase, sample solvent, or HPLC system can be a cause. Ensure you are using high-purity HPLC-grade solvents and that all glassware is scrupulously clean. Another possibility is carryover from a previous injection. Implementing a robust needle wash protocol and injecting a blank solvent after a high-concentration sample can help identify and mitigate this issue.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sample preparation and HPLC analysis of this compound.
Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure the chosen extraction solvent is appropriate for the sample matrix. For gels or creams, ensure adequate mixing and sonication time to fully dissolve the formulation.[2] For plasma, optimize the liquid-liquid or solid-phase extraction protocol. |
| Analyte Degradation | This compound is susceptible to neutral hydrolysis.[1][2] Avoid prolonged storage in neutral aqueous solutions. Prepare samples fresh and analyze them promptly. If storage is necessary, keep samples at low temperatures. |
| Precipitation | This compound has limited water solubility.[5] Ensure that the final sample solvent is compatible with the mobile phase to prevent precipitation upon injection. If the sample is dissolved in a strong organic solvent, it may precipitate when it mixes with a highly aqueous mobile phase. |
| Adsorption | This compound may adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this. |
Chromatographic Issues: Peak Tailing, Splitting, and Broadening
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | Peak tailing for this compound, which contains hydroxyl groups, can occur due to interactions with free silanol groups on the silica-based column packing. Adjusting the mobile phase pH to be more acidic (e.g., pH 3.0) can suppress the ionization of silanols and reduce these interactions.[2] Using a modern, high-purity, end-capped C18 column can also significantly minimize tailing. |
| Column Overload | Injecting too concentrated a sample can lead to peak broadening and fronting. Dilute the sample and re-inject. The linearity of one method was established in the range of 10-40 µg/ml.[4] |
| Mismatched Injection Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, dissolve the sample in the mobile phase itself or a weaker solvent. |
| Column Contamination or Void | If peak shape degrades over time, the column may be contaminated or have a void at the inlet. Flush the column with a strong solvent. If this doesn't resolve the issue, replacing the guard column or the analytical column may be necessary. |
Retention Time Variability
| Potential Cause | Troubleshooting Steps |
| Pump or System Leaks | Check for any leaks in the HPLC system, from the pump to the detector. Even a small leak can cause fluctuations in pressure and retention times. |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed. If preparing the mobile phase online, ensure the proportioning valves are working correctly. Premixing the mobile phase manually can help diagnose this issue. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when changing mobile phases. |
Data Presentation: this compound Solubility & HPLC Method Parameters
This compound Solubility Data
| Solvent | Solubility | Reference |
| Water | Sparingly soluble; 1 part in 85 parts water at 20°C | [5] |
| Methanol | Freely soluble | [6] |
| Acetonitrile | Soluble | Assumed based on use in mobile phases[4] |
| Ethanol | Freely soluble | [1] |
| Chloroform | Freely soluble | [1] |
| Diethyl Ether | 1 part in 11 parts ether | [1] |
| DMSO | ≥ 100 mg/mL | [3] |
Comparison of Published RP-HPLC Methods for this compound
| Parameter | Method 1 | Method 2 |
| Column | Spheri-5-RP-18 (250×4.6 mm, 5 µm) | Agilent C18 (150mm×4.6mm, 3.2µm) |
| Mobile Phase | Methanol:Water (70:30, v/v), pH 3.0 with o-phosphoric acid | Acetonitrile:0.01M KH2PO4 (60:40 v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | 221 nm | 212 nm |
| Retention Time | 3.9 min | 3.4 min |
| Linearity Range | 50-300 µg/mL | 10-40 µg/mL |
| Reference | [2] | [4] |
Experimental Protocols
Protocol 1: Sample Preparation from a Topical Gel/Ointment
This protocol is adapted from a method for the analysis of this compound in a gel formulation.[2]
-
Weighing: Accurately weigh approximately 1000 mg of the gel, containing a known amount of this compound, into a 100 mL volumetric flask.
-
Dissolution: Add about 50 mL of HPLC-grade methanol to the flask.
-
Sonication: Sonicate the flask until the gel is completely dissolved.
-
Dilution: Bring the flask to volume with methanol and mix thoroughly. This will be the stock solution.
-
Filtration: Filter a portion of the stock solution through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Based on the expected concentration and the linearity range of the HPLC method, perform a final dilution with the mobile phase. For example, transfer an appropriate aliquot of the filtered stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL).[2]
Protocol 2: Sample Preparation from Tablets
This is a general protocol for tablet extraction that can be adapted for this compound.
-
Weighing and Grinding: Weigh and finely powder a representative number of tablets (e.g., 10 tablets) to obtain a homogenous sample.
-
Sample Weighing: Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask (e.g., 100 mL).
-
Extraction: Add a suitable extraction solvent, such as methanol, to the flask (e.g., ~70% of the flask volume).
-
Sonication/Shaking: Sonicate or mechanically shake the flask for a sufficient time (e.g., 15-30 minutes) to ensure complete extraction of the drug.
-
Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the extraction solvent. Mix well.
-
Centrifugation/Filtration: Centrifuge a portion of the solution to pellet the insoluble excipients. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Perform a final dilution with the mobile phase to bring the concentration into the calibrated range of the HPLC method.
Protocol 3: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is based on a published method using diethyl ether for extraction and incorporates standard LLE practices.[7]
-
Sample Aliquoting: Pipette a known volume of plasma (e.g., 500 µL) into a clean centrifuge tube.
-
Internal Standard (Optional but Recommended): Add a small volume of an internal standard solution to each sample, standard, and quality control.
-
pH Adjustment (Optional): Depending on the internal standard and any co-extracted interferences, a pH adjustment may be beneficial.
-
Extraction: Add a precise volume of diethyl ether (e.g., 2.5 mL) to the plasma sample.
-
Vortexing: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 3000 x g for 10 minutes) to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (diethyl ether) to a clean tube, being careful not to disturb the protein pellet and aqueous layer.
-
Evaporation: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 100-200 µL) of the HPLC mobile phase.
-
Vortexing and Transfer: Vortex briefly to dissolve the residue and transfer the solution to an HPLC vial for analysis.
Visualizations
Caption: Workflow for this compound Sample Preparation.
Caption: Decision Tree for Troubleshooting Peak Tailing.
References
- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Stability Indicating HPLC Method for Simultaneous Determination of this compound and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ijpsr.com [ijpsr.com]
- 5. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in plasma by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Mephenesin's Short Duration of Action in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short duration of action of mephenesin in experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have such a short duration of action?
A1: this compound's short duration of action, typically 4-6 hours, is primarily due to its rapid metabolism in the liver and subsequent excretion in the urine.[1] As a centrally acting muscle relaxant, it is quickly processed by the body's metabolic systems, leading to a swift decline in its therapeutic concentration.
Q2: What are the primary mechanisms of action for this compound?
A2: this compound acts as a central nervous system (CNS) depressant, specifically targeting the spinal cord to inhibit polysynaptic reflex arcs.[1] This action is believed to be mediated through the potentiation of GABAergic transmission and a reduction in the release of excitatory neurotransmitters, leading to muscle relaxation.
Q3: What are the main challenges researchers face in experiments due to this compound's short half-life?
A3: The primary challenges include the need for frequent administration to maintain effective therapeutic levels, which can be impractical in many experimental designs. This can lead to fluctuations in muscle relaxation, potentially confounding experimental results and making it difficult to assess the true efficacy of long-term treatment models.
Troubleshooting Guides: Strategies to Extend this compound's Duration of Action
Researchers can employ several strategies to overcome the limitation of this compound's short half-life. Below are detailed guides on potential approaches, including prodrug synthesis, nanoformulation, and co-administration with metabolic inhibitors.
Strategy 1: Prodrug Synthesis
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. This approach can be used to improve the pharmacokinetic profile of this compound.
Issue: How can I synthesize a this compound prodrug to extend its duration of action?
Experimental Protocols
Protocol 1: Synthesis of this compound Aryloxyacetate (General Procedure)
This protocol outlines a general method for the esterification of this compound with an aryloxyacetic acid.
Materials:
-
This compound
-
An appropriate aryloxyacetic acid (e.g., phenoxyacetic acid)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) and the selected aryloxyacetic acid (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Wash the organic layer with sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified prodrug using techniques such as NMR and mass spectrometry.
dot
References
Technical Support Center: Mephenesin Toxicity in Cell Culture Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing Mephenesin toxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally acting muscle relaxant.[1] Its primary mechanism of action is believed to be the enhancement of the inhibitory action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. It may also act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] In cell culture models, these actions can translate to effects on neuronal excitability and viability.
Q2: What are the common solvents for preparing this compound stock solutions for cell culture experiments?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of 36 mg/mL (197.56 mM) or higher. It is sparingly soluble in water.[3] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] When preparing stock solutions, it is crucial to ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells (typically <0.5% for DMSO).[5]
Q3: At what concentration does this compound typically induce cytotoxicity?
A3: The cytotoxic concentration of this compound can vary significantly depending on the cell line, cell density, and the duration of exposure. It is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.
Q4: How can I distinguish between this compound-induced apoptosis and necrosis in my cell cultures?
A4: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) can be distinguished using various assays. A common method is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1][6][7]
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Annexin V-negative and PI-negative cells are viable.
Another approach is to measure the activity of caspases, which are key enzymes in the apoptotic pathway, using colorimetric or fluorometric assays.[8][9][10]
Troubleshooting Guides
Problem 1: Unexpectedly High Cytotoxicity at Low this compound Concentrations
| Possible Cause | Troubleshooting Steps |
| High Cell Sensitivity | Different cell lines exhibit varying sensitivities to this compound. Perform a thorough literature search for reported IC50 values in your cell line of interest. If none are available, conduct a preliminary dose-response study with a wide range of concentrations. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells.[5] Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Always include a vehicle control (cells treated with the solvent alone at the highest concentration used) in your experiments. |
| Compound Instability or Precipitation | This compound may precipitate in the culture medium, leading to inconsistent exposure. Visually inspect your culture wells for any signs of precipitation. Prepare fresh stock solutions and ensure complete dissolution before adding to the medium. Consider the stability of this compound in your specific culture medium over the course of the experiment. |
| Suboptimal Cell Health | Unhealthy cells are more susceptible to drug-induced toxicity. Ensure your cells are in the logarithmic growth phase, have a low passage number, and are free from contamination (e.g., mycoplasma).[11] |
Problem 2: Inconsistent or Irreproducible Cytotoxicity Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Variations in cell number per well can lead to variability in results. Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate this compound and affect cell viability. To minimize this, fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment. |
| Assay Interference | This compound might interfere with the reagents of certain viability assays (e.g., MTT assay). To check for this, run a cell-free control where this compound is added to the medium and the assay reagent. If interference is observed, consider using an alternative assay that measures a different cellular parameter (e.g., LDH release for membrane integrity or ATP-based assays for cell viability).[12][13] |
| Variability in Reagent Preparation | Inconsistent preparation of this compound stock solutions or assay reagents can lead to variable results. Use calibrated pipettes and follow standardized protocols for all reagent preparations. |
Problem 3: Difficulty Distinguishing Between Apoptosis and Necrosis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Assay Timing | Apoptosis is a dynamic process. If you are observing a high percentage of necrotic cells, you might be looking at a late time point where apoptotic cells have progressed to secondary necrosis.[14] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting early apoptosis. |
| Suboptimal Staining Protocol | Incorrect concentrations of Annexin V or PI, or improper incubation times can lead to ambiguous results. Optimize the staining protocol for your specific cell line and experimental conditions. Include appropriate positive and negative controls. |
| Harsh Cell Handling | Rough handling of cells during harvesting (e.g., excessive trypsinization or high-speed centrifugation) can damage cell membranes and lead to false-positive PI staining. Handle cells gently throughout the procedure. |
Quantitative Data
Currently, there is a lack of publicly available, peer-reviewed data specifically detailing the IC50 values of this compound across a wide range of cancer and non-cancer cell lines. Researchers are strongly encouraged to determine the IC50 empirically for their specific cell model. The following table provides a template for presenting such data.
Table 1: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: SH-SY5Y | Human Neuroblastoma | MTT | 48 | Data not available | [Internal Data] |
| Example: HeLa | Human Cervical Cancer | LDH | 24 | Data not available | [Internal Data] |
| Example: Primary Neurons | Rat Cortical Neurons | Annexin V/PI | 72 | Data not available | [Internal Data] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the highest concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis/Necrosis Assessment using Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate compensation controls for multi-color analysis.
Visualizations
Caption: General mechanism of this compound action leading to potential cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected this compound cytotoxicity.
Caption: Experimental workflow for distinguishing apoptosis and necrosis.
References
- 1. kumc.edu [kumc.edu]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mechanisms of Action: Mephenesin vs. Methocarbamol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenesin and its derivative, methocarbamol, are centrally acting skeletal muscle relaxants that have been in clinical use for decades. While both compounds are known to alleviate discomfort associated with acute musculoskeletal conditions, their precise mechanisms of action at the molecular and systemic levels exhibit notable distinctions. This guide provides an objective comparison of the pharmacological pathways of this compound and methocarbamol, supported by experimental data, to aid researchers in understanding their nuanced effects on the central nervous system.
Comparative Analysis of Primary Mechanisms
The primary mechanism for both this compound and methocarbamol involves the depression of the central nervous system, specifically targeting polysynaptic reflexes within the spinal cord.[1][2] This inhibition of spinal interneurons is believed to be the cornerstone of their muscle relaxant effects. However, the upstream molecular targets that lead to this systemic effect appear to differ.
This compound is suggested to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] By blocking this key excitatory receptor in the central nervous system, this compound can reduce overall neuronal excitability. There is also evidence to suggest that this compound may enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.
Methocarbamol , on the other hand, is hypothesized to exert its effects through positive allosteric modulation of the GABA-A receptor.[1] Some evidence suggests that methocarbamol may act as a direct agonist at the GABA-A receptor, meaning it can activate the receptor's chloride channel even in the absence of GABA.[1] This direct agonism is a relatively uncommon mechanism among GABAergic drugs.[1]
The following table summarizes the key proposed mechanisms of action for each compound.
| Feature | This compound | Methocarbamol |
| Primary Site of Action | Central Nervous System (Spinal Cord) | Central Nervous System (Spinal Cord) |
| Primary Systemic Effect | Inhibition of Polysynaptic Reflexes | Inhibition of Polysynaptic Reflexes |
| Proposed Molecular Target | NMDA Receptor Antagonist | GABA-A Receptor Agonist/Positive Allosteric Modulator |
| Other Proposed Mechanisms | Enhancement of GABAergic transmission | Inhibition of carbonic anhydrase |
Quantitative Experimental Data: Spinal Reflex Inhibition
A key comparative study by Crankshaw and Raper (1970) provides valuable quantitative data on the effects of this compound and methocarbamol on spinal reflexes in chloralose-anaesthetized cats. The study measured the reduction in the area of monosynaptic and polysynaptic components of ventral root potentials following drug administration.
| Drug | Dose Range | Effect on Polysynaptic Reflex | Effect on Monosynaptic Reflex |
| This compound | Not specified in abstract | ~50% reduction at doses that abolish polysynaptic reflex contractions | Reduced to a similar extent as polysynaptic reflex |
| Methocarbamol | Not specified in abstract | ~50% reduction at doses that abolish polysynaptic reflex contractions | Reduced to a similar extent as polysynaptic reflex |
The study concluded that the linear regression lines for the reduction in both mono- and polysynaptic components of ventral root potentials with increasing doses of this compound and methocarbamol were parallel and coincident, indicating a very similar depressant action on these spinal reflexes.
Experimental Protocols
In Vivo Analysis of Spinal Reflexes in Anesthetized Cats (Crankshaw and Raper, 1970)
-
Animal Model: Cats anesthetized with chloralose.
-
Surgical Preparation: Laminectomy was performed to expose the L7 or S1 spinal segments. The corresponding dorsal and ventral roots were severed distally.
-
Stimulation: The dorsal root was stimulated with a single supramaximal rectangular pulse.
-
Recording: Ventral root potentials were recorded from the corresponding ventral root using silver-silver chloride electrodes. The recorded potentials were amplified and displayed on an oscilloscope.
-
Data Analysis: The areas of the monosynaptic and polysynaptic components of the ventral root potentials were measured by planimetry from photographic records.
-
Drug Administration: this compound and methocarbamol were administered intravenously. Dose levels were chosen that were previously shown to abolish polysynaptic reflex contractions of the tibialis anterior muscle.
Visualizing the Mechanisms and Workflows
To further elucidate the proposed mechanisms of action and the experimental setup for their comparison, the following diagrams are provided.
Conclusion
While both this compound and methocarbamol effectively induce muscle relaxation through the inhibition of spinal polysynaptic reflexes, their initiating molecular mechanisms are likely distinct. This compound is predominantly characterized as an NMDA receptor antagonist, whereas methocarbamol is thought to act via the GABA-A receptor. Experimental evidence from in vivo animal models demonstrates a remarkably similar functional outcome in terms of their depressant effects on spinal reflex pathways. Further research, particularly quantitative binding assays and patch-clamp electrophysiology studies, is warranted to definitively elucidate the specific receptor affinities and modulatory effects of these compounds and to fully understand their therapeutic profiles.
References
A Comparative Analysis of Mephenesin and Baclofen on Spinal Reflexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Mephenesin and baclofen on spinal reflexes, supported by experimental data. The information is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct mechanisms and impacts of these two centrally acting muscle relaxants.
Introduction
Spinal reflexes are fundamental components of motor control, and their modulation is a key therapeutic strategy for conditions characterized by muscle spasticity and hyperreflexia. This compound, a historically significant muscle relaxant, and baclofen, a widely prescribed antispasmodic, both exert their effects on the central nervous system to dampen hyperexcitability. However, their mechanisms of action and resulting physiological effects on different types of spinal reflexes show notable distinctions. This guide delves into a comparative analysis of their actions on monosynaptic and polysynaptic reflex pathways, supported by experimental findings.
Comparative Effects on Spinal Reflexes: A Quantitative Overview
The following table summarizes the key differential effects of this compound and baclofen on various spinal reflexes as observed in experimental models. The data is primarily derived from studies on unanesthetized spinal cats, providing a direct comparison of their in vivo efficacy.
| Feature | This compound | Baclofen |
| Primary Target Reflex | Polysynaptic Reflexes[1] | Monosynaptic Reflexes[1] |
| Effect on Monosynaptic Reflex | Minimally affected[1] | Abolished at a dose of 0.5 mg/kg[1] |
| Effect on Polysynaptic Reflex | Significant and dose-dependent reduction (at 12.5-50 mg/kg)[1] | Partially inhibited at a dose of 0.5 mg/kg[1] |
| Effect on Dorsal Root Potential | Slightly decreased[1] | Less attenuated compared to ventral root reflexes[1] |
| Effect on Dorsal Root Reflex | Significant and dose-dependent reduction[1] | Less attenuated[1] |
Mechanisms of Action
The distinct effects of this compound and baclofen on spinal reflexes stem from their different molecular targets and mechanisms of action within the spinal cord.
This compound: A Modulator of Polysynaptic Pathways
This compound is a centrally acting muscle relaxant that primarily targets polysynaptic pathways within the spinal cord and brainstem.[2] Its mechanism is characterized by the following:
-
Inhibition of Interneurons: this compound is thought to act on internuncial neurons (interneurons) in polysynaptic reflex arcs.[2] By depressing the excitability of these interneurons, it reduces the transmission of nerve impulses that lead to muscle contractions.
-
Potentiation of GABAergic Transmission: this compound is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[2] This potentiation of GABAergic transmission leads to a greater inhibitory effect on motor neurons, resulting in decreased muscle tone.[2]
-
Reduction of Excitatory Neurotransmitter Release: There is also evidence to suggest that this compound may reduce the release of excitatory neurotransmitters, such as glutamate, further contributing to the dampening of neuronal hyperexcitability.[2]
Baclofen: A Specific GABA-B Receptor Agonist
Baclofen's mechanism of action is well-defined and centers on its role as a selective agonist for the GABA-B receptor.[3] This interaction leads to both presynaptic and postsynaptic inhibition:
-
Presynaptic Inhibition: Activation of presynaptic GABA-B receptors by baclofen inhibits the influx of calcium into the nerve terminal.[3] This reduction in intracellular calcium decreases the release of excitatory neurotransmitters from primary afferent terminals.
-
Postsynaptic Inhibition: On the postsynaptic membrane of motor neurons, baclofen's activation of GABA-B receptors increases the conductance of potassium ions.[3] The resulting efflux of potassium hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and the well-established pathway for baclofen.
Caption: Proposed mechanism of this compound action on spinal reflexes.
Caption: Established mechanism of baclofen action via GABA-B receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effects of this compound and baclofen on spinal reflexes in an animal model.
Caption: Workflow for comparing drug effects on spinal reflexes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and baclofen.
In Vivo Spinal Reflex Recording in the Unanesthetized Spinal Cat
This protocol is based on the methodology described in studies comparing the effects of centrally acting muscle relaxants on spinal root potentials.[1]
-
Animal Preparation: Adult cats are anesthetized, and a spinal transection is performed at the first cervical vertebra (C1). The animal is then allowed to recover from the anesthesia and is maintained in a stereotaxic frame. This preparation results in an unanesthetized spinal animal, where spinal reflexes can be studied without the confounding effects of anesthetics.
-
Nerve Stimulation and Recording:
-
The tibial nerve in the hindlimb is dissected and placed on stimulating electrodes.
-
The ventral roots of the L6 or S1 spinal segments are dissected and placed on recording electrodes.
-
Monosynaptic reflexes are evoked by a single, low-intensity electrical stimulus to the tibial nerve, which selectively activates Ia afferent fibers.
-
Polysynaptic reflexes are evoked by a higher intensity stimulus that recruits a broader range of afferent fibers.
-
Dorsal root potentials and reflexes are also recorded from the corresponding dorsal roots.
-
-
Drug Administration: this compound (12.5-50 mg/kg) or baclofen (0.5 mg/kg) is administered intravenously.
-
Data Acquisition and Analysis: The evoked potentials from the ventral and dorsal roots are amplified, filtered, and recorded. The amplitude and latency of the monosynaptic and polysynaptic components of the reflex are measured before and after drug administration to quantify the drug's effect.
In Vitro Ventral Root Potential Recording from Isolated Spinal Cord
This in vitro method allows for a more controlled pharmacological investigation of drug effects on spinal circuitry.
-
Spinal Cord Isolation: The spinal cord is isolated from a neonatal or adult rodent. The sacrocaudal portion is often used for studying locomotor-related reflexes.
-
Preparation Mounting: The isolated spinal cord is placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.
-
Stimulation and Recording:
-
A dorsal root is stimulated using a suction electrode.
-
The corresponding ventral root is placed in a suction electrode for recording the evoked ventral root potential (VRP).
-
-
Drug Application: this compound or baclofen is bath-applied to the aCSF at known concentrations.
-
Data Analysis: The amplitude and area of the monosynaptic and polysynaptic components of the VRP are measured before, during, and after drug application to determine the dose-response relationship and the specific effects on different reflex pathways.
Conclusion
This compound and baclofen, while both effective muscle relaxants, exhibit distinct profiles in their modulation of spinal reflexes. This compound demonstrates a preferential and potent inhibition of polysynaptic reflexes, with minimal impact on monosynaptic pathways. This suggests a primary action on the interneuronal circuitry of the spinal cord. In contrast, baclofen is a powerful inhibitor of monosynaptic reflexes, consistent with its well-established role as a GABA-B receptor agonist that acts at both presynaptic and postsynaptic sites to dampen synaptic transmission.
This comparative analysis underscores the importance of understanding the specific mechanisms of action of centrally acting muscle relaxants for their targeted therapeutic application. For researchers and drug development professionals, these findings highlight different potential targets within the spinal reflex pathways for the development of novel antispasmodic agents with improved efficacy and side-effect profiles. The experimental protocols provided offer a foundation for further investigation into the nuanced effects of these and other compounds on spinal motor control.
References
Mephenesin vs. Diazepam: A Comparative In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of mephenesin and diazepam, two centrally acting skeletal muscle relaxants. Diazepam, a benzodiazepine, is a widely established therapeutic agent with well-characterized anxiolytic, sedative, and muscle relaxant properties. This compound, a carbamate, has a longer history of use, primarily as a muscle relaxant, though its application has become less common. This document synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms and experimental workflows.
At a Glance: Comparative Efficacy
The following tables summarize the quantitative data from in vivo studies, providing a direct comparison of the potency of this compound and diazepam in mediating muscle relaxation and motor impairment.
| Table 1: In Vivo Muscle Relaxant Efficacy in Mice | ||
| Test | This compound ED₅₀ (mg/kg, i.p.) | Diazepam ED₅₀ (mg/kg, i.p.) |
| Traction Test | 110 | 1.5 |
| Chimney Test | 100 | 2.5 |
| Inclined Screen Test | 120 | 2.0 |
| Data from Perio et al., 1989 |
| Table 2: In Vivo Motor Impairment (Rotarod Test) in Mice | ||
| Test | This compound ED₅₀ (mg/kg, i.p.) | Diazepam ED₅₀ (mg/kg, i.p.) |
| Rotarod Test | 150 | 1.0 |
| Data from Perio et al., 1989 |
In-Depth Analysis of Pharmacological Effects
Muscle Relaxant Efficacy
Experimental data from comparative studies in mice clearly indicate that diazepam is significantly more potent than this compound as a muscle relaxant. In various assays designed to measure muscle grip strength and coordination, such as the traction test, chimney test, and inclined screen test, the effective dose (ED₅₀) for diazepam is substantially lower than that for this compound. For instance, in the traction test, diazepam is approximately 73 times more potent than this compound.
Anxiolytic Efficacy
Diazepam is a well-established anxiolytic, and its efficacy has been demonstrated in numerous preclinical models. In the elevated plus-maze test, a standard paradigm for assessing anxiety-like behavior in rodents, diazepam consistently increases the time spent in and the number of entries into the open arms at doses ranging from 0.5 to 2 mg/kg. This indicates a reduction in anxiety.[1][2][3]
Quantitative efficacy data for this compound in validated models of anxiety are scarce. While its central nervous system depressant effects may infer some anxiolytic-like properties, it is not typically characterized or used for this indication. The lack of robust comparative data prevents a direct quantitative comparison of anxiolytic efficacy with diazepam.
Sedative Efficacy
The sedative properties of both drugs are often assessed by their impact on motor coordination and spontaneous locomotor activity.
Motor Coordination: The rotarod test is a widely used method to evaluate motor impairment, which can be a surrogate for sedation. In a direct comparison, diazepam (ED₅₀ = 1.0 mg/kg, i.p.) was found to be 150 times more potent than this compound (ED₅₀ = 150 mg/kg, i.p.) in impairing rotarod performance in mice.
Locomotor Activity: Diazepam exhibits a biphasic effect on locomotor activity. At low doses (e.g., 0.25 mg/kg), it can increase locomotor activity, an effect potentially linked to the activation of dopaminergic systems.[4] However, at higher doses (above 0.5 mg/kg), it generally produces a dose-dependent decrease in locomotor activity, indicative of sedation.[4][5][6]
Data on the dose-response effects of this compound on spontaneous locomotor activity are not as well-defined in the available literature, precluding a direct quantitative comparison with diazepam in this specific assay.
Mechanisms of Action: A Visualized Comparison
The distinct mechanisms of action of this compound and diazepam underlie their differing efficacy profiles. Both drugs ultimately enhance GABAergic inhibition in the central nervous system, but they achieve this through different pathways.
Diazepam's Signaling Pathway
Diazepam acts as a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and increases the affinity of GABA for its receptor. This leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a potentiation of GABA's inhibitory effects.
This compound's Signaling Pathway
The mechanism of this compound is less specific than that of diazepam. It is understood to act primarily at the level of the spinal cord and brainstem, where it inhibits polysynaptic reflexes. While the precise molecular targets are not fully elucidated, it is believed to enhance GABAergic transmission and may also have effects on other neurotransmitter systems.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance in rodents, with drug-induced impairment often used as an indicator of sedation or muscle relaxation.
-
Apparatus: A rotating rod, typically with adjustable speed.
-
Animals: Mice are commonly used.
-
Procedure:
-
Animals are pre-trained on the rotarod to establish a baseline performance.
-
On the test day, animals are administered either the vehicle, this compound, or diazepam at various doses.
-
At a specified time post-administration (e.g., 30 minutes), each mouse is placed on the rotating rod.
-
The latency to fall off the rod is recorded. A shorter latency compared to the vehicle group indicates motor impairment.
-
-
Endpoint: The dose of the drug that causes 50% of the animals to fall from the rod within a specified time (ED₅₀) is calculated.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
References
- 1. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurofit.com [neurofit.com]
- 4. Evidence for a role for dopamine in the diazepam locomotor stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity pattern induced by diazepam in control and caffeine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating Mephenesin's Efficacy: A Comparative Analysis with Control Compounds
For Immediate Release
This guide provides a comparative analysis of mephenesin, a centrally acting skeletal muscle relaxant, against established control compounds. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of muscle relaxants. This document outlines the mechanistic basis for selecting appropriate positive and negative controls and presents supporting experimental data from in vivo and in vitro studies.
This compound's primary mechanism of action involves the depression of the central nervous system, specifically by inhibiting polysynaptic reflex arcs in the spinal cord.[1][2] This action reduces muscle spasms and tension. To rigorously validate these effects, it is essential to compare its performance against positive control compounds with well-defined mechanisms and a negative control to establish a baseline.
For this guide, the following control compounds have been selected:
-
Positive Controls:
-
Diazepam: A benzodiazepine that enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to muscle relaxation.
-
Baclofen: A derivative of GABA that acts as an agonist at GABA-B receptors, resulting in the inhibition of both monosynaptic and polysynaptic reflexes at the spinal level.
-
-
Negative Control:
-
Vehicle (e.g., Saline): An inert substance used to dissolve or dilute the test compounds for administration, which is not expected to have a pharmacological effect on muscle relaxation.
-
Quantitative Data Comparison
The following tables summarize quantitative data from comparative studies on this compound and control compounds in various animal models of muscle relaxation.
Table 1: Potency of this compound and Control Compounds in Mouse Models of Muscle Relaxation
| Test Compound | Traction Test ED₅₀ (mg/kg) | Chimney Test ED₅₀ (mg/kg) | Inclined Screen ED₅₀ (mg/kg) | Grip Force Test ED₅₀ (mg/kg) | Horizontal Grid ED₅₀ (mg/kg) |
| This compound | >200 | 120 | 130 | 180 | 140 |
| Diazepam | 1.8 | 1.2 | 1.5 | 3.5 | 1.4 |
| Baclofen | 3.2 | 2.5 | 1.8 | 3.0 | 2.2 |
Data adapted from a comparative study in mice. ED₅₀ represents the dose required to produce a muscle relaxant effect in 50% of the test animals.
Table 2: Effects on Spinal Reflexes in Anesthetized Cats
| Test Compound | Dose (mg/kg, i.v.) | % Reduction in Polysynaptic Ventral Root Potential | % Reduction in Monosynaptic Ventral Root Potential |
| This compound | 25-50 | ~50% | Minimal Effect |
| Diazepam | 0.1-0.2 | ~50% | No Effect |
| Baclofen | 0.5 | Partial Inhibition | Abolished |
Data synthesized from studies on spinal reflexes.[1][2] The polysynaptic reflex is a key target for centrally acting muscle relaxants.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Assessment of Muscle Relaxation in Rodents
1. Rota-rod Test
-
Principle: This test evaluates motor coordination and balance. A decrease in the time an animal can stay on a rotating rod indicates motor impairment, which can be a result of muscle relaxation.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Animals are pre-trained to stay on the rotating rod for a set duration (e.g., 2-5 minutes) at a constant speed (e.g., 10-15 rpm).
-
Animals are divided into groups and administered the test compound (this compound), positive control (Diazepam or Baclofen), or negative control (Vehicle) via an appropriate route (e.g., intraperitoneal injection).
-
At the time of expected peak effect (e.g., 30 minutes post-administration), each animal is placed back on the rota-rod.
-
The latency to fall from the rod is recorded. A maximum trial duration is set (e.g., 300 seconds).
-
The mean fall-off time for each group is calculated and compared.
-
2. Inclined Plane Test
-
Principle: This test measures muscle strength and tone by assessing the ability of an animal to remain on a tilted surface.
-
Apparatus: An adjustable inclined plane with a surface that provides grip.
-
Procedure:
-
Animals are placed on the plane at a specific angle (e.g., 60 degrees).
-
The maximum angle at which an animal can maintain its position for a set time (e.g., 30 seconds) is determined before drug administration.
-
Following administration of the test compounds, the animals are re-tested.
-
A reduction in the angle at which the animal can maintain its grip indicates muscle relaxation.
-
3. Traction Test
-
Principle: This test assesses muscle tone by observing an animal's ability to hang from a suspended wire.
-
Apparatus: A horizontal wire or rod suspended above a soft surface.
-
Procedure:
-
The animal is suspended by its forepaws from the wire.
-
The time until the animal falls is recorded, with a predetermined cut-off time.
-
A shorter time spent on the wire after drug administration suggests muscle relaxation.
-
Electrophysiological Assessment of Spinal Reflexes in Anesthetized Cats
-
Principle: This in situ preparation allows for the direct measurement of the effects of compounds on monosynaptic and polysynaptic reflex pathways in the spinal cord.
-
Procedure:
-
Cats are anesthetized and spinalized (the spinal cord is transected) to eliminate descending influences from the brain.
-
Dorsal and ventral roots of a lumbar or sacral spinal nerve are exposed and prepared for stimulation and recording, respectively.
-
The dorsal root is stimulated electrically to evoke potentials in the corresponding ventral root, which are then recorded.
-
The recorded ventral root potential consists of an early, short-latency monosynaptic component and a later, longer-duration polysynaptic component.
-
Test compounds are administered intravenously, and changes in the area or amplitude of the monosynaptic and polysynaptic potentials are measured to quantify the drug's effect on these spinal pathways.[1][2]
-
Visualizations
The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships described in this guide.
Caption: Proposed signaling pathway of this compound in the spinal cord.
Caption: General experimental workflow for in vivo validation.
Caption: Logical relationship between test and control compounds.
References
Mephenesin and Chlorphenesin: A Comparative Guide on Muscle Relaxant Potency
This guide provides a detailed comparison of the centrally acting skeletal muscle relaxants, mephenesin and chlorphenesin, with a focus on their comparative potency, mechanisms of action, and the experimental methods used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and chlorphenesin are structurally related compounds that have been investigated for their muscle relaxant properties. This compound was one of the first centrally acting muscle relaxants to be developed.[1] Chlorphenesin is also known for its use as a preservative in cosmetic products due to its antifungal and antibacterial properties.[2] For muscle relaxant applications, the carbamate ester of chlorphenesin, chlorphenesin carbamate, is often utilized.[2][3] Both this compound and chlorphenesin carbamate exert their effects through actions on the central nervous system.[3][4]
While direct head-to-head clinical studies providing a quantitative comparison of the potency of this compound and chlorphenesin carbamate are limited in publicly available literature, preclinical studies offer qualitative and indirect insights into their relative effects.
Comparative Potency and Efficacy
A study in spinal rats directly compared the effects of chlorphenesin carbamate and this compound on spinal reflexes. Both compounds were found to inhibit monosynaptic and polysynaptic reflexes. A key difference noted was the duration of action, with this compound's effects being of a shorter duration compared to chlorphenesin carbamate at the tested intravenous dose of 50 mg/kg.
Another study in mice compared the muscle relaxant potency of tetrazepam to several other muscle relaxants, including this compound. The study concluded that the overall muscle relaxant potency of tetrazepam was "clearly superior" to that of this compound.[5] While this provides a relative positioning of this compound's potency, it does not offer a direct comparison to chlorphenesin.
One study reported an ED50 value for chlorphenesin carbamate of 99 mg/kg for the potentiation of hexobarbital-induced sleeping time in mice, a measure that can be indicative of central nervous system depression, a property related to the mechanism of centrally acting muscle relaxants.[6]
Table 1: Summary of Comparative Efficacy
| Feature | This compound | Chlorphenesin Carbamate |
| Relative Potency | Considered to have a lower potency compared to newer muscle relaxants like tetrazepam.[5] | Direct quantitative comparison with this compound is not well-documented in publicly available literature. |
| Duration of Action | Shorter duration of action. | Longer duration of action compared to this compound. |
| Spectrum of Action | Inhibits both monosynaptic and polysynaptic reflexes. | Inhibits both monosynaptic and polysynaptic reflexes, with a greater effect on the latter. |
Mechanism of Action
Both this compound and chlorphenesin carbamate are centrally acting muscle relaxants, exerting their effects primarily on the spinal cord to reduce muscle tone and relieve spasms.
This compound acts as a depressant on the central nervous system, with a pronounced effect on the spinal cord.[1] Its mechanism involves the inhibition of polysynaptic reflexes.[4] It is also suggested to have an inhibitory effect on the excitability of primary afferent terminals, an action not observed with chlorphenesin carbamate.
Chlorphenesin Carbamate also acts centrally to produce muscle relaxation.[3] Its mechanism is believed to involve the selective blockade of polysynaptic pathways at both the spinal and supra-spinal levels.[7] It inhibits both monosynaptic and polysynaptic reflexes, with a more pronounced effect on the latter.[7]
dot
Caption: Signaling pathway of this compound and chlorphenesin carbamate.
Experimental Protocols
The assessment of skeletal muscle relaxant potency in preclinical studies typically involves a battery of behavioral tests in animal models, most commonly rodents. These tests evaluate motor coordination, muscle grip strength, and the ability to remain on a moving or inclined surface.
Rotarod Test
The rotarod test is a widely used method to assess motor coordination and the effect of drugs on it.
-
Apparatus: A rotating rod, typically with a diameter of 3-5 cm, divided into compartments to test multiple animals simultaneously. The speed of rotation can be fixed or progressively increased.
-
Procedure:
-
Animals (mice or rats) are first trained to walk on the rotating rod at a low, constant speed.
-
On the day of the experiment, a baseline latency to fall off the rod is recorded for each animal.
-
The test compound (this compound or chlorphenesin) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.).
-
At various time points after drug administration, the animals are placed back on the rotarod, and the time until they fall off is recorded.
-
-
Endpoint: A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination and potential muscle relaxant activity.
dot
Caption: Workflow of the rotarod test for muscle relaxant activity.
Inclined Plane Test
This test measures the ability of an animal to maintain its grip on an inclined surface, which is compromised by muscle relaxants.
-
Apparatus: A flat board with a surface that provides grip (e.g., covered with wire mesh), which can be inclined at various angles.
-
Procedure:
-
The animal is placed on the inclined plane, and the maximum angle at which it can maintain its position for a set period (e.g., 30-60 seconds) is determined.
-
Following drug administration, the animal is re-tested on the inclined plane.
-
-
Endpoint: A reduction in the angle at which the animal can maintain its grip is indicative of muscle relaxation.
Grip Strength Test
This test directly measures the muscle strength of an animal's limbs.
-
Apparatus: A grip strength meter, which consists of a wire grid or bar connected to a force transducer.
-
Procedure:
-
The animal is held in a way that it grasps the grid or bar with its forelimbs or all four limbs.
-
The animal is then gently pulled away from the meter until it releases its grip.
-
The peak force exerted by the animal is recorded.
-
Measurements are taken before and after drug administration.
-
-
Endpoint: A significant decrease in grip strength after drug administration suggests muscle relaxant effects.
dot
Caption: Relationship between experimental tests and measured outcomes.
Conclusion
This compound and chlorphenesin carbamate are both centrally acting skeletal muscle relaxants that primarily target polysynaptic reflexes in the spinal cord. Based on the available preclinical data, chlorphenesin carbamate appears to have a longer duration of action than this compound. However, a definitive quantitative comparison of their potency is challenging due to the lack of direct comparative studies publishing ED50 values. The experimental protocols described herein provide a standardized framework for future studies aimed at elucidating the comparative potency of these and other muscle relaxant compounds. Further research is warranted to establish a clear potency relationship between these two drugs to better inform their potential therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chlorphenesin carbamate - Wikipedia [en.wikipedia.org]
- 3. What is Chlorphenesin Carbamate used for? [synapse.patsnap.com]
- 4. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative study in mice of tetrazepam and other centrally active skeletal muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorphenesin Carbamate | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Synergistic Effects of Mephenesin with Other CNS Depressants: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential for synergistic interactions between Mephenesin and other central nervous system (CNS) depressants is critical for both therapeutic development and risk assessment. This compound, a centrally acting muscle relaxant, is known to depress the CNS, and its co-administration with other depressants such as alcohol, benzodiazepines, barbiturates, and opioids can lead to significantly enhanced, and potentially life-threatening, effects.
This guide provides a comparative analysis of the known effects of this compound and other CNS depressants, supported by available, albeit limited, experimental data. It further outlines detailed experimental protocols to encourage and facilitate the quantification of these suspected synergistic interactions.
Mechanism of Action: A Shared Pathway of CNS Depression
This compound primarily exerts its muscle relaxant effects by depressing the central nervous system.[1] Its mechanism is believed to involve the potentiation of GABAergic transmission, the primary inhibitory neurotransmitter system in the CNS, and a reduction in the release of excitatory neurotransmitters. This mode of action is shared by many other CNS depressants, laying the foundation for potential synergistic interactions. When combined, these substances can produce a greater effect than the sum of their individual effects, a phenomenon known as synergism.
Figure 1: Simplified signaling pathway of this compound and other CNS depressants.
Comparative Data on CNS Depressant Effects
While direct quantitative studies on the synergistic effects of this compound with other CNS depressants are scarce in publicly available literature, the following tables summarize the known individual effects of these agents based on preclinical studies. The potential for synergy is inferred from their overlapping pharmacological profiles.
Table 1: Effects on Sedation and Hypnosis
| Compound | Animal Model | Endpoint | Observed Effect |
| This compound | Mice, Rats | Loss of Righting Reflex | Induces hypnosis at higher doses. |
| Ethanol | Mice | Loss of Righting Reflex | Dose-dependent increase in the duration of sleep.[2][3] |
| Pentobarbital | Mice, Rats | Loss of Righting Reflex, Sleeping Time | Potent hypnotic, significantly increases sleep duration.[4][5][6][7] |
| Diazepam | Mice, Rats | Sedation, Locomotor Activity | Dose-dependent sedation and decrease in motor activity.[8][9] |
Table 2: Effects on Motor Coordination and Muscle Relaxation
| Compound | Animal Model | Endpoint | Observed Effect |
| This compound | Cat | Abolition of Polysynaptic Reflexes | Effective in abolishing polysynaptic reflex contractions.[8] |
| Diazepam | Cat | Abolition of Polysynaptic Reflexes | Abolishes polysynaptic reflex contractions.[8] |
| Methocarbamol | Cat | Abolition of Polysynaptic Reflexes | Abolishes polysynaptic reflex contractions.[8] |
Table 3: Lethality and Overdose Potential
| Compound | Notes |
| This compound | Fatal intoxication has been reported, with post-mortem blood concentrations significantly higher than therapeutic levels.[10] Abuse and dependence have been observed, particularly in individuals with a history of alcohol dependence.[11] |
| Ethanol | Lethal dose (LD50) in mice is dose-dependent and can be influenced by strain and prior exposure.[12][13] |
| Barbiturates | Narrow therapeutic index; overdose can lead to severe respiratory depression and death. |
| Opioids | Overdose is a major cause of fatality, primarily through respiratory depression. |
Experimental Protocols for Quantifying Synergism
To address the gap in quantitative data, researchers are encouraged to employ established methodologies for assessing drug interactions. Isobolographic analysis is the gold standard for determining whether the effect of a drug combination is synergistic, additive, or antagonistic.[14][15][16][17][18][19][20]
Figure 2: Experimental workflow for isobolographic analysis of drug synergism.
Detailed Experimental Protocols:
1. Determination of ED50 for Individual Drugs (e.g., this compound and Ethanol) for Hypnotic Effect:
-
Animal Model: Male Swiss-Webster mice (20-25 g).
-
Procedure:
-
Administer a range of doses of this compound intraperitoneally (i.p.) to different groups of mice.
-
Administer a range of doses of Ethanol (e.g., 20% v/v in saline) i.p. to different groups of mice.
-
Observe the mice for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back). This is the endpoint for hypnosis.
-
Record the number of animals in each group that lose the righting reflex.
-
Calculate the ED50 (the dose that produces the effect in 50% of the animals) for each drug using a probit analysis or similar statistical method.
-
2. Isobolographic Analysis of the Combination:
-
Procedure:
-
Prepare mixtures of this compound and Ethanol in fixed-dose ratios (e.g., 1:1, 1:3, 3:1 based on their ED50 values).
-
Administer a range of doses of each mixture to different groups of mice.
-
Determine the experimental ED50 for each fixed-ratio combination as described above.
-
Construct the Isobologram:
-
Plot the ED50 of this compound on the x-axis and the ED50 of Ethanol on the y-axis.
-
Draw a straight line connecting these two points. This is the "line of additivity."
-
Plot the experimentally determined ED50 values for each of the fixed-ratio combinations.
-
-
Interpretation:
-
If the experimental ED50 points fall significantly below the line of additivity, the interaction is synergistic .
-
If the points fall on or near the line, the interaction is additive .
-
If the points fall significantly above the line, the interaction is antagonistic .
-
-
3. Assessment of Synergistic Effects on Motor Impairment (Rotarod Test):
-
Apparatus: Rotarod treadmill for mice.
-
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 10 rpm) until they can remain on the rod for a predetermined period (e.g., 120 seconds).
-
Administer sub-threshold doses of this compound, another CNS depressant (e.g., diazepam), or their combination.
-
At a set time after administration (e.g., 30 minutes), place the mice on the rotarod and record the latency to fall.
-
A significant decrease in the latency to fall in the combination group compared to the individual drug groups indicates a synergistic effect on motor impairment.
-
4. Evaluation of Synergistic Respiratory Depression:
-
Apparatus: Whole-body plethysmography system for conscious, unrestrained animals.
-
Procedure:
-
Acclimatize the animals (e.g., rats or mice) to the plethysmography chambers.
-
Record baseline respiratory parameters (frequency, tidal volume, minute ventilation).
-
Administer this compound, an opioid (e.g., morphine), or their combination.
-
Continuously monitor respiratory parameters for a set period.
-
A significantly greater depression of respiratory frequency and/or minute ventilation in the combination group compared to the individual drug groups would indicate a synergistic effect on respiratory function.
-
Conclusion and Future Directions
The available evidence strongly suggests a high potential for dangerous synergistic interactions between this compound and other CNS depressants. The overlapping mechanisms of action, centered on the enhancement of GABAergic inhibition, create a pharmacological basis for these concerns. However, there is a clear and urgent need for rigorous, quantitative preclinical studies to definitively characterize the nature and magnitude of these interactions.
The experimental protocols outlined in this guide, particularly the use of isobolographic analysis, provide a framework for researchers to generate the necessary data. Such studies are essential for informing clinical practice, guiding drug development, and ultimately ensuring patient safety. Future research should focus on a systematic evaluation of this compound in combination with commonly used CNS depressants to provide the quantitative data necessary for a comprehensive risk assessment.
References
- 1. This compound | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Probing the modulation of acute ethanol intoxication by pharmacological manipulation of the NMDAR glycine coagonist site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alcohol-induced sedation and synergistic interactions between alcohol and morphine: A key mechanistic role for Toll-Like Receptors and MyD88-dependent signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. ijpsr.com [ijpsr.com]
- 6. The effect methoxsalene on hypnotic and subhypnotic doses of pentobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nativerose.cl [nativerose.cl]
- 8. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, methocarbamol, chlordiazepoxide and diazepam: Actions on spinal reflexes and ventral root potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatal this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tolerance to effects of high doses of ethanol: 1. Lethal effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 17. Revisiting the Isobole and Related Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isobolographic analysis of the sedative interaction between six central nervous system depressant drugs and Valeriana edulis hydroalcoholic extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative methods for assessing drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Mephenesin and Guaifenesin on the Cough Reflex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mephenesin and guaifenesin, focusing on their respective mechanisms and effects on the cough reflex. While both have been investigated for their roles in respiratory therapy, the available experimental evidence for their direct impact on the cough reflex varies significantly. This document synthesizes the current understanding of each compound, presenting available data, experimental methodologies, and proposed mechanisms of action to inform future research and development.
Guaifenesin: An Expectorant with Modulatory Effects on Cough Reflex
Guaifenesin is widely recognized as an expectorant, a substance that helps to clear mucus from the airways.[1][2] Its primary mechanism involves increasing the volume and reducing the viscosity of respiratory secretions, thereby making coughs more productive.[1][3][4] However, recent clinical studies have also demonstrated a direct inhibitory effect on cough reflex sensitivity, particularly in individuals with upper respiratory tract infections (URIs).[1][5][6][7]
Quantitative Data on Cough Reflex Sensitivity
A key study investigated the effect of a single 400 mg dose of guaifenesin on capsaicin-induced cough in subjects with acute viral URIs and in healthy volunteers. The concentration of capsaicin required to induce five or more coughs (C5) was measured. An increase in the log C5 value indicates a decrease in cough reflex sensitivity.
| Subject Group | Treatment | Mean log C5 (± SEM) | P-value |
| Subjects with URI | Guaifenesin (400 mg) | 0.92 (± 0.17) | 0.028 |
| Placebo | 0.66 (± 0.14) | ||
| Healthy Volunteers | Guaifenesin (400 mg) | 0.86 (± 0.14) | Not Significant |
| Placebo | 0.92 (± 0.13) |
Table 1: Effect of Guaifenesin on Capsaicin-Induced Cough Reflex Sensitivity. Data extracted from a randomized, double-blind, placebo-controlled trial.[6][8]
The results demonstrate that guaifenesin significantly inhibits cough reflex sensitivity in subjects with URIs, who exhibit transiently hypersensitive cough receptors, but has no such effect in healthy volunteers.[6][7]
Experimental Protocol: Capsaicin Cough Challenge
The following protocol was utilized in the study to assess cough reflex sensitivity:
-
Subject Groups: The study included 14 subjects with acute viral upper respiratory tract infection and 14 healthy volunteers.[6]
-
Study Design: A randomized, double-blind, placebo-controlled trial design was employed.[6]
-
Intervention: On two separate days, subjects received a single 400 mg dose of guaifenesin or a matched placebo in capsule form.[6]
-
Cough Challenge: One to two hours after drug administration, subjects underwent a capsaicin cough challenge.[6]
-
Capsaicin Administration: Doubling concentrations of capsaicin were inhaled by the subjects.
-
Endpoint Measurement: The primary endpoint was the concentration of capsaicin that induced five or more coughs (C5).[6]
Proposed Signaling Pathway of Guaifenesin
The exact mechanism by which guaifenesin modulates the cough reflex is not fully elucidated, but it is thought to involve both peripheral and central actions. Peripherally, its expectorant properties may create a barrier that shields cough receptors in the respiratory epithelium from stimuli.[6] Centrally, a direct antitussive effect is also postulated.[6][9]
References
- 1. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. respiratory-therapy.com [respiratory-therapy.com]
- 3. hbrppublication.com [hbrppublication.com]
- 4. What is the mechanism of Guaifenesin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Effect of guaifenesin on cough reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lilymag.ir [lilymag.ir]
- 9. Guaifenesin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Mephenesin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Mephenesin in pharmaceutical formulations. The objective is to offer a detailed overview of the methodologies and their validated performance characteristics to aid researchers and analytical scientists in selecting and implementing a suitable method for their specific needs.
While the cross-validation of different analytical techniques such as HPLC, UV-Vis Spectrophotometry, and Gas Chromatography (GC) would be ideal, a lack of publicly available, detailed, and validated methods for this compound as a single analyte by UV-Vis or GC precludes a direct, data-driven comparison in this guide. The presented comparison focuses on two well-documented HPLC methods used for the simultaneous analysis of this compound with other active pharmaceutical ingredients (APIs).
Overview of Compared HPLC Methods
This guide details two reversed-phase HPLC (RP-HPLC) methods:
-
Method 1: Simultaneous determination of this compound and Diclofenac Diethylamine.
-
Method 2: Simultaneous determination of this compound and Ibuprofen.
Both methods have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, and reliability for quantitative analysis.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below, enabling reproducibility and adaptation for specific laboratory settings.
Method 1: Simultaneous Determination of this compound and Diclofenac Diethylamine
Instrumentation: A liquid chromatograph equipped with a UV-Vis detector is used.
-
Column: Spheri-5-RP-18 (250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio, with the pH adjusted to 3.0 using o-phosphoric acid[1].
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 221 nm[1]
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of both this compound and Diclofenac Diethylamine (retention time for this compound is approximately 3.9 min)[1].
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound and Diclofenac Diethylamine in methanol to prepare individual stock solutions of 1000 µg/mL.
-
Further dilute the stock solutions with the mobile phase to prepare working standard solutions of desired concentrations.
Sample Preparation (for a gel formulation):
-
Accurately weigh a quantity of the gel equivalent to a known amount of this compound and Diclofenac Diethylamine.
-
Dissolve the sample in methanol and sonicate to ensure complete dissolution.
-
Filter the solution and dilute it with the mobile phase to a final concentration within the linear range of the method.
Method 2: Simultaneous Determination of this compound and Ibuprofen
Instrumentation: An HPLC system with a UV detector.
-
Column: Agilent C18 column (150mm × 4.6mm, 3.2µm particle size)[2]
-
Mobile Phase: A mixture of Acetonitrile and 0.01M potassium dihydrogen phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio[2].
-
Flow Rate: 0.5 mL/min[2]
-
Detection Wavelength: 212 nm[2]
-
Injection Volume: Information not specified, typically 10-20 µL.
-
Run Time: Adequate for the elution of both analytes (retention time for this compound is approximately 3.4 min)[2].
Standard Solution Preparation:
-
Prepare stock solutions of this compound and Ibuprofen in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the stock solutions with the mobile phase to prepare working standards of appropriate concentrations.
Sample Preparation:
-
For a given formulation, accurately weigh a portion of the sample containing a known amount of this compound and Ibuprofen.
-
Extract the active ingredients using a suitable solvent and sonicate for complete dissolution.
-
Filter the resulting solution and dilute with the mobile phase to achieve a concentration within the calibration range.
Quantitative Data Presentation
The following tables summarize the key validation parameters for the two HPLC methods, allowing for a direct comparison of their performance.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 (this compound + Diclofenac Diethylamine) | Method 2 (this compound + Ibuprofen) |
| Column | Spheri-5-RP-18 (250 x 4.6 mm, 5 µm)[1] | Agilent C18 (150 x 4.6 mm, 3.2 µm)[2] |
| Mobile Phase | Methanol:Water (70:30, v/v), pH 3.0[1] | Acetonitrile:0.01M KH2PO4 (60:40, v/v), pH 3.0[2] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[2] |
| Detection Wavelength | 221 nm[1] | 212 nm[2] |
| Retention Time (this compound) | 3.9 min[1] | 3.4 min[2] |
Table 2: Validation Parameters
| Parameter | Method 1 (this compound) | Method 2 (this compound) |
| Linearity Range | 50 - 300 µg/mL[1] | 10 - 40 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 (Implied) | > 0.99[2] |
| Accuracy (% Recovery) | 99.06 - 100.60%[1] | Not explicitly stated for this compound alone, but the method was validated for accuracy[2]. |
| Precision (%RSD) | Not explicitly stated, but the method was found to be precise[1]. | Not explicitly stated, but the method was validated for precision[2]. |
| Limit of Detection (LOD) | Information not available | Information not available |
| Limit of Quantification (LOQ) | Information not available | Information not available |
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, as stipulated by ICH guidelines.
Caption: General workflow for analytical method validation.
Conclusion
Both HPLC methods presented provide reliable and accurate means for the quantification of this compound in combination with other APIs. Method 2 offers a slightly faster retention time for this compound, which could be advantageous for high-throughput analysis. However, Method 1 has been validated over a wider linear range. The choice between these methods will depend on the specific formulation being analyzed, the available instrumentation, and the desired analytical throughput.
The development and validation of a standalone, robust UV-Vis spectrophotometric or GC method for this compound would be a valuable contribution to the analytical portfolio for this compound, enabling a more direct and comprehensive cross-validation of different analytical techniques.
References
Mephenesin Enantiomers: A Comparative Pharmacological Guide
An In-depth Analysis of the Stereoselective Activities of (R)- and (S)-Mephenesin
Introduction
Mephenesin is a centrally acting muscle relaxant that has been used clinically to alleviate muscle spasticity and pain. It is a chiral molecule, existing as two enantiomers: (R)-mephenesin and (S)-mephenesin. While the racemic mixture has been studied, a detailed comparative analysis of the pharmacological activity of the individual enantiomers is crucial for understanding their therapeutic potential and for the development of potentially more effective and safer muscle relaxants. This guide provides a comprehensive overview of the known pharmacological properties of this compound and highlights the current state of knowledge regarding the stereoselective activity of its enantiomers.
It is important to note that while the synthesis of individual enantiomers, such as (S)-mephenesin, has been reported, a thorough search of the scientific literature reveals a significant lack of publicly available experimental data directly comparing the pharmacological activities of the (R)- and (S)-enantiomers of this compound. Therefore, this guide will first detail the established pharmacology of racemic this compound and then discuss the potential for stereoselective activity based on related compounds, underscoring the critical need for further research in this area.
Racemic this compound: An Established Pharmacological Profile
Racemic this compound is known to exert its muscle relaxant effects through its action on the central nervous system (CNS).[1][2][3][4] Its primary site of action is believed to be the spinal cord, where it depresses polysynaptic reflexes involved in maintaining muscle tone.[1][2][4]
Mechanism of Action
The precise molecular mechanism of this compound is not fully elucidated, but it is thought to involve the modulation of several key neurotransmitter systems:
-
Modulation of Spinal Interneurons: this compound is believed to act on interneurons within the spinal cord, inhibiting the transmission of nerve impulses that lead to muscle hypertonia.[1][2][4]
-
GABAergic System Enhancement: Evidence suggests that this compound may enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] By potentiating GABAergic transmission, this compound can reduce neuronal excitability.
-
Reduction of Excitatory Neurotransmission: this compound may also decrease the release of excitatory neurotransmitters, such as glutamate, further contributing to its muscle relaxant effects.[1]
-
NMDA Receptor Antagonism: Some studies suggest that this compound may act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key receptor in excitatory neurotransmission.[3]
Stereoselectivity in Central Muscle Relaxants: The Case for this compound Enantiomers
While direct comparative data for this compound enantiomers is lacking, studies on other chiral muscle relaxants suggest that stereoselectivity can play a significant role in their pharmacological activity. For instance, a study on the enantiomers of methocarbamol, a structurally related drug, demonstrated that the (+)-R-enantiomer possessed greater muscle relaxant activity compared to the racemic mixture and the (-)-S-enantiomer in mice.[5] This finding provides a strong rationale for investigating the individual pharmacological profiles of (R)- and (S)-mephenesin.
The differential activity of enantiomers often arises from their distinct interactions with chiral biological targets such as receptors and enzymes. It is plausible that one this compound enantiomer may exhibit a higher affinity for its target receptor or display a more favorable pharmacokinetic profile, leading to enhanced efficacy or an improved safety margin.
Putative Signaling Pathways and Experimental Workflows
Based on the known pharmacology of racemic this compound, we can propose putative signaling pathways that may be differentially modulated by its enantiomers. Furthermore, we can outline standard experimental workflows to investigate these potential differences.
Potential Signaling Pathway for this compound's Action
Caption: Putative signaling pathways for this compound enantiomers in the CNS leading to muscle relaxation.
Experimental Workflow for Comparing this compound Enantiomers
Caption: A proposed experimental workflow to elucidate the differential pharmacology of this compound enantiomers.
Future Directions and Conclusion
The absence of comparative pharmacological data for (R)- and (S)-mephenesin represents a significant gap in the understanding of this centrally acting muscle relaxant. Future research should prioritize the chiral synthesis and subsequent pharmacological evaluation of the individual enantiomers. Such studies should employ a combination of in vitro and in vivo models to comprehensively compare their potency, efficacy, and safety profiles.
References
- 1. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some studies on peripheral actions of this compound, methocarbamol and diazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evaluation of the structure-activity relationships of a series of analogues of this compound and strychnine on the response to pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential pharmacological and sex-specific effects of antimuscarinic agents at the hypoglossal motor nucleus in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mephenesin: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of Mephenesin is a critical aspect of laboratory operations. Adherence to proper disposal protocols is essential to protect personnel and the environment from potential hazards. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste.
Step-by-Step Disposal Protocol
Researchers, scientists, and drug development professionals should follow these procedures to ensure the safe disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Pure this compound: Unused or expired pure this compound should be collected in a designated hazardous waste container that is clearly labeled.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be collected in a separate, clearly labeled solid hazardous waste container.[2]
2. Container Management:
-
Use only approved, compatible, and properly sealed hazardous waste containers.
-
Ensure all containers are clearly and accurately labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
3. Storage:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Keep containers tightly closed to prevent spills or the release of vapors.[3]
4. Disposal:
-
The primary and recommended method for the disposal of this compound is through a licensed and authorized hazardous waste management company.[1][3]
-
Do not dispose of this compound down the drain or in the regular trash.[2][4] This is to prevent its release into the sewage system and the environment, where it can be harmful to aquatic life.[1][4]
-
Some safety data sheets suggest that it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[3] However, this should only be performed by a licensed hazardous waste disposal facility.
-
Always consult and adhere to all federal, state, and local regulations concerning hazardous waste disposal.[3]
Hazard and Disposal Summary
| Parameter | Information | Source |
| Acute Toxicity | Harmful if swallowed (Oral) | [1][3] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [1] |
| Primary Disposal Route | Approved hazardous waste disposal plant | [1] |
| Prohibited Disposal | Do not dispose of with household garbage or allow to reach sewage system | [4] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper segregation, storage, and disposal of this compound waste.
References
Personal protective equipment for handling Mephenesin
Essential Safety and Handling Guide for Mephenesin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Quantitative Data
This compound is a centrally acting muscle relaxant that is harmful if swallowed and can cause skin and eye irritation.[1][2] It may also cause irritation to the respiratory tract.[2]
Table 1: Physical and Toxicological Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to almost white powder/crystal | [3][4] |
| Molecular Formula | C10H14O3 | [1] |
| Molar Mass | 182.22 g/mol | [5][6] |
| Melting Point | 69°C | [3] |
| Boiling Point | 153°C (at 4 torr) | [3] |
| Flash Point | 161.5°C | [3] |
| Acute Oral Toxicity (LD50, rat) | 625 mg/kg | [2][5] |
| Acute Oral Toxicity (LD50, mouse) | 720 mg/kg | [5] |
Personal Protective Equipment (PPE) Protocol
A risk assessment should precede any handling of this compound to determine the appropriate level of personal protection. The following provides a general guideline for necessary PPE.
-
Eye and Face Protection : Safety glasses are required for all handling procedures.[1] Tight-sealing safety goggles should be used when there is a risk of dust generation or splashing.[7] A face shield may be necessary for larger-scale operations.[1]
-
Skin Protection :
-
Gloves : Chemical-resistant protective gloves are mandatory.[1]
-
Lab Coat/Gown : A protective lab coat or gown should be worn.[1][7] For tasks with a higher risk of exposure, a low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[8]
-
Boots : Protective boots may be required depending on the scale of the operation.[1]
-
-
Respiratory Protection :
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Step-by-Step Handling and Storage Procedures
-
Preparation : Before handling, ensure safety showers and eye wash stations are accessible.[1][7] Confirm the work area is well-ventilated.[1]
-
Handling :
-
Post-Handling :
-
Storage :
Emergency Procedures
First Aid Measures:
-
General Advice : A rescuer should wear appropriate PPE, such as rubber gloves and air-tight goggles, to prevent self-contamination.[1]
-
If Inhaled : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] Seek medical attention if you feel unwell.[1]
-
In Case of Skin Contact : Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[1][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][3] If eye irritation persists, get medical attention.[1]
-
If Swallowed : Call a POISON CENTER or doctor immediately if you feel unwell.[1][4] Rinse the mouth with water.[1][3] Do NOT induce vomiting.[7]
Accidental Release Measures (Spills):
-
Evacuate : Restrict access to the spill area. Keep non-essential personnel away.[1]
-
Ventilate : Ensure the area has adequate ventilation.[7]
-
Contain : Prevent the spilled product from entering drains or waterways.[1][7]
-
Clean-up :
Disposal Plan
The disposal of this compound and its contaminated containers must be handled as hazardous waste.
-
Segregation : Collect waste this compound and any materials used for cleanup (e.g., contaminated gloves, wipes) in a designated, properly labeled, and sealed hazardous waste container.[1][9]
-
Disposal Route : All waste must be disposed of through a licensed and authorized waste management company.[1][4]
-
Regulatory Compliance : Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[1]
-
Prohibited Actions : Do not dispose of this compound by flushing it down the drain or discarding it in the regular trash.[9]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fsadev.hadron.eu.com [fsadev.hadron.eu.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound, 25G | Labscoop [labscoop.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
